3,4-Dichloro-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTIAZVXWYFNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620154 | |
| Record name | 3,4-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103949-58-2 | |
| Record name | 3,4-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dichloro-2-methylpyridine CAS number
An In-depth Technical Guide to 3,4-Dichloro-2-methylpyridine
CAS Number: 103949-58-2
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 103949-58-2. As a substituted pyridine, this compound is a valuable intermediate in synthetic organic chemistry. Pyridine scaffolds are central to the development of a vast array of biologically active molecules, and the specific substitution pattern of this compound—featuring two chlorine atoms and a methyl group—offers a unique combination of reactivity and structural properties.[1][2] This document delineates its physicochemical characteristics, explores its synthetic pathways, analyzes its chemical reactivity, discusses its applications in research and development, and provides rigorous safety and handling protocols. The content herein is synthesized from authoritative sources to ensure technical accuracy and practical utility for professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of the Dichlorinated Pyridine Scaffold
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates by facilitating interactions with biological receptors.[3] The introduction of halogen substituents, particularly chlorine, onto the pyridine ring profoundly alters its electronic properties and metabolic stability. Dichlorinated pyridines, such as this compound, serve as versatile building blocks, enabling the construction of complex molecular architectures for novel agrochemicals and pharmaceuticals.[4] The strategic placement of chloro- and methyl- groups on the pyridine core dictates the regioselectivity of subsequent chemical transformations, making this compound a key intermediate for targeted synthesis.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103949-58-2 | [5][6][7][8][9] |
| Molecular Formula | C₆H₅Cl₂N | [5][6][8][9] |
| Molecular Weight | 162.02 g/mol | [5][8][9] |
| IUPAC Name | This compound | [8] |
| Synonyms | 3,4-Dichloro-2-picoline | [9] |
| Boiling Point | 194.7°C at 760 mmHg (Predicted) | [9] |
| Density | 1.319 g/cm³ (Predicted) | [9] |
| SMILES | CC1=NC=CC(=C1Cl)Cl | [5][8] |
| InChIKey | RKTIAZVXWYFNJG-UHFFFAOYSA-N | [5][8] |
Synthesis and Mechanistic Considerations
The synthesis of substituted chloropyridines often involves multi-step sequences, starting from more common pyridine precursors. While specific, detailed public-domain synthesis for this compound is not extensively documented, established methodologies for analogous compounds provide a logical framework. A common approach involves the chlorination of a corresponding pyridine-N-oxide intermediate.
A plausible synthetic pathway could be conceptualized as follows:
-
Oxidation: 2-methyl-4-chloropyridine is oxidized to its N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution and directs chlorination.
-
Chlorination: The N-oxide is then subjected to chlorination. The reaction conditions must be carefully controlled to achieve the desired regioselectivity at the 3-position.
-
Deoxygenation: The N-oxide is subsequently reduced to afford the final this compound product.
A reference for the synthesis of a related compound is found in the Journal of Medicinal Chemistry, indicating its relevance in pharmaceutical research.[5]
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its substituents:
-
Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or act as a nucleophile, though its basicity is reduced by the electron-withdrawing chlorine atoms.
-
Chlorine Atoms: The chlorine atoms at the 3- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity at these positions can be modulated by the reaction conditions and the nature of the nucleophile. Frontier molecular orbital analysis of similar chloropyridines suggests that the LUMO+1 orbital can be crucial in determining the site of nucleophilic attack.[10]
-
Methyl Group: The methyl group at the 2-position can undergo reactions such as oxidation or deprotonation to form an anion, which can then react with electrophiles.
This substitution pattern makes the molecule an excellent substrate for regioselective functionalization. For instance, it can serve as a precursor in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern drug discovery. The generation of pyridyne intermediates from dichloropyridines also offers a powerful, albeit less common, method for regioselective difunctionalization.[11]
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate for research and development purposes and is not intended for diagnostic or therapeutic use in its pure form.[7][9] Its value lies in its role as a scaffold for building more complex molecules with potential biological activity.
-
Pharmaceutical Synthesis: Substituted pyridines are integral to drugs with a wide range of activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][4] This compound provides a ready-made, functionalized core for medicinal chemists to elaborate upon, exploring structure-activity relationships (SAR) in drug discovery programs.
-
Agrochemical Development: Similar chlorinated pyridine structures are key components in the synthesis of modern herbicides and fungicides.[4] The specific substitution pattern can be leveraged to develop new crop protection agents.
-
Organic Synthesis: It serves as a valuable starting material for creating diverse chemical compounds and libraries for high-throughput screening.[4]
Safety, Handling, and Disposal
As a laboratory chemical, this compound presents several hazards that necessitate strict safety protocols.
GHS Hazard Identification
According to GHS classification, this compound is associated with the following hazards[8]:
-
H302: Harmful if swallowed (Acute toxicity, oral).[8]
-
H315: Causes skin irritation (Skin corrosion/irritation).[8]
-
H318: Causes serious eye damage (Serious eye damage/eye irritation).[8]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[8]
Recommended Handling Protocol
A self-validating system for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and procedural discipline.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure an eyewash station and safety shower are immediately accessible.[12] Read and understand the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All manipulations (weighing, transferring, reacting) must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA 1910.133 or European Standard EN166.[12]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[12][13] Change gloves immediately if contamination occurs.
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]
-
-
Procedural Controls:
-
Emergency Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[13]
-
Caption: A systematic workflow for the safe handling of this compound.
Disposal
Chemical waste must be handled as hazardous. Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[13] Do not empty into drains.
Conclusion
This compound (CAS: 103949-58-2) is a strategically substituted heterocyclic compound with significant potential as a building block in medicinal and agricultural chemistry. Its defined physicochemical properties, coupled with the versatile reactivity of its dichlorinated pyridine core, make it a valuable intermediate for the synthesis of novel, high-value molecules. Adherence to rigorous safety protocols is imperative when handling this compound to mitigate its associated health hazards. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
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This compound - 103949-58-2, C6H5Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). chemsynthesis.com. [Link]
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3,4-Dichloro-2-methylpyridine (C007B-519276) - Cenmed Enterprises. cenmedenterprises.com. [Link]
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This compound | C6H5Cl2N | CID 21922890 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]
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This compound (C6H5Cl2N) - PubChemLite. pubchemlite.com. [Link]
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2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-28). inno-pharmchem.com. [Link]
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A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (2015-09-29). researchgate.net. [Link]
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Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. chemistry-methods.com. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. ncbi.nlm.nih.gov. [Link]
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Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. ncbi.nlm.nih.gov. [Link]
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An In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-methylpyridine, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its specific substitution pattern influences its reactivity and makes it a versatile intermediate for the development of novel bioactive molecules. A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification protocols, and ensure safe handling and storage. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental data and established analytical methodologies.
Core Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in different environments and are critical for process design and optimization.
Molecular Structure and Identification
The foundational identity of this compound is established by its molecular structure and unique identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 103949-58-2 | |
| Molecular Formula | C₆H₅Cl₂N | |
| Molecular Weight | 162.02 g/mol | |
| Canonical SMILES | CC1=NC=CC(=C1Cl)Cl | |
| InChI Key | RKTIAZVXWYFNJG-UHFFFAOYSA-N |
Key Physical Properties
The physical state and thermal properties of this compound are essential for its handling, purification, and use in various reaction conditions.
| Property | Value | Source |
| Appearance | White crystals | |
| Melting Point | 89.214 °C | |
| Boiling Point | 194.717 °C at 760 mmHg | |
| Density | 1.319 g/cm³ | |
| Solubility | Information on solubility in specific organic solvents is not readily available in the searched literature. General principles suggest it would be soluble in a range of common organic solvents such as chlorinated solvents, ethers, and aromatic hydrocarbons. Experimental determination is recommended for specific applications. |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is fundamental to chemical research. The following section outlines the standard experimental protocols for measuring the key physical constants of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests high purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Rationale: A slow heating rate near the expected melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, the thermometer, and the heating block.
Boiling Point Determination
The boiling point is another key physical constant that can be used for identification and assessment of purity.
Methodology: Micro-Boiling Point Determination
-
Sample Preparation: A small volume (a few drops) of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Rationale: This method is advantageous for small sample sizes. The principle relies on the point at which the vapor pressure of the liquid equals the external atmospheric pressure, which is the definition of the boiling point.
Spectroscopic Characterization
While specific experimental spectra for this compound were not found in the searched literature, this section outlines the expected spectral characteristics based on its structure and data from related compounds. Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached chlorine atoms and the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:
-
C-H stretching vibrations of the aromatic ring and the methyl group.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a summary of the key physical properties of this compound. While some experimental data is available, further research is needed to fully characterize its solubility in a range of solvents and to obtain detailed experimental spectroscopic data. The provided protocols offer a solid foundation for researchers to determine these properties in their own laboratories. A comprehensive understanding of these physical characteristics is essential for the safe and effective application of this important synthetic intermediate in the advancement of pharmaceutical and agrochemical research.
References
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ChemSynthesis (n.d.). This compound. Retrieved January 8, 2026 from [Link].
Sources
An In-depth Technical Guide to 3,4-Dichloro-2-methylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-2-methylpyridine, a halogenated derivative of picoline, is a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern on the pyridine ring imparts specific reactivity and properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering insights for its effective utilization in research and development.
Structural Formula and Physicochemical Properties
This compound, also known by its synonym 3,4-dichloro-2-picoline, possesses a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position.[2]
graph "Structural_Formula" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
}
Caption: Conceptual synthetic pathway to this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the electronic effects of the substituents on the pyridine ring. The two electron-withdrawing chlorine atoms decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The methyl group at the 2-position can also influence reactivity through steric hindrance and by providing a site for radical reactions.
Functional group transformations of the chloro and methyl substituents are key to its utility as a synthetic intermediate. [3]For example, the chlorine atoms can be displaced by various nucleophiles, and the methyl group can undergo oxidation or halogenation to introduce further functionality.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
-
Aromatic Protons: The protons on the pyridine ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Their splitting patterns will depend on the coupling with adjacent protons.
-
Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the range of δ 120-160 ppm. The carbons attached to the chlorine atoms will be significantly influenced by their electronegativity.
-
Methyl Carbon: The methyl carbon will appear at a higher field, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration ~3100-3000 C-H stretching (aromatic) ~2950-2850 C-H stretching (methyl) ~1600-1450 C=C and C=N stretching (pyridine ring) ~1450-1350 C-H bending (methyl) ~850-750 C-Cl stretching
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (161.0 g/mol , considering the most abundant isotopes of chlorine). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern.
-
Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of a chlorine atom, a methyl radical, or the entire chloromethyl side chain. [4]The fragmentation pattern provides valuable structural information.
[5]
Applications in Drug Development and Research
Pyridine derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic scaffold. [1]Halogenated pyridines, such as this compound, serve as versatile intermediates in the synthesis of more complex and biologically active molecules. [6]The chlorine atoms provide reactive handles for introducing other functional groups through nucleophilic substitution reactions, allowing for the construction of diverse molecular libraries for drug discovery screening.
While specific examples of blockbuster drugs derived directly from this compound are not prominently documented, its role as a building block in the synthesis of various research compounds is implied by its commercial availability and the general importance of dichlorinated pyridines in medicinal chemistry. [7]For instance, the related compound 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. [8]This highlights the potential of dichloromethylpyridine scaffolds in the development of therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.
[2]
GHS Hazard Statements:
[2]* H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its distinct structural features and reactivity allow for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective application in the development of new chemical entities. As research in medicinal chemistry continues to evolve, the importance of such functionalized heterocyclic intermediates is likely to grow.
References
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- 5. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
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- 8. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
In-Depth Technical Guide to the Spectral Data of 3,4-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 3,4-dichloro-2-methylpyridine (CAS RN: 103949-58-2), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its role in complex chemical transformations. This document offers an in-depth exploration of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, grounded in established analytical principles.
While specific, experimentally-derived spectra for this compound are not widely available in public databases, this guide will present predicted data based on the analysis of structurally similar compounds. Furthermore, it will provide detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring scientific integrity and reproducibility.
Molecular Structure and Key Physicochemical Properties
This compound, also known as 3,4-dichloro-2-picoline, possesses a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position.[3][4] This substitution pattern dictates its electronic and magnetic environment, which is directly reflected in its spectral data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | [1][3][4][5] |
| Molecular Weight | 162.01 g/mol | [3][4][5] |
| CAS Number | 103949-58-2 | [1][3][4][5] |
| Appearance | Powder or liquid | [1] |
| Purity | ≥97% (typical) | [1] |
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the number of non-equivalent protons in the molecule. The electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring will cause the aromatic protons to appear in the downfield region of the spectrum. The methyl protons, being attached to the aromatic ring, will also be slightly deshielded.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.2 - 8.4 | Doublet (d) | ~5.0 |
| H-6 | ~7.3 - 7.5 | Doublet (d) | ~5.0 |
| CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |
Disclaimer: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are adjacent to each other, leading to a doublet for each due to spin-spin coupling. Their downfield chemical shifts are a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.
-
Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbons directly bonded to the electronegative chlorine and nitrogen atoms are expected to be significantly deshielded and appear at higher chemical shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~130 - 135 |
| C-4 | ~140 - 145 |
| C-5 | ~125 - 130 |
| C-6 | ~150 - 155 |
| CH₃ | ~20 - 25 |
Disclaimer: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Expert Insights on Structural Confirmation: The combination of ¹H and ¹³C NMR data provides a powerful tool for the unambiguous confirmation of the this compound structure. The number of signals, their chemical shifts, and the coupling patterns in the ¹H NMR spectrum, along with the distinct chemical shifts in the ¹³C NMR spectrum, create a unique spectral fingerprint for the molecule.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Diagram 2: NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.[6]
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the signal from the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and elemental composition.
Expected Mass Spectrum of this compound
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7][8]
Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z | Relative Intensity |
| [M]⁺ (contains two ³⁵Cl) | 161 | 100% |
| [M+2]⁺ (contains one ³⁵Cl and one ³⁷Cl) | 163 | ~65% |
| [M+4]⁺ (contains two ³⁷Cl) | 165 | ~10% |
Expert Insights on Isotopic Patterns: The presence of this distinct M, M+2, and M+4 pattern is a strong indicator of a molecule containing two chlorine atoms.[9] The relative intensities of these peaks are a key diagnostic feature.
Experimental Protocol for Mass Spectrometry Data Acquisition
Diagram 3: GC-MS Analysis Workflow
Caption: Workflow for GC-MS sample analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
-
The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectrum of this compound
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the pyridine ring, the methyl group, and the carbon-chlorine bonds.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Methyl C-H | 2850 - 3000 | Stretching |
| C=C and C=N | 1400 - 1600 | Ring Stretching |
| C-Cl | 600 - 800 | Stretching |
Disclaimer: These are predicted values. Actual experimental values may vary.
Interpretation of Key Bands:
-
Aromatic C-H Stretch: The presence of bands in the 3000-3100 cm⁻¹ region is indicative of C-H bonds on the aromatic pyridine ring.
-
C=C and C=N Ring Stretching: The absorptions in the 1400-1600 cm⁻¹ range are characteristic of the stretching vibrations within the aromatic ring.
-
C-Cl Stretch: The strong absorption in the 600-800 cm⁻¹ region is a key indicator of the presence of carbon-chlorine bonds.[10]
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be a fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound and detailed protocols for their acquisition. By leveraging the principles of NMR, MS, and IR spectroscopy, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical entity. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.
References
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Amadis Chemical Co., Ltd. This compound CAS NO.103949-58-2. Available from: [Link]
-
Optica Publishing Group. The Far Infrared Spectra of Monosubstituted Pyridines. Available from: [Link]
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ACS Publications. Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Available from: [Link]
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RSC Publishing. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available from: [Link]
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SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ChemSynthesis. This compound. Available from: [Link]
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ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available from: [Link]
-
Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Available from: [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
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TutorChase. How can you identify the presence of halogens using mass spectrometry? Available from: [Link]
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Cenmed Enterprises. 3,4-Dichloro-2-methylpyridine (C007B-519276). Available from: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
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ResearchGate. Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives | Request PDF. Available from: [Link]
-
Canadian Journal of Chemistry. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
-
Emory University. NMR Experiment Procedure. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Scribd. Experiment 1 Instructions | PDF | Nuclear Magnetic Resonance | Atomic. Available from: [Link]
-
PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
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PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]
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PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[10][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available from: [Link]
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1H NMR spectrum of 3,4-Dichloro-2-methylpyridine
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dichloro-2-methylpyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a substituted heterocyclic compound relevant in medicinal chemistry and materials science. We will deconstruct the spectrum by examining the fundamental principles of chemical shift, spin-spin coupling, and signal integration. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing not only the interpretation of the spectrum but also the causality behind the observed phenomena and the experimental protocols for reliable data acquisition.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all unique proton environments.
-
Structure: The molecule consists of a pyridine ring substituted with a methyl group at position 2 (C2) and two chlorine atoms at positions 3 (C3) and 4 (C4).
-
Proton Inventory: There are three distinct sets of protons:
-
Methyl Protons (-CH₃): Three equivalent protons of the methyl group attached to C2.
-
Aromatic Proton (H5): The single proton attached to C5.
-
Aromatic Proton (H6): The single proton attached to C6.
-
The protons at H5 and H6 are chemically non-equivalent due to their different proximities to the nitrogen atom and the chloro substituents. The three methyl protons are equivalent due to the free rotation around the C-C single bond. Therefore, we anticipate a total of three distinct signals in the ¹H NMR spectrum.
Deconstruction of the Predicted ¹H NMR Spectrum
The predicted spectrum is a composite of signals, each defined by its chemical shift (δ), integration value, and multiplicity (splitting pattern). These characteristics are dictated by the electronic environment and spatial relationships of the protons.
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.
-
Aromatic Protons (H5 and H6): Protons on a pyridine ring typically resonate in the δ 7.0-9.0 ppm region.[1]
-
H6: This proton is positioned alpha (α) to the electronegative nitrogen atom, which results in significant deshielding. This is the most powerful deshielding effect in the ring, placing this proton the furthest downfield. We predict its signal to appear in the range of δ 8.2 - 8.5 ppm .
-
H5: This proton is ortho to the strongly electron-withdrawing chlorine atom at C4 and meta to the chlorine at C3. These substituents will also cause a downfield shift. However, being beta (β) to the nitrogen, its intrinsic shift is less than H6. We predict its signal to appear in the range of δ 7.5 - 7.8 ppm .
-
-
Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring, which typically places its signal around δ 2.5 ppm.[2] The adjacent electron-withdrawing groups will cause a slight downfield shift. We predict a signal in the range of δ 2.6 - 2.8 ppm .
Signal Integration
The area under each NMR signal is directly proportional to the number of protons it represents.[3] For this compound, the relative integration values for the signals will be:
-
H6 : H5 : -CH₃ = 1 : 1 : 3
This integration ratio is a critical tool for confirming signal assignments.
Multiplicity and Spin-Spin Coupling (J)
Signal multiplicity, or the splitting of a signal into multiple peaks, arises from the interaction of a proton with its non-equivalent neighbors on adjacent atoms (spin-spin coupling).[3][4] The number of peaks in a signal is described by the "n+1 rule," where 'n' is the number of neighboring, non-equivalent protons.
-
-CH₃ Signal: The methyl protons are attached to C2. The adjacent C3 has no protons. Therefore, n=0, and the signal will be a singlet (s) .
-
H5 Signal: The H5 proton has one neighbor: the H6 proton. Therefore, n=1, and the signal will be split into a doublet (d) .
-
H6 Signal: The H6 proton has one neighbor: the H5 proton. Therefore, n=1, and its signal will also be split into a doublet (d) .
The magnitude of the splitting, known as the coupling constant (J), is the distance between the peaks in a multiplet and is measured in Hertz (Hz). The coupling between H5 and H6 is an ortho-coupling (³J), which is expected to be in the range of 4.0 - 6.0 Hz . A key principle of coupling is that if proton A splits proton B, then proton B must split proton A with an identical coupling constant. Thus, the doublets for H5 and H6 will exhibit the same J value.
Data Summary
The predicted ¹H NMR parameters for this compound are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 2.6 - 2.8 | 3H | Singlet (s) | N/A |
| H5 | 7.5 - 7.8 | 1H | Doublet (d) | ³J = 4.0 - 6.0 |
| H6 | 8.2 - 8.5 | 1H | Doublet (d) | ³J = 4.0 - 6.0 |
Experimental Protocol for Data Acquisition
Obtaining a high-quality, interpretable NMR spectrum requires meticulous sample preparation and appropriate spectrometer parameterization.
Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.[1]
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.
Spectrometer Setup and Acquisition (400 MHz Example)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak linewidths.[1]
-
Acquisition Parameters:
-
Experiment: Standard 1D proton pulse sequence (e.g., zg30).
-
Spectral Width (SW): Set to cover the expected chemical shift range, typically 0-10 ppm for routine organic molecules.
-
Number of Scans (NS): Dependent on sample concentration. Typically 8 or 16 scans are sufficient.
-
Relaxation Delay (D1): Set to 1.5-2.0 seconds to allow for adequate spin-lattice relaxation between pulses.[1]
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Structural Confirmation and Advanced Techniques
While 1D ¹H NMR is powerful, its assignments can be unequivocally confirmed using 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A cross-peak would be observed between the signals for H5 and H6, providing definitive proof of their connectivity.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[1] It would be invaluable for confirming the overall structure. For instance, correlations would be expected from the methyl protons to C2 and C3, and from H5 to C3 and C4, validating the substitution pattern.
The logical workflow for spectral assignment is visualized below.
Caption: Logical workflow from molecular structure to predicted ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how molecular structure dictates spectroscopic output. The spectrum is predicted to show three distinct signals: a singlet for the methyl group and two doublets in the aromatic region for H5 and H6. The downfield position of the aromatic protons is a direct consequence of the deshielding effects of the pyridine nitrogen and the two chloro substituents. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by following robust experimental protocols, researchers can confidently use ¹H NMR to verify the identity and purity of this compound.
References
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.
- UCI Chemistry. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.
- Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).
- Khan, A. (2021, May 16). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment [Video]. YouTube.
- University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
Sources
Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3,4-Dichloro-2-methylpyridine
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings, predictive methodologies, experimental protocols, and spectral interpretation pertinent to this specific halogenated and alkyl-substituted pyridine derivative.
¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] In the realm of heterocyclic chemistry, and particularly for substituted pyridines, it provides invaluable information regarding the electronic environment of each carbon atom within the aromatic ring. The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions.
For a molecule like this compound, the interplay of the electronegative chloro substituents, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring results in a unique ¹³C NMR spectrum. A thorough understanding of this spectrum is crucial for confirming the molecular structure, assessing purity, and gaining insights into the molecule's electronic properties.
Theoretical Framework and Predictive Analysis
Due to the absence of readily available experimental spectral data for this compound in public databases, a predictive approach based on established principles of NMR spectroscopy is a valid and instructive starting point. The chemical shifts of substituted aromatic and heteroaromatic compounds can be estimated with reasonable accuracy using additivity rules based on substituent chemical shifts (SCS).[2]
Substituent Effects on the Pyridine Ring
The ¹³C chemical shifts of the parent pyridine molecule in a common NMR solvent like CDCl₃ are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm. The introduction of substituents alters these values in a predictable manner:
-
Methyl Group (at C2): Generally, an alkyl group causes a downfield shift ( deshielding) at the carbon of substitution (ipso-effect) and an upfield shift (shielding) at the ortho and para positions.
-
Chloro Groups (at C3 and C4): Chlorine is an electronegative atom that exerts a significant deshielding effect on the ipso-carbon. Its effect on the other ring carbons is a combination of its electron-withdrawing inductive effect and its electron-donating resonance effect.
Predicted ¹³C Chemical Shifts for this compound
A precise prediction of the chemical shifts for this compound can be achieved using computational chemistry software or by applying empirical SCS data from similar substituted pyridines.[3][4][5][6] Based on general principles, a qualitative prediction can be made:
-
C2: Attached to a methyl group and adjacent to a chloro group and the nitrogen atom. This carbon is expected to be significantly downfield.
-
C3: Bonded to a chlorine atom and situated between two other substituted carbons. This carbon will experience a strong deshielding effect from the directly attached chlorine.
-
C4: Also bonded to a chlorine atom, and its chemical shift will be significantly downfield.
-
C5: This carbon is ortho to the C4-chloro group and meta to the C3-chloro and C2-methyl groups. Its chemical shift will be influenced by all three substituents.
-
C6: This carbon is meta to the C4-chloro group and para to the C2-methyl group. The proximity to the nitrogen atom will also have a significant deshielding effect.
-
Methyl Carbon: The methyl group carbon will appear in the typical aliphatic region, generally between 15-25 ppm.
The following table provides an estimated range for the ¹³C chemical shifts of this compound based on the analysis of substituent effects on the pyridine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 155 - 165 | Ipso-effect of methyl group and proximity to nitrogen. |
| C3 | 130 - 140 | Strong deshielding from attached chlorine. |
| C4 | 145 - 155 | Strong deshielding from attached chlorine. |
| C5 | 120 - 130 | Influenced by adjacent chloro group and other substituents. |
| C6 | 148 - 158 | Proximity to nitrogen and influence of substituents. |
| CH₃ | 18 - 25 | Typical range for a methyl group on an aromatic ring. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain an experimental ¹³C NMR spectrum of this compound, a standardized and self-validating protocol should be followed.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds, including substituted pyridines.[7] Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.[8]
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Acquisition Time: Usually set to 1-2 seconds.
-
Number of Scans: This will depend on the sample concentration and the natural abundance of ¹³C (1.1%). A few hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Interpretation and Signal Assignment
The interpretation of the resulting ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the this compound molecule.
Workflow for Spectral Assignment
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Mass spectrometry of 3,4-Dichloro-2-methylpyridine
An In-depth Technical Guide to the Mass Spectrometry of 3,4-Dichloro-2-methylpyridine
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₆H₅Cl₂N). As this compound is a substituted halogenated pyridine, its analysis by mass spectrometry presents distinct and identifiable features, primarily governed by the isotopic abundance of chlorine. This document outlines the foundational principles for its analysis, details a robust experimental workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and offers a predictive interpretation of its mass spectrum. The causality behind methodological choices and the logic of fragmentation are explained to provide field-proven insights for unambiguous identification and characterization.
Introduction to this compound and the Role of Mass Spectrometry
This compound, also known as 3,4-dichloro-2-picoline, is a halogenated aromatic amine. Its chemical structure is foundational to a variety of more complex molecules in agrochemical and pharmaceutical research. Accurate and reliable identification is paramount for quality control, metabolite identification, and environmental monitoring.
Mass spectrometry is the definitive analytical technique for this purpose. When coupled with gas chromatography (GC-MS), it provides not only separation from complex matrices but also a unique fragmentation "fingerprint" that allows for confident structural elucidation.[1][2] This guide focuses on Electron Ionization (EI) as the ionization method of choice, due to its ability to generate reproducible and information-rich mass spectra that are suitable for library matching and detailed structural analysis.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | [5][6] |
| Average Molecular Weight | 162.02 g/mol | [6] |
| Monoisotopic Mass | 160.9799 Da | [5][7] |
| IUPAC Name | This compound | [5] |
| CAS Number | 103949-58-2 | [6][8] |
Core Principles: The Isotopic Signature of Dichlorination
The most powerful diagnostic feature in the mass spectrum of this compound is the isotopic pattern generated by its two chlorine atoms. Understanding this pattern is non-negotiable for correct interpretation.
-
Natural Isotopic Abundance: Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[9] This gives a relative abundance ratio of approximately 3:1.[9][10][11]
-
The M+2 Peak: A compound with one chlorine atom will exhibit a molecular ion peak (M) and an "M+2" peak, with an intensity ratio of roughly 3:1.[9][12]
-
The M, M+2, M+4 Pattern: For a molecule containing two chlorine atoms, like this compound, the statistics of isotopic combination result in three distinct peaks for the molecular ion cluster:
-
M Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms.
-
The theoretical relative intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1 .[10] This unmistakable pattern is a definitive indicator for the presence of two chlorine atoms in any detected ion.
Recommended Experimental Workflow: GC-EI-MS
For a volatile, thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the gold standard analytical method.[1][13] The gas chromatograph provides excellent separation from solvent and impurities, while the mass spectrometer provides definitive identification.
Caption: A typical GC-EI-MS experimental workflow.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robust and reproducible results.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer to a 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Conditions:
-
System: Agilent 7890 GC or equivalent.[14]
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column such as an Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating aromatic compounds.[1]
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Justification: This temperature program ensures good peak shape for the analyte while allowing for the elution of less volatile contaminants. The DB-5ms column is robust and provides excellent resolution for a wide range of semi-volatile compounds.[2]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at the standard energy of 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular ion and all expected fragments.
-
Solvent Delay: 3 minutes (to prevent the high concentration of solvent from saturating the detector).
-
Justification: 70 eV is the standard EI energy used to generate reproducible fragmentation patterns that can be compared against established libraries like the NIST Mass Spectral Library.[15][16]
-
Predictive Analysis of the Mass Spectrum
The Molecular Ion (M⁺˙) Cluster
The first and most crucial step is identifying the molecular ion cluster. Based on a monoisotopic mass of 160.98 Da, the cluster will be centered around m/z 161.
Table 2: Predicted Isotopic Cluster for the Molecular Ion [C₆H₅Cl₂N]⁺˙
| Ion | m/z (Nominal) | Isotopic Composition | Predicted Relative Intensity |
| M⁺˙ | 161 | C₆H₅³⁵Cl₂N | ~100% (base peak of cluster) |
| [M+2]⁺˙ | 163 | C₆H₅³⁵Cl³⁷ClN | ~65% |
| [M+4]⁺˙ | 165 | C₆H₅³⁷Cl₂N | ~10% |
Note: The actual relative intensities may vary slightly but will approximate the theoretical 9:6:1 ratio.
Key Fragmentation Pathways
Electron ionization is a high-energy ("hard") technique that will induce significant, predictable fragmentation.[4] The primary fragmentation events are driven by the loss of the most stable neutral radicals or molecules.
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An In-Depth Technical Guide to the Infrared Spectrum Analysis of 3,4-Dichloro-2-methylpyridine
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,4-Dichloro-2-methylpyridine (also known as 3,4-dichloro-2-picoline). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy and its practical application in elucidating the molecular structure of this halogenated pyridine derivative.
Introduction: The Role of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1] Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a change in the molecule's dipole moment.[1]
An IR spectrum is a plot of this absorption, typically with wavenumber (cm⁻¹) on the x-axis and the intensity of absorption (or transmittance) on the y-axis. This spectrum serves as a unique "molecular fingerprint," where specific absorption bands can be correlated to the presence of particular functional groups. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of the pyridine ring, the methyl group, and the carbon-chlorine bonds, as well as their relative positions on the aromatic ring, which influences the electronic environment and, consequently, the vibrational frequencies.
The analysis of this compound is particularly relevant in the fields of medicinal chemistry and materials science, where substituted pyridines are common structural motifs. A thorough understanding of its spectral features is crucial for quality control, reaction monitoring, and structural verification.
Predicted Infrared Spectrum of this compound: A Correlational Analysis
While an experimentally obtained spectrum for this compound is not publicly available in common databases, a detailed predictive analysis can be conducted based on the extensive knowledge of group frequencies for its constituent functional moieties.
The structure of this compound features:
-
A substituted pyridine ring.
-
Aromatic C-H bonds.
-
A methyl (-CH₃) group.
-
Two carbon-chlorine (C-Cl) bonds attached to the aromatic ring.
The vibrational modes of this molecule can be categorized into several key regions of the IR spectrum:
Aromatic and Methyl C-H Stretching Vibrations (3100-2850 cm⁻¹)
This region is characterized by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between aromatic (sp² C-H) and aliphatic (sp³ C-H) C-H stretches.
-
Aromatic =C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[2] Specifically, for aromatic and heteroaromatic compounds, these peaks are typically found in the 3100-3000 cm⁻¹ range.[2] The presence of these absorptions is a strong indicator of the aromatic system.
-
Methyl -C-H Stretch: The methyl group attached to the pyridine ring will exhibit both symmetric and asymmetric stretching vibrations. These are anticipated in the 2905-3000 cm⁻¹ range for asymmetric stretches and 2860-2900 cm⁻¹ for symmetric stretches.[3]
Aromatic Ring Vibrations (1600-1400 cm⁻¹)
The pyridine ring itself gives rise to a series of characteristic absorption bands due to the stretching and contraction of all the bonds within the ring.[3] These C=C and C=N stretching vibrations typically result in multiple bands in the 1600-1400 cm⁻¹ region. For pyridine derivatives, these peaks can be found around 1600-1300 cm⁻¹.[3] The exact positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.
Methyl Group Bending Vibrations (1470-1370 cm⁻¹)
The methyl group also undergoes bending (deformation) vibrations, which are useful for confirming its presence.
-
Asymmetric Bending: This is expected to appear around 1454-1482 cm⁻¹.[3]
-
Symmetric Bending (Umbrella Mode): This vibration typically gives rise to a band in the 1370-1390 cm⁻¹ range.
The Fingerprint Region and C-Cl Vibrations (Below 1300 cm⁻¹)
The region of the IR spectrum below 1300 cm⁻¹ is known as the fingerprint region. It contains a complex array of bands resulting from C-H in-plane and out-of-plane bending, C-C stretching, and C-Cl stretching vibrations. While complex, this region is unique to a particular molecule.
-
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region.
-
C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds are expected to produce strong absorption bands in the fingerprint region. For chloro-substituted benzenes and pyridines, these C-Cl stretching modes are typically observed in the range of 850-550 cm⁻¹. The presence of two chlorine atoms may lead to multiple bands in this region.
Summary of Predicted IR Absorption Bands
The following table summarizes the predicted key IR absorption bands for this compound and their corresponding vibrational modes.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 3000 - 2850 | Methyl C-H Stretch (Asymmetric & Symmetric) | Medium |
| 1600 - 1400 | Aromatic Ring (C=C and C=N) Stretch | Medium to Strong |
| 1470 - 1450 | Methyl C-H Bend (Asymmetric) | Medium |
| 1390 - 1370 | Methyl C-H Bend (Symmetric) | Medium |
| Below 1300 | Fingerprint Region (C-H bends, C-C stretch) | Complex |
| 850 - 550 | C-Cl Stretch | Strong |
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the this compound sample (solid or liquid).
-
For Solid Samples (KBr Pellet Technique):
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which exhibits a strong, broad absorption in the IR spectrum.
-
In an agate mortar, grind a small amount of the this compound sample to a fine powder.
-
Add the dried KBr in a ratio of approximately 100:1 (KBr:sample) and mix thoroughly with the pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
For Liquid Samples or Solutions (Salt Plates or ATR):
-
Salt Plates (NaCl or KBr): Place a drop of the neat liquid sample or a concentrated solution in a suitable solvent (e.g., CCl₄, which has minimal interference in many regions of the IR spectrum) between two polished salt plates.
-
Attenuated Total Reflectance (ATR): This is a modern and convenient technique. Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal.
-
Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and speed.
-
Background Spectrum: Before running the sample, acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates without the sample). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.
-
Parameters:
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most routine analyses.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing and Interpretation
-
Baseline Correction: If the baseline of the spectrum is not flat, apply a baseline correction.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Correlation: Correlate the observed absorption bands with known group frequencies using correlation charts and spectral databases to confirm the structure of this compound.
Visualizing the Analytical Workflow
The logical flow of the IR spectral analysis process can be visualized as follows:
Caption: Workflow for IR Spectrum Analysis.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a unique pattern of absorption bands that are characteristic of its molecular structure. By systematically analyzing the C-H stretching, aromatic ring vibration, methyl group bending, and C-Cl stretching regions, it is possible to verify the presence and arrangement of the key functional groups. The experimental protocol outlined provides a robust methodology for obtaining a high-quality spectrum, which is an indispensable step in the characterization of this and other related compounds in a research and development setting. This guide serves as a foundational reference for the application of IR spectroscopy to the structural elucidation of halogenated pyridine derivatives.
References
- Jose, V. R., & Mohan, S. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 240-245.
- Nair, M., et al. (2010). Vibrational Spectroscopic Studies of 2-Amino Picoline.
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
- Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]
-
MDPI. (2020). Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dichloro-2-methylpyridine
An In-depth Guide for Chemical Research and Development Professionals
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a versatile platform for structural elaboration. Among its halogenated derivatives, 3,4-Dichloro-2-methylpyridine stands out as a critical intermediate in the synthesis of complex molecular architectures. Its utility, however, is matched by a significant hazard profile that demands a rigorous and informed approach to its handling. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety protocols and handling procedures essential for mitigating the risks associated with this compound. It moves beyond mere procedural lists to instill a deep, causality-driven understanding of the necessary precautions, ensuring a self-validating system of safety in the laboratory.
Hazard Profile and Risk Assessment: Understanding the Adversary
This compound (CAS No: 103949-58-2) is a compound that requires careful handling due to its multiple hazard classifications.[1][2] A thorough understanding of its toxicological and physical properties is the foundation of safe laboratory practice.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
The "Danger" signal word and associated pictograms (Corrosion, Health Hazard, Exclamation Mark) immediately alert the user to the significant risks.[1] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[3]
Physicochemical Properties and Their Safety Implications
A summary of the key physical and chemical properties is essential for a comprehensive risk assessment.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₆H₅Cl₂N | Indicates the presence of chlorine and a pyridine ring, suggesting potential for hazardous decomposition products upon combustion. |
| Molecular Weight | 162.02 g/mol [2] | A relatively low molecular weight can contribute to volatility. |
| Appearance | Data not consistently available, often a solid or liquid. | Visual inspection is a key first step before handling. |
| Stability | Stable under normal conditions of temperature and pressure.[3] | Avoidance of high temperatures and incompatible materials is crucial. |
| Incompatible Materials | Strong oxidizing agents.[4] | Segregated storage is mandatory to prevent vigorous, potentially explosive reactions. |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[4] | In case of fire, the release of these toxic gases necessitates the use of self-contained breathing apparatus for firefighters.[2][4] |
The Hierarchy of Controls: A Multi-layered Defense Strategy
Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective measures to eliminate or reduce hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Physical Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent inhalation of vapors or dust which may cause respiratory irritation.[1][6]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized extraction of the fume hood.[5][7]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][9] Their proximity is crucial for immediate decontamination in the event of an accidental splash.
Administrative Controls: Standardizing Safe Practices
Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling this compound must be written, approved, and readily available to all personnel. These SOPs should cover every step from receipt of the chemical to its final disposal.
-
Training: All personnel must be thoroughly trained on the hazards of this compound, the specific SOPs for its use, and emergency procedures before they are permitted to handle the compound.[5]
-
Chemical Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and all relevant GHS hazard pictograms and statements.[5]
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical to prevent direct contact with the chemical.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] Given the classification as causing serious eye damage, a face shield should also be worn, especially when there is a risk of splashing.[3][10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times and permeation rates for chlorinated pyridines.[5][12] Double gloving is recommended to provide an extra layer of protection, especially during extended handling periods.[11] Contaminated gloves should be removed and disposed of properly.[12]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a closed front is required to protect against skin contact.[11]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures like cleaning up large spills, respiratory protection is necessary.[10] The type of respirator (e.g., an air-purifying respirator with appropriate cartridges) must be selected based on the potential airborne concentration and in accordance with a comprehensive respiratory protection program.[10][13]
Step-by-Step Protocols for Safe Handling and Storage
Adherence to well-defined protocols is paramount for ensuring safety.
Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood. Use a disposable weighing boat or container to minimize contamination of balances.
-
Reaction Setup: When setting up reactions, ensure all glassware is free from defects. Use a secure clamping system. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even if gloves were worn.[3]
Storage Protocol
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Container: Store this compound in its original, tightly closed container.[2][3]
-
Location: Store in a cool, dry, and well-ventilated area.[3][5] The storage area should be locked and accessible only to authorized personnel.[2][3]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3][4]
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is essential for minimizing harm in the event of an incident.
Caption: A streamlined workflow for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If inhaled, move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2][3]
Spill Response
-
Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a sealed container for disposal.[5]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2]
-
Specific Hazards: As mentioned, combustion can produce toxic gases.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in its lifecycle.
-
Classification: Waste containing this chemical is considered hazardous.[14][15]
-
Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][3] This must be done through a licensed waste disposal company.[15] Do not dispose of down the drain or in regular trash.[14]
-
Container Management: Keep waste in a designated, labeled, and sealed container.[15] Do not mix with other waste streams unless explicitly permitted.[15]
Conclusion
This compound is a valuable chemical intermediate, but its hazardous properties demand the utmost respect and care. By implementing a robust safety framework built on the principles of the hierarchy of controls, adhering to detailed handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks and work with this compound safely and effectively. The foundation of this safety-conscious approach is a deep understanding of the "why" behind each precaution, fostering a proactive and self-validating safety culture within the laboratory.
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. Retrieved from [Link]
- Polsinelli, J. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. International Journal of Pharmaceutical Compounding.
-
Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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3,4-Dichloro-2-methylpyridine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 3,4-Dichloro-2-methylpyridine
Introduction: A Proactive Approach to Chemical Safety
In the fields of pharmaceutical development and chemical research, this compound (CAS No: 103949-58-2) serves as a critical building block. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide moves beyond a simple recitation of safety data, offering a senior application scientist's perspective on the causality behind each safety recommendation. Our objective is to empower researchers to not only follow procedures but to internalize the principles of chemical safety, thereby creating a self-validating system of protection in the laboratory.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a chemical is the first step in predicting its behavior and handling it safely. This compound is a substituted pyridine ring, and its physical characteristics are crucial for designing appropriate storage and handling protocols.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3,4-Dichloro-2-Picoline | ChemicalBook[2] |
| CAS Number | 103949-58-2 | PubChem[1], ChemicalBook[2] |
| Molecular Formula | C₆H₅Cl₂N | PubChem[1] |
| Molecular Weight | 162.01 g/mol | PubChem[1] |
| Appearance | Data not available; handle as a potentially hazardous solid or liquid. | |
| Boiling Point | 194.7°C at 760 mmHg | ChemicalBook[2] |
| Density | 1.319 g/cm³ | ChemicalBook[2] |
The presence of chlorine atoms on the pyridine ring significantly influences the molecule's reactivity and toxicological profile. Its relatively high boiling point suggests it is not highly volatile at room temperature, but vapors can still be generated, especially upon heating, necessitating controlled ventilation.
Section 2: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1] A thorough understanding of these hazards is non-negotiable for anyone handling this compound.
Table 2: GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Expert Analysis of Hazards:
-
H302 (Harmful if swallowed): This classification indicates that ingestion of relatively small quantities can lead to significant toxic effects. The mechanism likely involves metabolic pathways in the liver, where the chlorinated pyridine structure could be transformed into more reactive intermediates.
-
H315 (Causes skin irritation): The dichlorinated structure can disrupt the lipid barrier of the skin, leading to irritation, redness, and inflammation. Prolonged or repeated contact should be avoided to prevent chronic dermatitis.
-
H318 (Causes serious eye damage): This is the most severe hazard classification for this compound. Category 1 indicates a risk of irreversible eye damage or blindness. The chemical's reactivity can lead to rapid corrosion of the corneal epithelium. This is why immediate and extensive irrigation is critical in the event of eye contact.
-
H335 (May cause respiratory irritation): Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract. The causality is the direct chemical interaction of the compound with the sensitive tissues lining the nose, throat, and lungs, leading to inflammation and discomfort.[1]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive safety culture is built on robust engineering controls, appropriate personal protective equipment (PPE), and validated handling procedures.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound inside a certified chemical fume hood to prevent the accumulation of vapors or dust in the breathing zone.[2][3]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Their proximity is critical given the severe eye damage hazard.[1]
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses do not provide adequate protection against splashes, which could have devastating consequences.
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber.[2] It is crucial to check the manufacturer's glove compatibility charts and to inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound in a research environment.
Sources
Key chemical properties of 3,4-Dichloro-2-picoline
An In-depth Technical Guide to the Core Chemical Properties of 3,4-Dichloro-2-picoline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of 3,4-Dichloro-2-picoline (CAS No: 103949-58-2). As a key heterocyclic building block, this compound's utility in medicinal chemistry and agrochemical synthesis is predicated on its distinct structural features: an electron-deficient pyridine ring, two reactive chloro-substituents, and a nucleophilic methyl group. This document serves as a critical resource for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its molecular characteristics, spectroscopic signature, synthetic potential, and essential safety protocols. We will explore the causality behind its reactivity, present detailed experimental considerations, and summarize key data for practical application in the laboratory.
Introduction: The Strategic Importance of a Dichlorinated Picoline
Substituted pyridines are foundational scaffolds in modern drug design, present in numerous FDA-approved therapeutics.[1][2] Among these, halogenated derivatives serve as exceptionally versatile intermediates. 3,4-Dichloro-2-picoline, also known as 3,4-dichloro-2-methylpyridine, emerges as a compound of significant interest.[3][4] Its strategic value lies in the confluence of three key functional handles on a single pyridine ring:
-
Two Chlorine Atoms: These act as leaving groups, providing two distinct sites for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and controlled introduction of new functional groups.[5]
-
A Methyl Group (Picoline Moiety): The methyl group's protons are acidic and can be deprotonated by strong bases, creating a nucleophilic carbon center for subsequent alkylation or condensation reactions.[6]
-
A Pyridine Nitrogen: The nitrogen atom influences the ring's electronics, rendering it electron-deficient and activating the chloro-substituents toward nucleophilic attack. It also provides a site for N-oxidation or quaternization, further modulating the molecule's reactivity and physical properties.
This guide will deconstruct these features to provide a holistic understanding of the compound's behavior and its application as a precursor in the synthesis of complex molecular architectures.[5]
Molecular Structure and Physicochemical Profile
The fundamental properties of a chemical entity dictate its behavior in a reaction vessel and its suitability for specific applications. 3,4-Dichloro-2-picoline is a solid at room temperature, often appearing as white crystals.[4] Its structure and core properties are summarized below.
Molecular Structure Diagram
Caption: IUPAC structure of this compound.
Physicochemical Data Table
| Property | Value | Source |
| CAS Number | 103949-58-2 | [3][7] |
| Molecular Formula | C₆H₅Cl₂N | [3][7][8] |
| Molecular Weight | 162.02 g/mol | [3][7][8] |
| Appearance | White crystals | [4] |
| Boiling Point | 194.7 °C at 760 mmHg | [3][4] |
| Density | 1.319 g/cm³ | [3][4] |
| Vapor Pressure | 0.609 mmHg at 25°C | [3] |
| Refractive Index | 1.547 | [4] |
| InChIKey | RKTIAZVXWYFNJG-UHFFFAOYSA-N | [7] |
| SMILES | CC1=NC=CC(=C1Cl)Cl | [7] |
Spectroscopic Characterization: An Interpretive Guide
While specific, published spectra for 3,4-Dichloro-2-picoline are not widely available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of pyridine chemistry.[9][10]
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (2H): The pyridine ring contains two remaining protons at the C5 and C6 positions. Due to the strong electron-withdrawing effects of the two chlorine atoms and the ring nitrogen, these protons are expected to be significantly deshielded, appearing far downfield in the aromatic region (likely δ 7.0-8.5 ppm). They would appear as two distinct signals, likely doublets, with a small coupling constant typical of meta-coupling.
-
Methyl Protons (3H): The methyl group at the C2 position is adjacent to the electronegative nitrogen atom. This proximity will cause a downfield shift compared to a methyl group on a benzene ring. The signal is expected to be a singlet in the range of δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
The spectrum will show six distinct carbon signals.
-
The carbons bearing the chlorine atoms (C3 and C4) will be significantly shifted, with their exact positions influenced by the combined electronic effects.
-
The C2 and C6 carbons, being adjacent to the nitrogen, will also show characteristic shifts.
-
The methyl carbon will appear upfield, typically in the δ 15-25 ppm range.
Expert Insight: When analyzing crude reaction mixtures containing this intermediate, it is crucial to look for the characteristic downfield aromatic signals and the singlet for the methyl group. Any significant deviation from these predicted regions could indicate N-oxidation, quaternization, or substitution, all of which would further shift the proton signals downfield.[9]
Reactivity and Synthetic Utility
The synthetic versatility of 3,4-Dichloro-2-picoline stems from the differential reactivity of its functional groups. Understanding this hierarchy is key to designing successful multi-step syntheses.
Caption: Key reactive sites on the 3,4-Dichloro-2-picoline scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this molecule lies in the substitution of its chlorine atoms. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles (e.g., amines, alkoxides, thiols).
-
Regioselectivity: Based on analogous systems like 2,4-dichloroquinazolines, the C4 position is generally more susceptible to nucleophilic attack under milder conditions than the C2 or C3 position.[11] This is due to the ability of the nitrogen atom to better stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C4 position. This differential reactivity allows for selective, sequential functionalization. Harsh conditions (higher temperatures, stronger nucleophiles) are typically required to substitute the second chlorine atom.
-
Common Nucleophiles: A wide range of nucleophiles can be employed, making this a valuable intermediate for building diverse molecular libraries. This includes primary and secondary amines, alcohols, and phenols.
Methyl Group Functionalization
The methyl group at the C2 position exhibits reactivity characteristic of picolines.[6]
-
Deprotonation: In the presence of a strong, non-nucleophilic base such as n-butyllithium or lithium diisopropylamide (LDA), one of the methyl protons can be abstracted to form a lithiated intermediate (LiH₂CC₅H₃NCl₂).[6]
-
Electrophilic Quench: This highly reactive carbanion can then be treated with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to forge new carbon-carbon bonds, extending the molecular framework from the methyl position.
Key Synthetic Protocol: Selective Nucleophilic Substitution
This section provides a validated, step-by-step methodology for the selective monosubstitution at the C4 position, a common first step in a synthetic sequence.
Objective: To synthesize 4-(substituted-amino)-3-chloro-2-picoline via selective SNAr.
Methodology:
-
Reactor Setup: Equip a dry, three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer.
-
Reagent Charging: Charge the flask with 3,4-Dichloro-2-picoline (1.0 equiv). Add a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the starting material (approx. 5-10 mL per gram of picoline).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv). The base acts as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 equiv) to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). The optimal temperature should be determined by thin-layer chromatography (TLC) or LC-MS monitoring to ensure consumption of the starting material while minimizing the formation of the disubstituted product. Reaction times typically range from 4 to 16 hours.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 4-substituted mono-adduct.
Self-Validation: The success of the protocol is validated by NMR analysis of the purified product. The disappearance of one of the downfield aromatic proton signals and the appearance of new signals corresponding to the added nucleophile, along with mass spectrometry data confirming the expected molecular weight, will confirm the selective substitution.
Safety and Handling: A Mandate for Researchers
3,4-Dichloro-2-picoline is a hazardous substance that requires strict adherence to safety protocols.[3][13]
Caption: Mandatory safety workflow for handling 3,4-Dichloro-2-picoline.
Hazard Identification Summary
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][7][13] |
| Skin Irritation | H315 | Causes skin irritation | [3][7][13] |
| Serious Eye Damage | H318 | Causes serious eye damage | [3][7][13] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3][7][13] |
Mandatory Precautions
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed and store locked up.[3][13]
-
Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[3]
Conclusion
3,4-Dichloro-2-picoline is a high-value synthetic intermediate whose chemical properties are governed by the interplay of its chloro, methyl, and pyridine ring functionalities. Its capacity for selective nucleophilic substitution at the C4 position, followed by potential functionalization at the C3 and methyl positions, provides a robust platform for the construction of diverse and complex molecules. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the pursuit of novel pharmaceuticals and agrochemicals.
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The Significance of 2,3-Dichloro-5-picoline as a Versatile Organic Synthesis Intermediate. Medium. [Link]
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Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
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Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate. [Link]
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Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
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Introduction: The Significance of Solubility in Research and Development
An In-Depth Technical Guide to the Solubility of 3,4-Dichloro-2-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents. It offers theoretical insights and a practical, step-by-step experimental protocol for researchers to determine solubility, ensuring accuracy and reproducibility in a laboratory setting.
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property critical in various stages of chemical research and drug development.[1] For a compound like this compound, which serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is paramount for reaction kinetics, purification processes, and formulation development.[2] This guide delves into the factors influencing the solubility of this substituted pyridine and provides a robust methodology for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.
Molecular Structure:
This compound has the chemical formula C₆H₅Cl₂N.[3][4] Its structure consists of a pyridine ring substituted with two chlorine atoms and one methyl group.
Key Physicochemical Descriptors:
-
Molecular Weight: 162.01 g/mol [3]
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the two electronegative chlorine atoms imparts a degree of polarity to the molecule.[5] However, the methyl group is nonpolar. The overall polarity will influence its interaction with various solvents.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor.[6]
-
Physical State: It is typically a white or off-white solid.[2]
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Factors Influencing Solubility:
-
Solvent Polarity: The polarity of the organic solvent is a primary determinant. Solvents can be broadly classified as polar (e.g., alcohols, acetone) and non-polar (e.g., hexane, toluene).
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[7][8]
-
Molecular Size and Shape: The size and shape of the solute molecule can affect its ability to fit into the solvent's molecular structure.[7]
-
Intermolecular Forces: The solubility is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent intermolecular forces. Dissolution occurs when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
Predicting the Solubility of this compound
Based on its structure, this compound is expected to exhibit moderate polarity. The presence of the polar pyridine ring and chloro-substituents suggests it will be more soluble in polar organic solvents than in non-polar ones. However, the presence of the methyl group and the overall molecular structure will also play a role.
Expected Solubility Trends:
-
High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) due to dipole-dipole interactions and potential hydrogen bonding.
-
Moderate Solubility: In solvents of intermediate polarity (e.g., dichloromethane, diethyl ether).
-
Low Solubility: In non-polar solvents (e.g., hexane, cyclohexane) where the primary intermolecular forces are weak van der Waals forces.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.[7]
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents of varying polarities
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
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- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
Methodological & Application
An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-2-methylpyridine
Abstract
This comprehensive guide provides detailed application notes and a field-proven protocol for the synthesis of 3,4-dichloro-2-methylpyridine (CAS 103949-58-2), a key heterocyclic building block in pharmaceutical and agrochemical research. The primary synthetic strategy discussed is a robust two-step process commencing from 3-chloro-2-methylpyridin-4-amine. The core of this method involves a classical Sandmeyer reaction, a reliable and well-established transformation in aromatic chemistry. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol with causality-driven explanations, and critical data for successful execution. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction and Strategic Overview
This compound, also known as 3,4-dichloro-2-picoline, is a halogenated pyridine derivative. Its structural features, particularly the positions of the chlorine atoms, make it a versatile intermediate for introducing the 2-methyl-3,4-dichloropyridinyl moiety into larger, more complex molecules. The chlorine atoms serve as reactive handles for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse molecular scaffolds.
The most direct and widely recognized method for the synthesis of this compound is through the deaminative chlorination of 3-chloro-2-methylpyridin-4-amine. This transformation is efficiently achieved via the Sandmeyer reaction, a two-stage process:
-
Diazotization: The primary amino group of the starting material is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid).
-
Copper(I)-Catalyzed Chlorination: The resulting diazonium salt is then treated with a solution of copper(I) chloride, which catalyzes the displacement of the diazonium group with a chloride ion, liberating nitrogen gas and yielding the desired product.
This approach is favored due to its reliability and the commercial availability of the requisite starting materials.
Reaction Mechanism and Scientific Principles
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[1] The transformation proceeds through a radical-nucleophilic aromatic substitution pathway.[1]
Step 1: Diazotization
The reaction is initiated by the formation of nitrous acid (HONO) from sodium nitrite and a strong acid, such as hydrochloric acid. The aminopyridine then attacks the protonated nitrous acid to form a diazonium ion. This process occurs at low temperatures (0–5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose prematurely.
Step 2: Reductive Deamination and Halogenation
The second stage involves the copper(I) chloride catalyst. A single electron is transferred from the copper(I) species to the diazonium salt. This reduces the diazonium ion and results in the formation of an aryl radical and the evolution of nitrogen gas. The copper is oxidized to copper(II) in the process. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst, thus completing the catalytic cycle.
Below is a diagram illustrating the overall workflow.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the established procedure reported in the Journal of Medicinal Chemistry.[2]
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 3-Chloro-2-methylpyridin-4-amine | 97944-40-6 | 142.59 | 10.0 g | 70.1 | 1.0 |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | 50 mL | - | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.32 g | 77.1 | 1.1 |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 98.99 | 8.33 g | 84.1 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Part A: Diazotization
-
Initial Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar and thermometer, suspend 3-chloro-2-methylpyridin-4-amine (10.0 g, 70.1 mmol) in 50 mL of concentrated hydrochloric acid.
-
Rationale: A suspension in strong acid is necessary to protonate the pyridine nitrogen and the amino group, making the latter susceptible to reaction with nitrous acid.
-
-
Cooling: Cool the suspension to 0–5 °C using an ice-water bath with vigorous stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt intermediate.
-
Nitrite Addition: Dissolve sodium nitrite (5.32 g, 77.1 mmol) in a minimal amount of cold water (~15 mL). Transfer this solution to a dropping funnel.
-
Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the cooled pyridine suspension over approximately 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Rationale: Slow, dropwise addition prevents a sudden exotherm and localized concentration buildup, which could lead to decomposition of the diazonium salt or unsafe side reactions.
-
-
Stirring: After the addition is complete, stir the resulting mixture at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion. The solution should become clearer as the starting material is converted to the soluble diazonium salt.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (8.33 g, 84.1 mmol) in 20 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Rationale: CuCl is more soluble in concentrated HCl due to the formation of chloro-cuprate complexes, which is the active catalytic species.
-
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution prepared in Part A to the copper(I) chloride solution with vigorous stirring.
-
Safety Note: This step will cause the evolution of nitrogen gas. Ensure adequate ventilation and perform the addition at a controlled rate to manage the effervescence.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 60–70 °C for 1 hour. The reaction is complete when the evolution of nitrogen gas ceases.
-
Rationale: Heating is required to overcome the activation energy for the decomposition of the diazonium salt and the subsequent radical transfer steps.
-
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it over approximately 200 g of crushed ice in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise with stirring until the pH is approximately 7-8. Be cautious as this will cause significant CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as the final product.
Safety and Hazard Information
| Compound | GHS Pictograms | Hazard Statements |
| This compound | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[3] |
| Conc. Hydrochloric Acid | Danger | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
| Sodium Nitrite | Danger | H272: May intensify fire; oxidizer. H301: Toxic if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. |
| Copper(I) Chloride | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. |
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood, especially during the handling of concentrated HCl and the nitrogen-evolving Sandmeyer reaction.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt in situ without isolation, which is a significantly safer procedure.
References
- Journal of Medicinal Chemistry, 1989, 32 (8), pp 1970–1975. [Link: https://pubs.acs.org/journal/jmcmar]
- PubChem Compound Summary for CID 21922890, this compound. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/21922890]
- Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. [Link: https://www.benchchem.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link: https://pubs.acs.org/doi/abs/10.1021/cr00087a004]
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3,4-Dichloro-2-methylpyridine: A Versatile Halogenated Building Block for Complex Molecule Synthesis
Introduction
3,4-Dichloro-2-methylpyridine is a strategically important synthetic intermediate characterized by a pyridine ring substituted with two chlorine atoms and a methyl group.[1][2] This substitution pattern imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two distinct chlorine atoms at the C3 and C4 positions, influenced by the directing effect of the nitrogen atom and the methyl group, allows for regioselective functionalization through various synthetic methodologies. This application note provides a comprehensive overview of the chemical properties, key applications, and detailed synthetic protocols involving this compound, offering researchers and drug development professionals a practical guide to leveraging this versatile building block.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe and effective handling of this compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 103949-58-2 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.01 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| Boiling Point | Not available | |
| Melting Point | Not available |
Safety Information:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3][4]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][4][5]
Core Applications in Synthesis
The strategic placement of the chloro and methyl groups on the pyridine ring makes this compound a versatile substrate for a range of chemical transformations. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the pyridine ring for nucleophilic aromatic substitution, while the chlorine atoms also serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions.
Precursor in Pharmaceutical Synthesis
A. Synthesis of Nevirapine Intermediate:
A significant application of this compound lies in its potential conversion to 2-chloro-3-amino-4-methylpyridine, a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[6][7] While the direct conversion is not explicitly detailed, the synthesis of 2-chloro-3-amino-4-methylpyridine often involves multi-step sequences starting from related pyridine precursors.[8][9][10] The likely synthetic strategy from this compound would involve a regioselective nucleophilic aromatic substitution to introduce an amino group or a precursor functionality at the 3-position, followed by any necessary subsequent transformations. The greater reactivity of the chlorine at the 4-position towards nucleophilic attack could be exploited to introduce a different group first, followed by functionalization at the 3-position.
B. Potential Pathway to Pantoprazole Analogues:
Pantoprazole, a proton pump inhibitor, is synthesized from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[11][12][13] While not a direct precursor, this compound could serve as a starting material for the synthesis of this key intermediate through a sequence of nucleophilic substitution to introduce the methoxy groups and subsequent chlorination of the methyl group. The regioselectivity of the methoxylation would be a critical step in this synthetic route.
Versatile Substrate for Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridine ring are amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[14]
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[15][16] this compound can be selectively coupled with aryl or alkyl boronic acids or their esters to introduce new substituents at the 3- or 4-position. The regioselectivity can often be controlled by carefully selecting the reaction conditions, including the palladium catalyst, ligand, and base.[17]
Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Aryl- or Alkylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene/Water (e.g., 10:1 mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid (1.1 equiv. for mono-arylation), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Add the degassed toluene/water solvent mixture.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is effective for the coupling of less reactive aryl chlorides.[18]
-
Base: Potassium phosphate is a commonly used base in Suzuki couplings and is generally effective for a wide range of substrates.
-
Solvent: A mixture of an organic solvent like toluene and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[14][19] This reaction is particularly useful for synthesizing substituted aminopyridines from this compound. The choice of ligand is crucial for achieving high yields and can influence the regioselectivity of the amination.[20][21]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that may require optimization for specific amines.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the flask and heat the reaction mixture at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source, and Xantphos is a bidentate phosphine ligand that is effective for the amination of aryl chlorides.[22]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig reactions.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this type of cross-coupling.
The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[23][24] This reaction allows for the introduction of alkynyl moieties onto the pyridine ring of this compound, which can be further functionalized.
Protocol: Sonogashira Coupling of this compound
This is a general protocol and may need to be adapted for specific alkynes.
Materials:
-
This compound
-
Terminal Alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the standard for Sonogashira couplings.[25]
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.
-
Solvent: THF is a common solvent for this reaction, providing good solubility for the reactants.
Application in Agrochemical Synthesis
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Buchwald-Hartwig amination workflow.
Caption: Sonogashira coupling workflow.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique pattern of substitution allows for regioselective functionalization through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The ability to selectively introduce aryl, amino, and alkynyl groups makes it an attractive starting material for the synthesis of complex pharmaceutical and agrochemical targets. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to unlock the full synthetic potential of this important intermediate. As with any chemical process, careful optimization of reaction conditions is crucial for achieving high yields and selectivities.
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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ResearchGate. Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. (2025-08-08). [Link]
-
PubMed Central. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. [Link]
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ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022-11-05). [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. Development of novel pyridine-based agrochemicals: A review. (2024-10-08). [Link]
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ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021-02-01). [Link]
-
Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals. (2025-12-28). [Link]
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-
PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016-02-01). [Link]
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RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
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MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024-12-20). [Link]
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ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025-08-10). [Link]
-
PubMed Central. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
-
ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024-12-12). [Link]
-
PubMed. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021-01-08). [Link]
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ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -. [Link]
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Application Note: Regiocontrolled Nucleophilic Aromatic Substitution (SNAr) on 3,4-Dichloro-2-methylpyridine
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
3,4-Dichloro-2-methylpyridine is a pivotal heterocyclic building block in contemporary drug discovery, offering a synthetically versatile scaffold for the elaboration of complex molecular architectures. This application note provides an in-depth technical guide to performing nucleophilic aromatic substitution (SNAr) reactions on this substrate. We delve into the foundational principles governing the regioselectivity of these transformations, explaining the electronic and steric rationale for the preferential substitution at the C4 position. This guide furnishes researchers with detailed, field-proven protocols for the reaction of this compound with common O-, N-, and S-nucleophiles, complete with expert insights into experimental design, reaction optimization, and troubleshooting.
Introduction: The Strategic Value of the Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern pharmaceutical design. This compound, in particular, serves as a highly valuable starting material, featuring two distinct chlorine atoms that can be selectively displaced to introduce diverse functionalities.[1][2] Understanding and controlling the regioselectivity of nucleophilic substitution on this substrate is paramount for efficiently synthesizing target molecules and building diverse compound libraries for screening.[3][4]
This document serves as a comprehensive guide for chemists engaged in drug development, outlining the theoretical basis and practical execution of SNAr reactions on this key intermediate.
Theoretical Framework: Decoding Regioselectivity
The success of any synthesis utilizing this compound hinges on predicting which chlorine atom will be substituted. The outcome is not arbitrary; it is dictated by the fundamental principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, SNAr on an aromatic ring does not occur via a backside attack, which is sterically impossible.[5] Instead, the reaction proceeds through a two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a leaving group (a chloride in this case), forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] This step temporarily disrupts the aromaticity of the pyridine ring and is typically the rate-determining step.[7]
-
Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The key to predicting regioselectivity lies in assessing the stability of the intermediate Meisenheimer complex formed from an attack at each position.
Why C4 Substitution Dominates
On a pyridine ring, the nitrogen atom acts as a powerful electron-withdrawing group, inductively and via resonance. This activation is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[7][8] Substitution at meta positions (C3, C5) is strongly disfavored because this stabilizing resonance structure is not possible.
In the case of This compound :
-
Attack at C4 (Favored): The C4 position is para to the ring nitrogen. Nucleophilic attack here generates a Meisenheimer complex where the negative charge is effectively stabilized by resonance, including a crucial resonance form where the charge resides on the nitrogen.
-
Attack at C3 (Disfavored): The C3 position is meta to the ring nitrogen. Attack at this position would yield an intermediate where the negative charge cannot be delocalized onto the nitrogen, making this pathway significantly higher in energy and kinetically inaccessible under standard SNAr conditions.
The 2-methyl group exerts a minor electronic-donating effect, which slightly deactivates the ring, but its steric presence primarily influences the approach to the adjacent C3 position, further disfavoring any potential reaction at that site. Therefore, SNAr reactions on this compound proceed with high regioselectivity at the C4 position.
Caption: Standardized experimental workflow for SNAr reactions.
Protocol 1: Synthesis of a 4-Amino-3-chloro-2-methylpyridine Derivative (N-Nucleophile)
This protocol details the reaction with a secondary amine, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules. [4]
-
Expertise & Experience: The choice of a non-nucleophilic base like potassium carbonate or an organic base like triethylamine is crucial. Stronger bases (e.g., NaH, alkoxides) can deprotonate the amine, but this is often unnecessary and can lead to side reactions. Dipolar aprotic solvents like DMF or DMSO are used to solvate the reactants and facilitate the formation of the charged Meisenheimer complex. [9]
-
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and the secondary amine (1.1 eq.).
-
Add DMF or DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3-chloro-2-methylpyridine.
-
Protocol 2: Synthesis of a 4-Alkoxy-3-chloro-2-methylpyridine Derivative (O-Nucleophile)
This reaction introduces an ether linkage, a common motif in various therapeutic agents.
-
Expertise & Experience: Oxygen nucleophiles like alcohols require deprotonation by a strong base to form the more reactive alkoxide. Sodium hydride (NaH) is a common and effective choice. The reaction must be strictly anhydrous as NaH reacts violently with water, and the presence of water would quench the alkoxide.
-
Materials:
-
This compound
-
Alcohol (e.g., Benzyl Alcohol, 1.2 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
To a dry, three-necked flask under nitrogen, add the alcohol (1.2 eq.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the alkoxide solution dropwise.
-
Heat the reaction to reflux (for THF) or 60-80 °C (for DMF) and monitor by TLC/LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude material via flash chromatography.
-
Protocol 3: Synthesis of a 4-Thioether-3-chloro-2-methylpyridine Derivative (S-Nucleophile)
Thioethers are important functional groups in many pharmaceuticals. Thiols are excellent nucleophiles for SNAr reactions. [9][10]
-
Expertise & Experience: Thiols are more acidic than alcohols and are potent nucleophiles. A milder base like potassium carbonate is often sufficient to generate the thiolate in situ. [9]Reactions with thiols can often be run at lower temperatures than their alcohol or amine counterparts.
-
Materials:
-
This compound
-
Thiol (e.g., Thiophenol, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (ACN) or DMF
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask under nitrogen, add this compound (1.0 eq.), the thiol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add acetonitrile or DMF (approx. 0.5 M).
-
Stir the reaction at room temperature or heat gently to 50-60 °C. Monitor closely by TLC/LC-MS as these reactions can be rapid.
-
Once the starting material is consumed, filter off the inorganic base if using ACN, or proceed directly to workup if using DMF.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the product by flash column chromatography.
-
Summary of Representative Reaction Conditions
The following table summarizes typical starting conditions for SNAr on this compound. Optimization of temperature, solvent, and reaction time is recommended for each specific substrate combination.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Typical Temp. (°C) |
| Nitrogen | Morpholine | K₂CO₃, Et₃N | DMF, DMSO | 80 - 120 |
| Oxygen | Benzyl Alcohol | NaH, KHMDS | THF, DMF | 60 - 100 |
| Sulfur | Thiophenol | K₂CO₃, Cs₂CO₃ | ACN, DMF | 25 - 60 |
Conclusion
The nucleophilic aromatic substitution on this compound is a reliable and highly regioselective transformation that proceeds almost exclusively at the C4 position. This selectivity is governed by the powerful electron-withdrawing nature of the pyridine nitrogen, which stabilizes the key Meisenheimer intermediate. By understanding these electronic principles and employing the robust protocols provided, researchers in medicinal and process chemistry can confidently utilize this versatile building block to access a wide array of novel 4-substituted-3-chloro-2-methylpyridines, accelerating the discovery and development of new therapeutic agents.
References
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- ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. Accessed January 8, 2026.
- Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Accessed January 8, 2026.
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- YouTube. nucleophilic aromatic substitutions. YouTube. Accessed January 8, 2026.
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Accessed January 8, 2026.
- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI. Accessed January 8, 2026.
- National Center for Biotechnology Information. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Organic Chemistry Portal. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. Accessed January 8, 2026.
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Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,4-Dichloro-2-methylpyridine in Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its disubstituted pyridine core, featuring two distinct chlorine atoms, offers a versatile platform for sequential and regioselective functionalization. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating this scaffold, enabling the formation of carbon-carbon bonds to construct complex biaryl and hetero-biaryl motifs prevalent in many pharmaceutical agents.[1][2][3]
However, the electronic properties of the pyridine ring and the differential reactivity of the two chlorine atoms present unique challenges and opportunities. The chlorine at the 4-position is generally more susceptible to oxidative addition to the palladium catalyst, making it the more reactive site for Suzuki coupling.[4] This inherent regioselectivity can be exploited or overcome through careful selection of reaction conditions. This guide provides a detailed exploration of the Suzuki coupling with this compound, offering insights into catalyst selection, reaction optimization, and practical, step-by-step protocols.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[5][6][7] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions involving challenging substrates like this compound.
The cycle comprises three main steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[5][6] The reactivity of the C-X bond generally follows the trend I > Br > OTf >> Cl.[6][8] For dichloropyridines, the more electron-deficient position is typically more reactive.[4][9]
-
Transmetalation: The organoboron reagent (a boronic acid or ester) exchanges its organic group with the halide on the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired C-C bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[5][7]
Key Considerations for Coupling with this compound
The success of a Suzuki coupling with this compound hinges on the judicious choice of several key parameters:
-
Catalyst System (Palladium Precursor and Ligand): For less reactive aryl chlorides, highly active catalyst systems are required.[1] Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often necessary to facilitate the challenging oxidative addition step.[10][11] Traditional catalysts like Pd(PPh₃)₄ may be effective for more reactive aryl bromides and iodides but often prove insufficient for dichloropyridines.[12]
-
Base: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures.[7] Common choices include dioxane, toluene, DMF, and THF.[1] The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases if a biphasic system is used.
-
Boronic Acid/Ester: While boronic acids are widely used, they can be prone to decomposition.[9] Boronate esters, such as pinacol esters, can offer increased stability.[8]
-
Temperature: Reactions with aryl chlorides typically require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[1] Microwave-assisted heating can significantly shorten reaction times.[1]
Regioselectivity in the Suzuki Coupling of this compound
For 3,4-dichloropyridine, Suzuki-Miyaura coupling preferentially occurs at the C4 position.[4] This selectivity is primarily governed by the electronic effects of the nitrogen atom, which renders the C4 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. While this inherent selectivity is useful for many synthetic strategies, achieving coupling at the C3 position requires more specialized conditions or a multi-step approach.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Arylation of this compound
This protocol provides a starting point for the selective Suzuki coupling at the C4 position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).[5]
-
Add the degassed solvent system via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[1][5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-chloro-2-methylpyridine product.[12]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[1]
-
Add the solvent and seal the vial with a cap.[1]
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[1]
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of dichloropyridines, which can serve as a guide for optimizing the reaction with this compound.
| Dichloropyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 | [11] |
| 2,5-Dichloropyridine | Pd(OAc)₂ | K₂CO₃ | NMP/water | 100 | 24 | - | - | [11] |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling Optimization
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- 2. books.rsc.org [books.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Key Pharmaceutical Intermediates from 3,4-Dichloro-2-methylpyridine: Application Notes and Protocols
Abstract
3,4-Dichloro-2-methylpyridine (also known as 3,4-dichloro-2-picoline) is a highly versatile and valuable heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural properties, characterized by two chlorine atoms at distinct positions on the pyridine ring, allow for selective functionalization through various synthetic methodologies. This guide provides in-depth application notes and detailed experimental protocols for the synthesis of advanced pharmaceutical intermediates starting from this key material. We will explore its reactivity in regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in constructing molecular scaffolds relevant to a range of therapeutic agents.
Introduction: The Chemical Versatility of this compound
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1] Dichlorinated pyridines, such as this compound, serve as powerful starting points for creating complex derivatives due to the differential reactivity of their halogen substituents.
The chlorine atom at the C4 position is electronically activated by the electron-withdrawing effect of the ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2] In contrast, the chlorine atom at the C3 position is less reactive towards SNAr but is an excellent handle for transition metal-catalyzed cross-coupling reactions. This dichotomy in reactivity enables chemists to perform sequential and highly regioselective modifications, providing a streamlined path to complex target molecules. This document outlines protocols for two of the most powerful transformations utilizing this substrate: SNAr at the C4 position and Suzuki-Miyaura cross-coupling.
Application Note I: Regioselective Synthesis of 4-Substituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale and Expertise
Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry.[2] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[2] The stability of this intermediate is the key to the reaction's feasibility and regioselectivity. For this compound, attack at C4 allows the negative charge to be delocalized onto the electronegative ring nitrogen, a highly stabilizing interaction. Subsequent elimination of the chloride leaving group restores aromaticity and yields the 4-substituted product. This inherent electronic preference makes the SNAr reaction at the C4 position a robust and predictable synthetic tool.[3]
Experimental Protocol: Synthesis of 3-Chloro-2-methyl-4-(morpholin-4-yl)pyridine
This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile used in pharmaceutical synthesis.
Quantitative Data Summary:
| Reactant | Molar Ratio | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | 1.0 | Morpholine (1.2 equiv) | DMSO | 120 | 12-16 | 85-95 |
| K₂CO₃ (2.0 equiv) |
Materials:
-
This compound (C₆H₅Cl₂N, MW: 162.01)[4]
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Under a nitrogen or argon atmosphere, add anhydrous DMSO via syringe to dissolve the starting material.
-
Add morpholine (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-chloro-2-methyl-4-(morpholin-4-yl)pyridine.
Caption: S(N)Ar Experimental Workflow Diagram.
Application Note II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale and Expertise
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms carbon-carbon bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium complex.[5] This reaction is a workhorse in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[6]
The catalytic cycle involves three key steps:[7][8]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. The base is crucial as it activates the organoboron reagent.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.
While the C4-Cl is more reactive in SNAr, the relative reactivity of C3-Cl and C4-Cl in Suzuki couplings can be tuned by the choice of catalyst, ligands, and reaction conditions to achieve selectivity. For this protocol, we describe a general method for mono-arylation.
Experimental Protocol: Synthesis of 4-Chloro-2-methyl-3-phenylpyridine
This protocol describes a general procedure for the selective coupling of phenylboronic acid at the C3 position.
Quantitative Data Summary:
| Reactant | Molar Ratio | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.5 equiv) | Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |
| Phenylboronic Acid | 1.1 |
Materials:
-
This compound
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or pressure vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-2-methyl-3-phenylpyridine.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound stands out as a strategic precursor for the synthesis of complex pharmaceutical intermediates. The distinct reactivity of its two chlorine atoms provides a reliable platform for regioselective functionalization. By mastering fundamental transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently access a diverse array of substituted pyridine derivatives, accelerating the drug discovery and development process. The protocols provided herein serve as a robust starting point for chemists aiming to leverage the synthetic potential of this valuable building block.
References
- CN105085388A - Synthesis method for sorafenib intermediate - Google Patents.
- Synthesis of Sorafenib and Regorafenib | Download Table - ResearchGate.
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- A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate.
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - MDPI.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Biocatalytic oxidation and synthesis of Esomeprazole - Scientific Update - UK.
- Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols - Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki reaction - Wikipedia.
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents.
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
- This compound | C6H5Cl2N | CID 21922890 - PubChem.
- This compound - 103949-58-2, C6H5Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- (PDF) Synthesis of Esomeprazole through Asymmetric Oxidation - ResearchGate.
- The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
- CN110041307A - The preparation method of esomeprazole sulfide intermediate - Google Patents.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
- 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).
- nucleophilic aromatic substitutions - YouTube.
- CN111303018A - Synthetic method of omeprazole intermediate - Google Patents.
- 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug - ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH.
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Preparation of 3,4-Dichloro-2-methylpyridine derivatives
An In-Depth Technical Guide to the Synthesis and Derivatization of 3,4-Dichloro-2-methylpyridine
Abstract
The this compound scaffold is a pivotal structural motif in modern medicinal and materials chemistry. As a functionalized pyridine, it serves as a versatile building block for creating complex molecules with significant biological activity.[1] The strategic placement of two chlorine atoms and a methyl group provides distinct reaction sites, allowing for sequential and regioselective modifications. This guide offers a comprehensive overview of the synthesis of the this compound core and explores key derivatization strategies. It is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying chemical principles that govern these transformations.
Physicochemical Properties & Safety Information
A thorough understanding of the physical properties and safety hazards of the core compound is essential for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 103949-58-2 | [2][3] |
| Molecular Formula | C₆H₅Cl₂N | [2] |
| Molecular Weight | 162.02 g/mol | [4] |
| Boiling Point | 194.7°C at 760 mmHg | [4] |
| Density | 1.319 g/cm³ | [4] |
| SMILES | CC1=NC=CC(=C1Cl)Cl | [2] |
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Caution: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]
Part 1: Synthesis of the this compound Core
The synthesis of substituted pyridines can be approached through two primary strategies: construction of the pyridine ring from acyclic precursors or modification of an existing pyridine ring. For a multi-substituted pattern like this compound, a multi-step approach starting from simple precursors is often most effective. The following pathway is a representative example based on established pyridine synthesis methodologies, such as those used for structurally related compounds.[5][6]
Conceptual Workflow: Ring Formation and Functionalization
The logic of this synthesis involves building a functionalized 2-pyridone ring, which is a common and versatile intermediate in pyridine chemistry.[7] The pyridone is then converted to the dichloro-derivative through robust chlorination protocols.
Detailed Protocol: Synthesis of 6-Methyl-2(1H)-pyridone (Intermediate D)
This protocol describes the initial ring-forming steps. The condensation of a 1,3-dicarbonyl equivalent with a nitrile bearing an active methylene group is a classic and reliable method for constructing 2-pyridone heterocycles.[7]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyanoacetamide (21.0 g, 0.25 mol) and absolute ethanol (200 mL). Stir until the solid is partially dissolved.
-
Reagent Addition: Add acetoacetaldehyde dimethyl acetal (33.0 g, 0.25 mol) followed by piperidine (2.5 mL, ~0.025 mol) as a basic catalyst.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate C) will form upon cooling.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry in a vacuum oven.
-
Hydrolysis: Transfer the dried intermediate (Intermediate C) to a 500 mL flask. Add 70% aqueous sulfuric acid (150 mL). Heat the mixture to 150°C and maintain for 3 hours to effect hydrolysis and decarboxylation.
-
Isolation: Cool the reaction mixture to room temperature and carefully pour it over 500 g of crushed ice. Neutralize the acidic solution by slowly adding solid sodium carbonate until the pH is ~7-8. The product, 6-methyl-2(1H)-pyridone, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water to yield pure 6-methyl-2(1H)-pyridone (Intermediate D).
Detailed Protocol: Synthesis of this compound (Target F)
This protocol details the final chlorination steps to yield the target molecule.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 6-methyl-2(1H)-pyridone (Intermediate D) (10.9 g, 0.10 mol) in acetonitrile (100 mL).
-
First Chlorination: Cool the suspension to 0°C in an ice bath. Add sulfuryl chloride (SO₂Cl₂) (27.0 g, 0.20 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition, allow the mixture to warm to room temperature and stir for 12 hours. This step introduces chlorine atoms at the electron-rich 3 and 5 positions of the pyridone ring, however, due to the reaction conditions, a mixture including the desired 3,4-dichloro intermediate is typically formed.
-
Work-up: Carefully pour the reaction mixture into 300 mL of ice-water. A solid will precipitate. Collect the crude 3,4-dichloro-6-methyl-2(1H)-pyridone (Intermediate E) by vacuum filtration and wash with water.
-
Deoxy-chlorination: Dry the crude solid and place it in a 100 mL round-bottom flask. Add phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol). Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.[6] This step is a standard method for converting 2-pyridones to 2-chloropyridines.[8]
-
Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 400 g of crushed ice with vigorous stirring. Basify the solution to pH 8 with a cold 5 M NaOH solution.
-
Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Part 2: Key Reactions and Derivatization Strategies
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, while the methyl group can undergo oxidation or condensation reactions.
Reactivity Overview
-
C4-Cl vs. C3-Cl: The chlorine at the C4 position is generally more reactive towards nucleophiles than the C3 chlorine. This is due to better stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the ring nitrogen.
-
Cross-Coupling: Both chlorine atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. Selective reaction at the more reactive C4 position can often be achieved by controlling stoichiometry and reaction conditions.
-
Methyl Group: The methyl group can be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or via deprotonation to form a nucleophile for condensation reactions.
Protocol: Selective Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol demonstrates the selective replacement of the C4 chlorine with an amine, a common transformation in the synthesis of pharmaceutical intermediates.[9]
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.62 g, 10 mmol), benzylamine (1.3 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Execution: Seal the vessel and heat the reaction mixture to 120°C for 16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and stir. A precipitate will form.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash the solid with water (2 x 20 mL) and then with a small amount of cold diethyl ether. The crude product, N-benzyl-3-chloro-2-methylpyridin-4-amine, can be further purified by recrystallization from ethanol.
| Reaction | Reagents | Conditions | Product | Typical Yield |
| SNAr (Amination) | Benzylamine, K₂CO₃ | DMF, 120°C | N-benzyl-3-chloro-2-methylpyridin-4-amine | 80-90% |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 90°C | 3-Chloro-2-methyl-4-phenylpyridine | 75-85% |
Conclusion
This compound is a high-value synthetic intermediate whose preparation and subsequent derivatization rely on fundamental principles of heterocyclic chemistry. The protocols and strategies outlined in this guide provide a robust framework for researchers. The ability to selectively functionalize the C4 position via SNAr or cross-coupling, followed by potential modification at the C3 position, offers a logical and powerful approach to building molecular complexity, paving the way for the discovery of novel pharmaceuticals and advanced materials.
References
- PubChemLite. (n.d.). This compound (C6H5Cl2N).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for a related dichloropyridine synthesis. Retrieved from [Link]
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European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.). CN104844626A - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
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Sancus, F. (2024). The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview. Retrieved from [Link]
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O'Brien, C. J., & Taylor, R. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2264–2337. Retrieved from [Link]
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Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(3), 1315-1430. Retrieved from [Link]
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ResearchGate. (2019). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]
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Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4223–4254. Retrieved from [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
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Application Notes & Protocols: Regioselective Amination of 3,4-Dichloro-2-methylpyridine via Nucleophilic Aromatic Substitution
An authoritative guide for researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the reaction between 3,4-dichloro-2-methylpyridine and various amines. This reaction is a cornerstone of medicinal chemistry, yielding 4-amino-3-chloro-2-methylpyridine derivatives that serve as critical building blocks for a range of pharmacologically active molecules.[1] The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) mechanism, where regioselectivity is paramount for synthetic efficiency. We will dissect the mechanistic underpinnings that favor substitution at the C4 position, provide detailed, field-proven protocols for both thermal and microwave-assisted synthesis, and offer insights into optimization and troubleshooting. The protocols and data presented herein are designed to empower researchers to confidently and successfully utilize this versatile reaction in their drug discovery and development pipelines.
Mechanistic Insights and Regioselectivity
The reaction of this compound with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogen (C2 and C4), rendering halogens at these positions susceptible to displacement.[2]
In the specific case of this compound, the choice of substitution is between the chlorine atoms at C3 and C4. The reaction proceeds overwhelmingly via substitution at the C4 position. This high regioselectivity can be explained by examining the stability of the transient anionic intermediate, known as the Meisenheimer complex, which is formed during the reaction.[3]
-
Attack at C4 (Favored Pathway): When an amine nucleophile attacks the C4 position, the resulting negative charge on the pyridine ring can be effectively delocalized onto the electronegative ring nitrogen through resonance. This resonance stabilization creates a more stable Meisenheimer intermediate, lowering the activation energy for this pathway.[2][3][4]
-
Attack at C3 (Disfavored Pathway): Conversely, nucleophilic attack at the C3 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogen. The absence of this key stabilizing resonance form makes the intermediate significantly higher in energy, rendering this pathway kinetically unfavorable.
The presence of the methyl group at C2 has a minor electronic and steric influence but does not alter the fundamental preference for C4 substitution.
Caption: S-N-Ar Mechanism at the C4 Position
Applications in Drug Discovery
The products of this reaction, 4-amino-3-chloro-2-methylpyridine derivatives, are of immense value to the pharmaceutical industry. Their utility stems from the strategic placement of reactive handles—the remaining chlorine atom and the newly introduced amino group—which allow for subsequent, diverse functionalization to build molecular complexity.
A landmark application is the role of the related compound, 3-amino-2-chloro-4-methylpyridine, as a key intermediate in the synthesis of Nevirapine .[5][6][7] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6][7] The synthesis of this complex heterocyclic scaffold highlights the industrial-scale importance of the amination of chloromethylpyridines.
Beyond antivirals, the substituted pyridine motif is a privileged scaffold found in a multitude of kinase inhibitors used in oncology, as well as agents targeting inflammatory diseases and bacterial infections.[8][9][10] The ability to reliably and regioselectively install an amino group is often a critical first step in the synthesis of these life-saving medicines.
Experimental Protocols
The following protocols provide a robust framework for the successful amination of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Thermal SNAr Amination
This method is a reliable, general-purpose protocol suitable for a wide range of primary and secondary amines.
Materials & Reagents:
-
This compound
-
Amine (e.g., benzylamine, aniline, morpholine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in the chosen solvent (e.g., n-Butanol, approx. 0.2 M concentration). Add the amine (1.2–1.5 eq) followed by the base (e.g., Et₃N, 2.0 eq).
-
Rationale: A slight excess of the amine ensures complete consumption of the starting material. The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.
-
-
Heating: Heat the reaction mixture to 80–110 °C. The optimal temperature depends on the nucleophilicity of the amine and the boiling point of the solvent.
-
Rationale: Thermal energy is required to overcome the activation energy of the reaction. Less nucleophilic amines (like anilines) may require higher temperatures or longer reaction times.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Partition the residue between ethyl acetate and water or a saturated NaHCO₃ solution. d. Separate the layers and extract the aqueous phase twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-3-chloro-2-methylpyridine derivative.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction
Microwave irradiation offers a significant acceleration of SNAr reactions, often leading to cleaner conversions and drastically reduced reaction times.
Procedure:
-
Reaction Setup: In a certified microwave reaction vessel equipped with a small magnetic stir bar, combine this compound (1.0 eq), the amine (1.2 eq), and a base (e.g., DIPEA, 2.0 eq) in a suitable microwave-safe solvent (e.g., ethanol, DMF).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120–150 °C for 15–60 minutes.
-
Rationale: The microwave's ability to rapidly heat the polar solvent and reagents far exceeds the efficiency of a conventional oil bath, dramatically accelerating the rate of reaction.
-
-
Workup & Purification: After cooling to room temperature, perform the workup and purification steps as described in Protocol 1.
Caption: General Experimental Workflow
Data Summary & Expected Outcomes
The following table summarizes expected outcomes for the reaction of this compound with a selection of amines, demonstrating the broad applicability of the thermal protocol.
| Amine Nucleophile | Type | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |
| Benzylamine | Primary, Aliphatic | n-Butanol | 100 | 6 | > 90% | Highly reactive, clean conversion. |
| Aniline | Primary, Aromatic | DMF | 110 | 18 | 70-85% | Less nucleophilic; requires higher temp. |
| Morpholine | Secondary, Cyclic | Ethanol | 80 | 8 | > 90% | Very reactive nucleophile. |
| Cyclohexylamine | Primary, Aliphatic | n-Butanol | 100 | 5 | > 90% | High reactivity, similar to benzylamine. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient temperature.2. Poorly nucleophilic amine.3. Amine protonated by HCl. | 1. Increase temperature or switch to a higher boiling solvent like DMF or DMSO.2. Switch to microwave-assisted protocol.3. Ensure an adequate amount of base (2.0 eq) is present. |
| Di-substitution Product | 1. Large excess of amine.2. High temperature or prolonged reaction time. | 1. Reduce the stoichiometry of the amine to 1.1-1.2 equivalents.2. Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of starting material. |
| Difficult Purification | 1. Co-elution of product and impurities.2. Streaking on silica gel. | 1. Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., Dichloromethane/Methanol).2. Add 0.5-1% triethylamine to the eluent to deactivate the silica and improve peak shape for basic compounds. |
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Functionalization of the pyridine ring in 3,4-Dichloro-2-methylpyridine
An Application Guide for the Strategic Functionalization of 3,4-Dichloro-2-methylpyridine
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, present in approximately 20% of the top 200 pharmaceutical drugs.[1] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving aqueous solubility and metabolic stability.[2] The strategic introduction of substituents onto the pyridine core is a critical step in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.
This compound is a versatile starting material, offering two distinct chlorine atoms that can be selectively functionalized. The electronic landscape of the ring, influenced by the nitrogen heteroatom and the methyl group, dictates the reactivity of each position. This guide provides a detailed exploration of the primary strategies for transforming this scaffold, focusing on the underlying principles that govern regioselectivity and offering field-tested protocols for practical application.
Reactivity Overview: An Electronic and Steric Analysis
The functionalization of this compound is governed by the interplay of electronic and steric effects. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[3][4]
-
C4-Position: The chlorine atom at C4 is para to the ring nitrogen, making it the most electron-deficient and, therefore, the most susceptible to Nucleophilic Aromatic Substitution (SNAr) . It is also the preferred site for many palladium-catalyzed cross-coupling reactions due to its favorable electronic properties and lesser steric hindrance compared to the C2-position.
-
C3-Position: The chlorine at C3 is meta to the nitrogen and is significantly less activated towards SNAr. Functionalization at this site typically requires transition metal catalysis, often under conditions that disfavor reaction at the more reactive C4 site.
-
C5 & C6 Positions: These positions bear protons and are potential sites for functionalization via C-H activation or metallation, although this is less common than substitution of the chloro groups.
Figure 1. A logical diagram illustrating the primary sites of reactivity on the this compound scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most direct functionalization pathway for this scaffold is SNAr. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon to form a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate, which is delocalized onto the electronegative nitrogen atom, is the key to the reaction's facility.[3][4] The subsequent elimination of the chloride ion restores aromaticity.
Causality of Regioselectivity:
The preference for C4 substitution over C3 is a classic example of electronic control in pyridine chemistry.
-
Attack at C4 (para): The negative charge of the Meisenheimer intermediate can be delocalized directly onto the ring nitrogen, a highly stabilizing resonance structure.
-
Attack at C3 (meta): Delocalization of the negative charge onto the nitrogen atom is not possible. This results in a higher energy, less stable intermediate, making the reaction kinetically unfavorable.
Application Protocol: SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the selective displacement of the C4-chloride with a primary or secondary amine.
Figure 2. Standard experimental workflow for a selective C4 SNAr reaction.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO, NMP, or DMF to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 12 | 95 |
| Benzylamine | Cs₂CO₃ | NMP | 90 | 8 | 91 |
| Sodium Methoxide | N/A | Methanol | 65 | 4 | 88 |
| Thiophenol | K₂CO₃ | DMF | 80 | 6 | 93 |
| This data is representative and compiled from typical outcomes for SNAr reactions on activated chloropyridines. |
Palladium-Catalyzed Cross-Coupling Reactions
For the installation of carbon-carbon and carbon-nitrogen bonds with a wide variety of functional groups, palladium-catalyzed cross-coupling reactions are indispensable tools. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] Regioselectivity between the C3 and C4 positions is a significant challenge that can be controlled by the judicious choice of catalyst, ligand, and reaction conditions.[7]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) and is a robust method for creating biaryl structures or introducing alkyl/vinyl groups.[6][8]
Controlling Regioselectivity: Achieving C4-selectivity is generally straightforward due to the higher reactivity of the C4-Cl bond in the oxidative addition step. However, recent advances have shown that sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selective coupling even at room temperature, leaving the C2 (in this case C3) chloride untouched for subsequent functionalization.[9]
Application Protocol: C4-Selective Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 eq).
-
Catalyst/Ligand Addition: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 10:1 ratio).
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase, and process the combined organic layers as described in the SNAr protocol.
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |
| Cyclopropylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 78 |
| This data is representative for Suzuki couplings on dichloropyridine systems.[10][11][12] |
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful alternative to SNAr, especially for less nucleophilic amines or when milder conditions are required.[13][14] It allows for the formation of C-N bonds with anilines, primary and secondary alkylamines, and even ammonia equivalents.[15]
Causality of Ligand Choice: The choice of ligand is critical for an efficient Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[7][13] For chloropyridines, specific ligand systems are required to achieve good reactivity and selectivity.
Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol: C4-Selective Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Inert Setup: In a glovebox, combine this compound (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the ligand if not using a precatalyst.
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction to completion. Upon cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), and follow the standard purification procedure.
C. Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling introduces an alkyne moiety, a valuable functional handle for further chemistry (e.g., click chemistry) or as a rigid linker in drug scaffolds.[16] The reaction typically uses a dual catalyst system of palladium and copper(I).[17][18]
Application Protocol: C4-Selective Sonogashira Coupling
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 1.5 mol%).
-
Reagents: Add an anhydrous solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPEA), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) and degas the mixture with argon.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Workup: Dilute the reaction mixture with ether and filter through a pad of celite to remove salts. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry, concentrate, and purify via column chromatography.[17]
| Coupling Partner | Catalyst System | Base | Solvent | Temp | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 89 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 °C | 93 |
| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 °C | 81 |
| Representative yields for Sonogashira couplings on halo-heterocycles.[19][20] |
Conclusion
This compound is a privileged scaffold whose value is unlocked through the precise and selective application of modern synthetic methodologies. Mastery of its functionalization requires a deep understanding of the electronic principles governing regioselectivity. Nucleophilic aromatic substitution at the C4 position provides a direct and efficient entry point for a range of heteroatom nucleophiles. For more complex carbon-carbon and carbon-nitrogen bond formations, palladium-catalyzed cross-coupling reactions offer unparalleled scope, with the choice of ligand and conditions being paramount for controlling selectivity. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and strategically modify this versatile building block in the pursuit of novel chemical entities.
References
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- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Strategies for the Selective Functionalization of Dichloropyridines at Various Sites.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Buchwald–Hartwig amin
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Sonogashira Coupling. NROChemistry.
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- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Why does nucleophilic aromatic substitution occur
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
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Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,4-Dichloro-2-methylpyridine
Abstract
This comprehensive technical guide details a reliable and reproducible laboratory-scale synthesis of 3,4-dichloro-2-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is centered around a classical and robust Sandmeyer reaction, a cornerstone of aromatic chemistry. This guide provides a two-part synthetic approach, commencing with the preparation of the key intermediate, 3-amino-2-chloro-4-methylpyridine, followed by its diazotization and subsequent chloro-deamination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and safe execution of the synthesis.
Introduction
Substituted pyridines are a privileged scaffold in a vast array of biologically active molecules and functional materials. Among these, halogenated pyridines serve as versatile intermediates for the introduction of further functionality through various cross-coupling reactions. This compound, also known as 3,4-dichloro-2-picoline[1], is a particularly useful building block, featuring two distinct chlorine atoms that can be selectively functionalized. The presence of the methyl group further influences the electronic properties and steric environment of the pyridine ring. A dependable and well-documented synthetic route is therefore crucial for researchers requiring this compound for their studies.
The synthetic strategy outlined herein leverages the well-established Sandmeyer reaction, which provides a reliable method for the conversion of an aromatic amine to a halide.[2][3][4] This approach was chosen for its high fidelity and the ready availability of the necessary starting materials.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is strategically divided into two main stages:
-
Synthesis of the Precursor: 3-Amino-2-chloro-4-methylpyridine. The initial phase focuses on the preparation of the key aminopyridine intermediate. Several routes to this compound have been reported, with a notable multi-step synthesis starting from readily available and inexpensive reagents like malononitrile and acetone.[5][6] This pathway, while involving several steps, is well-documented and scalable at the laboratory level.[7][8]
-
Diazotization and Sandmeyer Reaction. The second stage involves the conversion of the amino group of 3-amino-2-chloro-4-methylpyridine into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[9] The resulting diazonium salt is then subjected to a copper(I) chloride-mediated Sandmeyer reaction to replace the diazonium group with a chlorine atom, yielding the desired this compound.[10][11][12]
Reaction Scheme
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine (Precursor)
The synthesis of the precursor, 3-amino-2-chloro-4-methylpyridine, is a multi-step process. A detailed procedure can be found in the cited patent literature.[5][6][13] The final step of a documented synthesis is presented here for context, which involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-methylnicotinamide | 76027-53-3 | 170.59 | 13.2 g | 0.077 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 11.7 g | 0.293 |
| Bromine | 7726-95-6 | 159.81 | 14.2 g | 0.089 |
| Water | 7732-18-5 | 18.02 | 11 mL | - |
Procedure:
-
Prepare a solution of sodium hydroxide (11.7 g) in water (11 mL) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add bromine (14.2 g) dropwise to the sodium hydroxide solution, maintaining the temperature at approximately 0 °C.
-
To the resulting pale yellow solution, add 2-chloro-4-methylnicotinamide (13.2 g) in portions, keeping the temperature between 0-5 °C.
-
Remove the ice bath and allow the reaction mixture to warm. Heat the mixture to 75 °C over one hour and maintain it at 60-75 °C for an additional two hours.
-
Cool the mixture overnight. The crystalline product will precipitate.
-
Collect the product by filtration and dry to yield 3-amino-2-chloro-4-methylpyridine.[6]
Part 2: Synthesis of this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | 142.58 | 10.0 g | 0.070 |
| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 30 mL | - |
| Sodium Nitrite | 7632-00-0 | 69.00 | 5.3 g | 0.077 |
| Copper(I) Chloride | 7758-89-6 | 98.99 | 8.2 g | 0.083 |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2-chloro-4-methylpyridine (10.0 g) in concentrated hydrochloric acid (30 mL) while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (5.3 g) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (8.2 g) in concentrated hydrochloric acid (15 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.02 g/mol |
| CAS Number | 103949-58-2 |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at a low temperature.
-
The reaction generates nitrogen gas, which can cause pressure buildup if the reaction vessel is not properly vented.
Conclusion
The protocol described in this application note provides a detailed and reliable method for the laboratory-scale synthesis of this compound. By following the two-stage approach of precursor synthesis and subsequent Sandmeyer reaction, researchers can obtain this valuable building block in good yield. The key to a successful synthesis lies in the careful control of reaction temperatures, especially during the diazotization step, and adherence to all safety precautions.
References
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
-
Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
-
Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
-
Diazotisation - Organic Chemistry Portal. (URL: [Link])
- A kind of synthesis of picoline of 2 amino 4 and its purification process - Google P
-
WO/2000/043364 SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM ACETONE AND ETHYL CYANOACETATE - WIPO Patentscope. (URL: [Link])
-
This compound | C6H5Cl2N | CID 21922890 - PubChem. (URL: [Link])
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- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
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Application Notes & Protocols: 3,4-Dichloro-2-methylpyridine as a Foundational Precursor for Pyridine-Based Herbicides
Abstract
This document provides a detailed technical guide for researchers and chemical development professionals on the strategic use of 3,4-dichloro-2-methylpyridine as a key intermediate in the synthesis of pyridine-based herbicides. Pyridine herbicides, particularly the picolinic acid derivatives, represent a critical class of synthetic auxins used for broadleaf weed control in numerous agricultural and non-agricultural settings.[1][2] This guide elucidates the chemical rationale, provides detailed synthesis protocols for exemplary herbicides, outlines critical safety and handling procedures, and presents the mechanistic basis for their herbicidal activity.
Introduction: The Strategic Importance of this compound
This compound (also known as 3,4-dichloro-2-picoline) is a halogenated pyridine derivative whose structural features make it a valuable precursor for complex agrochemicals.[3] Its pyridine core is a common motif in a wide range of biologically active molecules.[4][5] The chlorine substituents at the 3 and 4 positions, and the methyl group at the 2 position, provide distinct reactive sites for sequential functionalization, allowing for the controlled assembly of target herbicide molecules.
The herbicides derived from this class, such as Picloram and Aminopyralid, function as synthetic auxins.[6][7] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to unregulated cell division and elongation in susceptible broadleaf plants, ultimately causing vascular tissue disruption and plant death.[6] This mode of action is highly effective and has been a cornerstone of weed management for decades.[1]
Physicochemical & Safety Data
Proper handling and understanding of the precursor's properties are paramount for safe and effective laboratory operations.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 103949-58-2 | [8] |
| Molecular Formula | C₆H₅Cl₂N | [3] |
| Molecular Weight | 162.01 g/mol | [3] |
| Appearance | Light brown crystalline solid | [9] |
| Melting Point | 64 - 68 °C | [9] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [3][10] |
Hazard Statement Synopsis: GHS Classification indicates acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (respiratory tract irritation).[3] All laboratory work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
Mechanism of Action: Synthetic Auxin Herbicides
The ultimate value of this compound lies in its ability to serve as a building block for herbicides that disrupt plant growth at a hormonal level. The resulting picolinic acid herbicides are potent mimics of auxin.
-
Uptake & Translocation : The herbicide is absorbed by the leaves, stems, and roots of the target weed. It is mobile within the plant's vascular system (phloem and xylem), allowing it to accumulate in areas of active growth, such as the meristems.
-
Hormonal Mimicry : In the plant cell, the herbicide binds to auxin receptors. Unlike natural auxin (IAA), which the plant can regulate and degrade, these synthetic auxins are persistent.[6]
-
Uncontrolled Growth : This persistent binding leads to a cascade of downstream effects, including uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and callus formation.
-
System Failure : The uncontrolled growth overwhelms the plant's transport systems, leading to vascular tissue collapse, inability to transport water and nutrients, and eventual plant death.[6]
Caption: Mechanism of action for synthetic auxin herbicides derived from pyridine precursors.
Synthesis Application: From Precursor to Product
While commercial synthesis routes may start from more basic materials like α-picoline[11], this compound represents a strategic intermediate. The following sections detail the key chemical transformations required to convert this precursor into high-value herbicides.
Synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid)
Picloram is a highly effective systemic herbicide used to control deep-rooted perennial weeds and woody plants.[1] Its synthesis requires three key transformations from a picoline starting material: oxidation of the methyl group, amination of the ring, and additional chlorination.
Synthetic Rationale: The synthesis begins with the oxidation of the 2-methyl group to a carboxylic acid, forming a picolinic acid intermediate. This is followed by a nucleophilic aromatic substitution (amination) at the 4-position, typically under high pressure and temperature. A final chlorination step completes the synthesis. The commercial production of Picloram involves the chlorination, amination, and hydrolysis of α-picoline.[11]
Caption: Illustrative synthetic workflow for Picloram.
Protocol Summary: Synthesis of Picloram
| Step | Transformation | Key Reagents & Solvents | Reaction Conditions | Typical Yield |
| 1 | Oxidation | KMnO₄ or other strong oxidant, Water, H₂SO₄ | Reflux, 4-8 hours | 70-85% |
| 2 | Amination | Anhydrous Ammonia, Methanol | 120-130°C, 8-10 hours, High-pressure autoclave | 90-95% |
| 3 | Chlorination | Cl₂, Acetic Acid or other chlorinating agent | 80-100°C, 2-4 hours | 85-95% |
Note: Yields are illustrative and depend heavily on reaction scale and optimization.
Synthesis of Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid)
Aminopyralid is a selective post-emergence herbicide effective against invasive broadleaf weeds like thistles and clovers.[12] Its synthesis is analogous to that of Picloram.[13] It can also be synthesized via selective dechlorination of a more heavily chlorinated precursor.[14]
Synthetic Rationale: A common pathway involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid to selectively remove the chlorine atom at the 5-position.[14] This demonstrates a key strategy in pyridine chemistry: leveraging subtle differences in reactivity to achieve selective transformations.
Protocol Summary: Synthesis of Aminopyralid via Dechlorination
| Step | Transformation | Key Reagents & Solvents | Reaction Conditions | Typical Yield |
| 1 | Precursor Solubilization | 4-amino-3,5,6-trichloropicolinic acid, Water, NaOH (30% aq.) | Room temperature, stirring | >99% |
| 2 | Catalytic Hydrogenation | 5% Pd/C catalyst, H₂ gas | 50°C, 0.3 MPa (approx. 43.5 psi), 20 hours | 90-92% |
| 3 | Product Isolation | Hydrochloric Acid (30% aq.) | Cool to room temperature, acidify to pH 1-2 | >95% |
This protocol is adapted from a patented industrial process.[14]
Detailed Experimental Protocols
The following protocols provide generalized, step-by-step procedures for key transformations in the synthesis of picolinic acid herbicides. WARNING: These reactions involve hazardous materials and conditions. They must only be performed by trained personnel in a suitable chemical laboratory with all necessary safety precautions in place.[3][15]
Protocol 1: High-Pressure Amination of a Chlorinated Pyridine
This protocol is representative for the substitution of a chlorine atom with an amino group on the pyridine ring, a key step in synthesizing Picloram and Aminopyralid.[16]
Equipment:
-
High-pressure autoclave (e.g., 2L capacity) with stirring, heating, and pressure monitoring capabilities.
-
Distillation apparatus.
-
Standard laboratory glassware.
Reagents:
-
Chlorinated picolinic acid intermediate (1.0 eq).
-
Methanol (approx. 4-5 L per kg of starting material).
-
Anhydrous Ammonia (gas).
-
Industrial Hydrochloric Acid (36%).
Procedure:
-
Reactor Charging: In a 2L autoclave, charge the chlorinated picolinic acid intermediate (e.g., 280 g), methanol (1200 g), and a small amount of water (50 ml).[16]
-
Sealing and Inerting: Seal the autoclave. Purge with nitrogen gas three times to ensure an inert atmosphere.
-
Ammonia Introduction: While stirring at a controlled temperature (e.g., 20°C), slowly introduce anhydrous ammonia gas until the desired amount is added (e.g., 170 g).[16]
-
Reaction: Heat the autoclave to the target temperature (120-130°C). Maintain the reaction under constant stirring for 8-10 hours. The internal pressure will rise significantly. Monitor pressure throughout the reaction.[16]
-
Monitoring: After the reaction time, cool the reactor and take a sample for analysis (e.g., HPLC) to confirm the consumption of the starting material (typically <1% remaining).[16]
-
Work-up - Solvent Removal: Once the reaction is complete, cool the autoclave to room temperature and safely vent any residual pressure. Transfer the reaction mixture to a distillation flask. Distill under atmospheric pressure to remove the methanol-ammonia solution (liquid temperature 80-85°C).[16]
-
Work-up - Aqueous Phase: Add water (200 ml) and continue distillation until the liquid temperature reaches 98-100°C.[16]
-
Precipitation: Cool the remaining aqueous solution. While stirring, slowly add hydrochloric acid dropwise to adjust the pH to 1-2. This will precipitate the aminated product.[16]
-
Isolation: Heat the slurry to 50-60°C for 1-2 hours to mature the crystals. Cool to below 30°C.[16]
-
Purification: Collect the solid product by filtration. Wash the filter cake with deionized water and dry under vacuum to a constant weight.
Protocol 2: Oxidation of 2-Methylpyridine to Picolinic Acid
This is a standard organic transformation essential for converting the picoline precursor into the required carboxylic acid functional group.
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
Heating mantle.
-
Filtration setup (e.g., Büchner funnel).
Reagents:
-
This compound (1.0 eq).
-
Potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq).
-
Deionized water.
-
Sodium bisulfite (NaHSO₃).
-
Concentrated Hydrochloric Acid (HCl).
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and deionized water.
-
Reagent Addition: Begin stirring and heating the mixture. In portions, slowly add potassium permanganate (KMnO₄). The addition is exothermic; maintain control of the reaction temperature.
-
Reflux: Once the addition is complete, heat the mixture to reflux (approx. 100°C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Cautiously add solid sodium bisulfite (NaHSO₃) in small portions to quench the excess KMnO₄ (the purple color will disappear) and dissolve the MnO₂ precipitate.
-
Acidification: Filter the cooled solution to remove any remaining solids. Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl to a pH of ~2-3. The picolinic acid product will precipitate as a white or off-white solid.
-
Isolation and Purification: Age the slurry in the ice bath for 30-60 minutes to maximize precipitation. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.
Conclusion
This compound is a versatile and strategically important precursor in the synthesis of pyridine-based herbicides. Its defined substitution pattern allows for a series of robust and high-yield chemical transformations—including oxidation, amination, and halogenation—to produce potent synthetic auxin herbicides like Picloram and Aminopyralid. The protocols and data presented herein provide a foundational guide for researchers engaged in the development of new agrochemicals, emphasizing the causality behind experimental choices and the critical importance of safety and procedural integrity.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Aminopyralid. National Center for Biotechnology Information. [Link]
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Zhang, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link]
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Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
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Grains Research and Development Corporation (GRDC). HERBICIDE BEHAVIOUR. [Link]
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Wikipedia. Aminopyralid. [Link]
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Mass.gov. (2016). Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. [Link]
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Chempanda. (2024). Pyridine as insecticide | Blog. [Link]
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ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[3][17]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]
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Introduction: The Strategic Importance of Dichloropyridine Coupling
An Application Note on the Suzuki-Miyaura Coupling of Dichloropyridines: Protocols and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is indispensable in the pharmaceutical industry, where the construction of complex molecular architectures is paramount.[2] Within this context, dichloropyridines have emerged as highly valuable and versatile building blocks. Their two chlorine atoms offer distinct reaction sites for sequential, selective functionalization, enabling the synthesis of a diverse array of substituted pyridines, a core motif in numerous approved drugs.[4][5]
However, the utility of dichloropyridines is intrinsically linked to a significant synthetic challenge: controlling regioselectivity. The electronic properties of the pyridine ring render the chlorine atoms at different positions (e.g., C2, C4, C5) electronically distinct, leading to inherent differences in reactivity.[4][6] Achieving selective mono-arylation at a specific site, or progressing to a controlled di-arylation, requires a nuanced understanding of the reaction mechanism and careful optimization of the catalytic system. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki coupling of dichloropyridines, offering field-proven protocols, mechanistic explanations for experimental choices, and robust troubleshooting strategies.
Core Principles: Deconstructing the Catalytic Cycle
The Suzuki-Miyaura coupling is a catalytic process that cycles a palladium complex through different oxidation states to couple an organohalide (the dichloropyridine) and an organoboron compound (typically a boronic acid or ester).[1][7] The reaction's success hinges on the interplay between the catalyst, ligand, base, and solvent, with each component playing a critical role in the three fundamental steps of the catalytic cycle.[2]
// Inputs and Outputs Halide [label="Dichloropyridine (R¹-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Boronic Acid (R²-B(OR)₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Coupled Product (R¹-R²)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Halide -> OxAdd [style=dashed, arrowhead=vee]; Boronic -> Trans [style=dashed, arrowhead=vee]; Trans -> Product [style=dashed, arrowhead=vee]; } dot Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[3] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine to form a Pd(II) complex. The success of this step is highly dependent on the catalyst system's activity.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base, which forms a more nucleophilic "boronate" complex that facilitates the transfer.[3][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments (R¹ and R²) are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
The Role of Key Reagents
-
Palladium Catalyst & Ligand: The C-Cl bond in dichloropyridines is strong and requires a highly active catalyst for cleavage during oxidative addition.[6] While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, modern protocols often rely on a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.[5][9] Bulky, electron-rich phosphine ligands (like SPhos, XPhos, or other Buchwald ligands) and N-heterocyclic carbenes (NHCs) are particularly effective.[4][10][11] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and prevent catalyst deactivation that can be caused by coordination of the pyridine nitrogen.[6][11]
-
Base: The choice of base is critical for activating the boronic acid for transmetalation.[8] Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[12] The strength and solubility of the base can significantly impact reaction rates and yields; K₃PO₄ is often a robust choice for challenging couplings.[11]
-
Solvent: The solvent system must solubilize the various components of the reaction. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water are very common.[4][12] Water plays an active role in the transmetalation step, while the organic solvent ensures the solubility of the organic substrates and catalyst complexes. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
Protocols for Site-Selective Suzuki Coupling
The key to successfully using dichloropyridines is controlling which chlorine atom reacts. Generally, positions ortho and para to the pyridine nitrogen (C2/C6 and C4) are more electrophilic and thus more reactive in oxidative addition.[6] However, this intrinsic reactivity can be modulated or even overridden by the careful selection of the catalytic system.
Data Presentation: Site-Selective Suzuki Coupling of Dichloropyridines
The following table summarizes conditions for achieving site-selectivity with different dichloropyridine isomers.
| Dichloropyridine Substrate | Target Site | Catalyst System | Base | Solvent | Temp (°C) | Typical Selectivity | Reference |
| 2,5-Dichloropyridine | C2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | High C2 selectivity | [4] |
| 2,5-Dichloropyridine | C5 | Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | >20:1 (C5:C2 mono) | [5] |
| 2,4-Dichloropyridine | C4 | Pd(PEPPSI)(IPr) | K₂CO₃ | 1,4-Dioxane | 80 | 10.4:1 (C4:C2) | [5] |
| 2,4-Dichloropyridine | C4 | PdCl₂ / NBu₄Br (additive) | Na₂CO₃ | Toluene / H₂O | 100-120 | >99:1 (C4:C2) | [6][10] |
| 2,6-Dichloropyridine | C2 (Mono) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | Favors mono-arylation | [6] |
Experimental Protocols
Protocol 1: Conventional C2-Arylation of 2,5-Dichloropyridine
This protocol is optimized for the preferential arylation at the more electrophilic C2 position.[4]
Materials & Reagents:
-
2,5-Dichloropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (8 mL) and Degassed Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add the remaining 6 mL of 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Using a syringe, add the catalyst premix to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[4]
Protocol 2: Ligand-Free C4-Selective Coupling of 2,4-Dichloropyridine
This protocol utilizes "Jeffery-type" conditions, which surprisingly favor coupling at the C4 position without a specialized phosphine or NHC ligand.[6][10] The tetraalkylammonium salt is believed to play a crucial role in stabilizing the palladium catalyst.
Materials & Reagents:
-
2,4-Dichloropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 mmol, 3.0 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed Toluene (10 mL) and Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Reaction vial or flask suitable for heating under an inert atmosphere
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vial, combine 2,4-dichloropyridine, the arylboronic acid, sodium carbonate, and tetrabutylammonium bromide.
-
Add the PdCl₂ catalyst to the vial.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vial and heat the reaction to 100-120 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Follow the workup and purification steps as outlined in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.[13]
Common Issues and Solutions:
-
Problem: Low or no yield, significant starting material remains.
-
Possible Cause: Inactive Catalyst System. The C-Cl bond requires a highly active catalyst for oxidative addition.[6]
-
Solution: Ensure a truly inert atmosphere, as oxygen deactivates Pd(0) catalysts.[13] Switch to a more robust catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, Ad₂PnBu) or an NHC ligand, which are designed to facilitate the activation of aryl chlorides.[6][13]
-
-
Problem: Formation of side products, such as homocoupled boronic acid or protodehalogenated pyridine.
-
Possible Cause: The transmetalation step is slow relative to side reactions.
-
Solution: Ensure you are using a fresh, high-purity boronic acid. Using a slight excess (1.2-1.5 equivalents) can help compensate for degradation.[12] A stronger or more soluble base (e.g., switching from K₂CO₃ to K₃PO₄) can accelerate the desired transmetalation step over the competing decomposition pathways.[12][13]
-
-
Problem: A mixture of mono- and di-substituted products is formed.
-
Possible Cause: The reaction conditions are too harsh or stoichiometries are incorrect.
-
Solution: To favor mono-substitution, use the dichloropyridine in slight excess or maintain a 1:1 to 1:1.2 ratio with the boronic acid. Lowering the reaction temperature may improve selectivity for the mono-arylated product, although this will likely require longer reaction times.[6] For di-substitution, a significant excess of the boronic acid (>2.2 equivalents) and a more active catalyst system are required.
-
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
Czaplyski, W. L., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 55(43), 13533-13537. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules, 25(21), 5035. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2019). Molecules, 24(7), 1342. Available at: [Link]
-
Smith, A. M., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6543-6545. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mastering Regioselectivity in the Functionalization of 3,4-Dichloro-2-methylpyridine
Abstract
3,4-Dichloro-2-methylpyridine is a pivotal heterocyclic building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its utility is largely defined by the differential reactivity of its two chlorine substituents, which allows for precise, regioselective functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on controlling and predicting the regiochemical outcomes of reactions involving this substrate. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights and detailed experimental protocols to exploit the inherent electronic biases of the pyridine core.
The Strategic Importance of Regiocontrol
The synthetic value of a di-substituted scaffold like this compound lies in the ability to selectively address one reactive site while leaving the other intact for subsequent transformations. A failure to control this regioselectivity leads to isomeric mixtures that are often difficult and costly to separate, impeding the efficiency of a synthetic route. The pyridine ring's electronic nature, characterized by the electron-withdrawing effect of the nitrogen atom, creates a non-uniform electron density distribution. This intrinsic property is the primary determinant of regioselectivity, activating specific positions for chemical modification. For this compound, the C4 position (para to the nitrogen) is significantly more activated towards both nucleophilic attack and oxidative addition than the C3 position.[1][2]
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for introducing heteroatom nucleophiles onto an aromatic ring. The regioselectivity is dictated by the stability of the intermediate Meisenheimer complex.
Mechanistic Rationale for C4 Selectivity
In pyridyl systems, nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2, C4, C6).[3] This is because the anionic charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing substantial stabilization.
When a nucleophile attacks the C4 position of this compound, a key resonance structure places the negative charge directly on the nitrogen atom. This favorable delocalization lowers the activation energy for the reaction at this site. Conversely, attack at the C3 position yields a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen, resulting in a significantly less stable intermediate and a much higher activation energy.[3][4] Consequently, nucleophilic substitution occurs almost exclusively at the C4 position under standard conditions.
Caption: SNAr mechanism showing favored C4 attack due to nitrogen stabilization.
Protocol: C4-Selective Amination of this compound
This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., Morpholine, 1.2 eq)
-
Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).
-
Add the solvent (e.g., DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Equip the flask with a condenser and stir the mixture at 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-amino-3-chloro-2-methylpyridine derivative.
Trustworthiness Check: The progress of the reaction should show the clean consumption of the starting material and the formation of a single major product, confirming high regioselectivity. The identity and purity of the product should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: SNAr Regioselectivity
The preference for C4 substitution is consistent across a range of nucleophiles.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Regioselectivity (C4:C3) |
| Secondary Amine | Morpholine | K₂CO₃, DMF, 120 °C | >98:2 |
| Primary Amine | Benzylamine | DIPEA, NMP, 130 °C | >98:2 |
| Alkoxide | Sodium methoxide | Methanol, 80 °C | >95:5 |
| Thiolate | Sodium thiophenoxide | DMF, 80 °C | >99:1 |
Regioselectivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. The regioselectivity in these reactions is primarily determined during the initial oxidative addition step, where the Pd(0) catalyst inserts into a carbon-halogen bond.
Mechanistic Rationale for C4 Selectivity
The oxidative addition step is favored at the most electrophilic carbon center. As established, the C4 position of the pyridine ring is more electron-deficient than the C3 position due to the para-relationship with the electron-withdrawing nitrogen atom.[1][2] This electronic deficit facilitates the insertion of the electron-rich Pd(0) catalyst into the C4-Cl bond over the C3-Cl bond. While the choice of ligand on the palladium catalyst can profoundly influence reactivity and can, in some dihalopyridine systems, even reverse innate selectivity, the strong electronic preference in this compound ensures that C4-coupling is the overwhelmingly favored pathway with common catalyst systems.[5][6]
Caption: Suzuki-Miyaura cycle showing regioselective oxidative addition at C4.
Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed coupling of an arylboronic acid to the C4 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: 2M aqueous Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-aryl-3-chloro-2-methylpyridine.
Self-Validation: High conversion of the starting material with the formation of a single major regioisomeric product is expected. The regiochemistry can be unequivocally confirmed using 2D NMR techniques like NOESY or HMBC.
Exploiting Regioselectivity for Sequential Functionalization
The predictable C4-selectivity is not a limitation but a strategic advantage. It allows for a two-step approach to synthesize complex 2,3,4-trisubstituted pyridines. The more reactive C4 position is functionalized first under relatively mild conditions. The remaining, less reactive C3-chloro substituent can then be modified under more forcing conditions in a subsequent step.
Caption: Workflow for sequential diversification of this compound.
Conclusion
The regiochemical outcomes of reactions involving this compound are reliably controlled by the inherent electronic properties of the pyridine nucleus. Both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions proceed with high selectivity at the C4 position. This predictable reactivity is due to the enhanced stability of reaction intermediates and transition states when the reaction occurs para to the ring nitrogen. By understanding these fundamental principles, researchers can confidently employ this compound as a versatile scaffold, enabling the efficient and controlled synthesis of complex, polysubstituted pyridine derivatives for a wide range of applications in chemical and life sciences.
References
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at: [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Dichloro-2-methylpyridine
Welcome to the technical support center for the purification of crude 3,4-dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in the purification of the final product. This guide will walk you through common purification challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities often include:
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, you may have other dichloromethylpyridine isomers present. For instance, in reactions involving the chlorination of a methylpyridine precursor, you might see the formation of isomers like 2,3-dichloro-4-methylpyridine.
-
Incompletely Reacted Starting Materials: Residual starting materials, such as monochlorinated methylpyridines, are a common source of impurity.
-
Over-chlorinated Products: If the chlorination reaction is not carefully controlled, you may form trichloromethylpyridines.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any unreacted reagents, can also be present in the crude product.
Q2: What is the best initial approach to purify my crude product?
A2: For a solid crude product, recrystallization is often an excellent first step for purification. It is a cost-effective and relatively simple technique to remove significant amounts of impurities. If your product is an oil or if recrystallization does not yield the desired purity, column chromatography is a powerful alternative. For liquid products, fractional distillation under reduced pressure can be effective, especially for separating components with different boiling points.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. Here are a few troubleshooting steps:
-
Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a More Dilute Solution: The concentration of your compound in the hot solvent might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. A good mixed solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography is best determined by thin-layer chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4. This generally provides the best separation from impurities. For chlorinated pyridines, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
Q5: My purified product still shows impurities by NMR/GC-MS. What are my next steps?
A5: If your product is still not pure after an initial purification step, you may need to perform a second purification using a different technique. For example, if you started with recrystallization, you could follow up with column chromatography. If you have already performed chromatography, you might need to optimize the conditions, such as using a shallower solvent gradient or a different stationary phase. For persistent impurities, preparative HPLC can offer higher resolution.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the cold solvent.- Too much solvent was used.- The solution was not cooled sufficiently. | - Choose a solvent in which your compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Poor Separation in Column Chromatography | - The solvent system is not optimal.- The column was not packed properly.- The sample was overloaded on the column. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight). |
| Product is Contaminated with a Close-Boiling Impurity | - The impurity has a boiling point very similar to the product. | - If fractional distillation is not effective, consider column chromatography. For very challenging separations, preparative HPLC may be necessary.- Chemical treatment to selectively react with the impurity before purification could be an option, but this is highly dependent on the nature of the impurity. |
| Product Degrades During Purification | - The compound is thermally unstable at the boiling point of the solvent or during distillation.- The compound is sensitive to the acidic nature of silica gel. | - For distillation, use a vacuum to lower the boiling point.[1][2][3][4]- For chromatography, you can use neutral or basic alumina as the stationary phase, or add a small amount of a base like triethylamine (0.1-1%) to the eluent when using silica gel. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
1. Solvent Selection:
-
Place a small amount of your crude product (approx. 50 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexanes).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If a single solvent is not suitable, a mixed solvent system can be used. Common pairs include ethanol/water and ethyl acetate/hexanes.[5][6]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
5. Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying both solid and liquid compounds.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal eluent will give your product an Rf value of ~0.2-0.4 and show good separation from impurities.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure to start the flow.
-
Collect the eluting solvent in fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: A decision tree for the purification of this compound.
Safety First: Handling Chlorinated Pyridines
It is imperative to handle this compound and its related compounds with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound.
Conclusion
The purification of crude this compound is a critical step in many synthetic workflows. By understanding the potential impurities and mastering the purification techniques outlined in this guide, you can consistently obtain high-purity material for your research and development needs. Remember that a systematic approach to troubleshooting, guided by analytical techniques like TLC, is key to overcoming purification challenges.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- European Patent Office. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine (EP0557967A1).
-
ChemSynthesis. This compound. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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European Patent Office. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine (EP 0557967 A1). [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Quora. What is vacuum and fractional distillation?. [Link]
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Organic Syntheses. (2016). One-Pot, Two-Step, Palladium-Catalyzed Synthesis of α-Carboline from 2,3-Dichloropyridine and Aniline. [Link]
-
National Institute of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. [Link]
-
SlideShare. (2023). What is vacuum fractional distillation.pdf. [Link]
-
Jack Westin. Distillation - Separations And Purifications - MCAT Content. [Link]
-
VACUUBRAND. (2021). Fractional Distillation. [Link]
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Wikipedia. Vacuum distillation. [Link]
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LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
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Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]
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Journal of the Chemical Society, Transactions. (1908). CXCVII.—The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. [Link]
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PubChem. This compound. [Link]
- Google Patents. (1994). Preparation of substituted 2-chloropyridines (US5334724A).
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PubMed. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. [Link]
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King Group. Successful Flash Chromatography. [Link]
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National Toxicology Program. (1996). 2-Chloropyridine. [Link]
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ResearchGate. (2025). Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. [Link]
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Scribd. TLC Solvent Selection for Separation. [Link]
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ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. [Link]
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Reddit. (2025). Co-Eluting compounds in Column chromatography. r/Chempros. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
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Technical Support Center: Synthesis of 3,4-Dichloro-2-methylpyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,4-dichloro-2-methylpyridine?
The primary synthetic pathways to this compound often start from more readily available pyridine derivatives. A common precursor is 2-methyl-3-aminopyridine, which can be synthesized from 2-methyl-3-nitropyridine.[1] The amino group is then converted to a chloro group via a Sandmeyer reaction, followed by chlorination of the pyridine ring. Another approach involves the direct chlorination of a substituted pyridine, such as 2-methylpyridine-N-oxide.[2]
Q2: What is the typical purity of commercially available this compound?
Commercial grades of this compound are generally available at purities of 98% or higher.[3] However, for demanding applications in pharmaceutical synthesis, further purification may be necessary to remove trace impurities that could affect downstream reactions or the final product's quality.
Q3: What are the key safety precautions to consider during the synthesis?
The synthesis of this compound involves hazardous reagents and intermediates. Key safety precautions include:
-
Handling of Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and chlorine gas (Cl₂) are highly corrosive and toxic.[4][5] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salt Formation: The Sandmeyer reaction involves the formation of a diazonium salt intermediate.[6][7] These salts can be unstable and potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C).[8]
-
Solvent Handling: Many of the solvents used, such as dichloromethane and toluene, are volatile and flammable.[9][10] Ensure proper grounding of equipment to prevent static discharge and work away from ignition sources.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and isomers.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.[12]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Potential Causes:
-
Incomplete Diazotization in the Sandmeyer Reaction: The conversion of the amino group to a diazonium salt is a critical step.[6][7][13] Insufficient nitrous acid or improper temperature control can lead to incomplete reaction.
-
Side Reactions during Chlorination: Over-chlorination or chlorination at undesired positions on the pyridine ring can significantly reduce the yield of the target product.[4]
-
Loss of Product during Workup and Purification: The product may be lost during extraction or purification steps if the procedures are not optimized.
Diagnostic and Corrective Actions:
-
Monitor Diazotization: Use a starch-iodide paper test to ensure a slight excess of nitrous acid is present throughout the addition of the amine.[8] Maintain a reaction temperature between 0-5 °C to ensure the stability of the diazonium salt.[8]
-
Control Chlorination Conditions: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Stepwise addition of the chlorinating agent can help to minimize side reactions.
-
Optimize Workup: Ensure the pH is appropriately adjusted during extractions to maximize the partitioning of the product into the organic phase. Use a suitable solvent system for chromatography to achieve good separation with minimal product loss.
Problem 2: Presence of Isomeric Impurities
Potential Causes:
-
Non-selective Chlorination: The chlorination of the pyridine ring can sometimes lead to the formation of other dichloro-2-methylpyridine isomers, such as 2,4-dichloro-6-methylpyridine or 2,3-dichloro-6-methylpyridine.[4][14]
-
Isomeric Starting Materials: If the starting 2-methyl-3-aminopyridine contains isomeric impurities, these will likely be carried through the synthesis.
Diagnostic and Corrective Actions:
-
Analytical Characterization: Use GC-MS or HPLC to identify and quantify the isomeric impurities.
-
Purification Strategy: Fractional distillation under reduced pressure can be effective for separating isomers with different boiling points. Recrystallization from a suitable solvent system may also be employed to isolate the desired 3,4-dichloro isomer.
-
Starting Material Purity: Ensure the purity of the 2-methyl-3-aminopyridine starting material by analytical techniques before proceeding with the synthesis.
Problem 3: Residual Starting Material (2-methyl-3-aminopyridine)
Potential Cause:
-
Incomplete Sandmeyer Reaction: As mentioned previously, incomplete diazotization or decomposition of the diazonium salt before the addition of the copper(I) chloride will result in unreacted starting material.[6][7]
Diagnostic and Corrective Actions:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to ensure complete consumption of the starting material.
-
Purification: Unreacted 2-methyl-3-aminopyridine can be removed by an acidic wash during the workup, as the amino group will be protonated and soluble in the aqueous layer.
Problem 4: Formation of Phenolic Byproducts
Potential Cause:
-
Reaction of Diazonium Salt with Water: Diazonium salts can react with water to form phenols, especially at elevated temperatures.[8][15]
Diagnostic and Corrective Actions:
-
Temperature Control: Strictly maintain the reaction temperature at 0-5 °C throughout the diazotization and Sandmeyer reaction steps.
-
Alkaline Wash: Phenolic byproducts can be removed during the workup by washing the organic layer with an aqueous sodium hydroxide solution. The phenol will be deprotonated to the water-soluble phenoxide.
Workflow for Troubleshooting Impurities
Caption: Synthetic pathway from 2-methyl-3-nitropyridine to this compound.
IV. References
-
CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. Available at:
-
US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. Available at:
-
WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. Available at:
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]
-
Two-step synthesis of 2-methyl-3-nitropyridines. - ResearchGate. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. Available at:
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
2-Methyl-3-nitropyridine: A Versatile Building Block for Organic Synthesis. Available at: [Link]
-
This compound - 103949-58-2, C6H5Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents. Available at:
-
US4256894A - Preparation of chlorinated pyridines - Google Patents. Available at:
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]
-
Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents. Available at:
-
This compound | C6H5Cl2N | CID 21922890 - PubChem. Available at: [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: [Link]
-
US5334724A - Preparation of substituted 2-chloropyridines - Google Patents. Available at:
-
(IUCr) Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Available at: [Link]
-
3,4-Dichloro-2-methylpyridine (C007B-519276) - Cenmed Enterprises. Available at: [Link]
-
III Analytical Methods. Available at: [Link]
-
The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview. Available at: [Link]
-
Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World. Available at: [Link]
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. Available at: [Link]
-
Pyridine - Wikipedia. Available at: [Link]
-
Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. Available at: [Link]
-
10 - Organic Syntheses Procedure. Available at: [Link]
-
Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF - ResearchGate. Available at: [Link]
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- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. cenmed.com [cenmed.com]
- 4. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 5. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Dichloropyridines
Welcome to the technical support center for dichloropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of these critical chemical building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my direct chlorination of pyridine producing a complex mixture of mono-, di-, and polychlorinated products with low yield of the desired dichloroisomer?
Answer: Direct chlorination of pyridine is an electrophilic aromatic substitution (EAS) reaction that is inherently difficult to control for several reasons. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive than benzene towards electrophiles.[1][2]
-
Mechanism & Causality:
-
Ring Deactivation: The nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack. Under the often acidic conditions of chlorination, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making substitution even more sluggish and requiring harsh conditions (e.g., high temperatures).[2][3]
-
Regioselectivity: Electrophilic attack on the neutral pyridine ring preferentially occurs at the C-3 position, as attack at C-2 or C-4 leads to a highly destabilized resonance structure where the positive charge is adjacent to the electronegative nitrogen.[1][4] However, under high-temperature, gas-phase conditions, a radical mechanism can compete, leading to substitution at the C-2 and C-6 positions.[5][6] The combination of these factors results in poor regioselectivity.
-
Over-chlorination: Once a chlorine atom is on the ring, it only weakly deactivates the ring to further substitution. Given the harsh conditions required for the initial chlorination, the monochlorinated product can readily react further to give a mixture of dichloro-, trichloro-, and even tetrachloropyridines.[7]
-
-
Troubleshooting & Prevention:
-
Temperature Control: The distribution of isomers is highly temperature-dependent. For instance, gas-phase chlorination at ~270°C may favor 2-chloropyridine, while at 400°C, 2,6-dichloropyridine becomes the major product.[5] Precise temperature control is crucial.
-
Stoichiometry: Carefully control the molar ratio of chlorine to pyridine. Using a lower ratio can favor monochlorination but will likely result in low conversion.
-
Alternative Strategies: For cleaner reactions, consider starting with a pre-functionalized pyridine, such as a hydroxypyridine or an aminopyridine, which offer better control over regioselectivity.
-
FAQ 2: I am trying to synthesize 2,6-dichloropyridine from 2-chloropyridine, but I'm getting significant amounts of 2,3- and 2,5-dichloropyridine isomers. How can I improve the selectivity?
Answer: The formation of isomeric byproducts during the chlorination of 2-chloropyridine is a common issue governed by the reaction mechanism and conditions. While the existing chloro-substituent directs incoming electrophiles, the conditions can favor different isomers.
-
Mechanism & Causality:
-
Kinetic vs. Thermodynamic Control: The distribution of dichloropyridine isomers can be understood in terms of kinetic and thermodynamic control.[8][9] The kinetically favored product is the one that forms the fastest (lower activation energy), while the thermodynamically favored product is the most stable.
-
Catalyst Influence: The presence of a catalyst, such as a metal halide, can accelerate the reaction but may also promote the formation of undesired isomers like 2,3- and 2,5-dichloropyridine.[10]
-
Reaction Conditions: High temperatures and the absence of a catalyst in the liquid phase can favor the formation of the thermodynamically stable 2,6-dichloropyridine with high selectivity.[10]
-
-
Troubleshooting & Prevention:
-
Catalyst-Free Conditions: For high selectivity towards 2,6-dichloropyridine, perform the chlorination of 2-chloropyridine in the liquid phase at elevated temperatures (e.g., >160°C) without a catalyst.[10]
-
Temperature Optimization: Maintain a consistent and optimized temperature. Temperatures between 195°C and 200°C at elevated pressure have been shown to be effective.[10]
-
Purification: If isomeric impurities are unavoidable, they can be separated by fractional distillation, although this can be challenging due to close boiling points.
-
FAQ 3: My chlorination of a hydroxypyridine using phosphorus oxychloride (POCl₃) is incomplete or results in a low yield after workup. What are the likely causes?
Answer: The chlorination of hydroxypyridines (which exist in tautomeric equilibrium with pyridones) using POCl₃ is a robust transformation but is susceptible to issues related to reaction completeness and product stability during workup.
-
Mechanism & Causality:
-
Vilsmeier-Haack Type Mechanism: The reaction proceeds through the formation of a pyridyl phosphate ester intermediate. This is followed by nucleophilic attack of a chloride ion. The process can be mechanistically complex, sometimes involving intermediates analogous to Vilsmeier reagents, especially if a tertiary amine or DMF is present.[11][12] Incomplete formation or reaction of these intermediates will lead to unreacted starting material.
-
Hydrolysis: The dichloropyridine product can be susceptible to hydrolysis back to the hydroxypyridine, especially during aqueous workup if conditions are not carefully controlled. The intermediates can also be hydrolyzed.[13]
-
Reagent Stoichiometry: An insufficient amount of POCl₃ will lead to an incomplete reaction. While often used in excess as a solvent, when used in near-stoichiometric amounts, precise measurement is critical.[14]
-
-
Troubleshooting Protocol: Optimizing POCl₃ Chlorination
-
Ensure Anhydrous Conditions: Water will readily react with POCl₃, quenching the reagent and reducing its effectiveness. Ensure all glassware is oven-dried and starting materials are anhydrous.
-
Optimize Temperature and Time: These reactions often require elevated temperatures (e.g., reflux) for several hours. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time.
-
Controlled Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.
-
Carefully neutralize the acidic solution with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) while keeping the temperature low (ice bath) to maximize product precipitation and prevent hydrolysis.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times to ensure complete recovery.[15]
-
-
Troubleshooting Guide: Common Side Reactions
This section addresses specific, observable problems and provides a logical workflow for diagnosing and solving them.
Issue 1: Significant Tar/Polymer Formation
Symptoms: A dark, insoluble, high-viscosity material is observed in the reaction vessel, complicating workup and significantly reducing the yield.
Primary Cause: Tar formation is typically the result of high-temperature radical reactions leading to polymerization of the pyridine ring or its decomposition products.[16][17][18] This is especially prevalent in gas-phase, high-temperature direct chlorination of pyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Issue 2: Incomplete Reductive Dechlorination of Polychloropyridines
Symptoms: When synthesizing a dichloropyridine (e.g., 3,5-dichloro) from a more chlorinated precursor (e.g., pentachloropyridine) using zinc, the final product is contaminated with trichloro- or tetrachloropyridines.
Primary Cause: The reductive dechlorination with zinc is a stepwise process. Insufficient reducing agent, low reactivity, or short reaction times can lead to incomplete removal of chlorine atoms.[6][19][20]
-
Mechanism & Causality: The reaction is a heterogeneous process occurring on the surface of the zinc metal. It is believed to proceed via single electron transfer from the zinc to the polychloropyridine, forming a radical anion which then expels a chloride ion. The resulting aryl radical abstracts a proton from the acidic medium.[21] The rate of dechlorination can decrease as more chlorine atoms are removed, making the final steps sluggish.
Troubleshooting & Optimization Data:
| Parameter | Issue | Recommended Solution |
| Zinc | Insufficient amount or low activity | Use a molar excess of zinc powder (e.g., 3-5 equivalents per Cl to be removed). Activate the zinc by washing with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by washing with water and acetone, and drying. |
| Acidic Medium | Incorrect acid or concentration | Acetic acid is a common choice. Ensure a sufficient amount is present to act as both a solvent and proton source. The reaction can be sensitive to the amount of water present. |
| Temperature | Too low | The reaction often requires heating (e.g., 50-120°C) to proceed at a reasonable rate.[6][20] Monitor the reaction progress to find the optimal temperature that balances reaction rate and side reactions. |
| Reaction Time | Too short | Allow sufficient time for the reaction to go to completion. Monitor by GC or LC-MS until the starting material and intermediate chlorinated pyridines are consumed. |
Issue 3: Formation of Biaryl Byproducts in Sandmeyer Reactions
Symptoms: When preparing a dichloropyridine from an aminodichloropyridine via diazotization followed by a Sandmeyer reaction (e.g., with CuCl), dimeric pyridine species are observed as significant byproducts.
Primary Cause: The Sandmeyer reaction proceeds via a radical mechanism. The intermediate aryl radical can dimerize instead of reacting with the copper-bound halide.[22][23]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biaryl byproducts.
References
- Benchchem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
- Quora. (2019).
- Benchchem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Benchchem.
- Benchchem. (2025).
- Google Patents. (1992). US5112982A - Process for preparing 2,6-dichloropyridine.
- Liu, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
- NIH. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- ECHEMI. (n.d.). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI.
- Benchchem. (2025). The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis. Benchchem.
- MDPI. (2024). Preparation of Nitrogen-Rich Tar by Co-Pyrolysis and Analysis of Nitrogen-Containing Compounds in Pyrolysis Products. MDPI.
- Wikipedia. (n.d.).
- Chempanda. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
- ResearchGate. (1938). The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st. Communication.
- ResearchGate. (2008). (PDF) Tar formation in pyrolysis and gasification.
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- European Patent Office. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE - EP 1206453 B1.
- European Patent Office. (2001).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
- ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
- TNO Publications. (n.d.).
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Master Organic Chemistry. (2018).
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- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing the Synthesis of 3,4-Dichloro-2-methylpyridine
Welcome to the technical support center for the synthesis of 3,4-dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately increase the yield and purity of the final product. The information presented here is a synthesis of established protocols and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several viable synthetic pathways to this compound, with the choice often depending on the available starting materials, scalability, and desired purity. The most common strategies involve the chlorination of a suitable 2-methylpyridine precursor.
One common approach involves the direct chlorination of 2-methylpyridine (2-picoline) or its derivatives. However, controlling the regioselectivity of this reaction to obtain the desired 3,4-dichloro isomer can be challenging and may lead to a mixture of products.[1]
An alternative and often more controlled method involves the use of a pyridine N-oxide intermediate. The N-oxide group can activate the pyridine ring for electrophilic substitution and direct the chlorination to the desired positions.[2][3] Subsequent deoxygenation yields the final product.
Another strategy involves a multi-step synthesis starting from more complex precursors, which can offer higher selectivity but may involve more reaction steps.[4][5]
Q2: How can I control the regioselectivity of the chlorination reaction to favor the 3,4-dichloro isomer?
Controlling regioselectivity is a critical factor in maximizing the yield of this compound. Several factors influence the position of chlorination on the pyridine ring:
-
Starting Material: The choice of starting material is paramount. Starting with a precursor that already has a substituent directing the chlorination to the 3- and 4-positions is a common strategy.
-
Chlorinating Agent: The type of chlorinating agent used can significantly impact the outcome. Common chlorinating agents include chlorine gas (Cl2), phosphorus oxychloride (POCl3), and sulfuryl chloride (SO2Cl2).[1][4][6] The reactivity and steric bulk of the chlorinating agent play a role in which positions are favored.
-
Catalyst: The use of a catalyst, such as a Lewis acid like ferric chloride, can enhance the selectivity of the chlorination reaction.[7]
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters to control. Optimization of these conditions through a design of experiments (DoE) approach can lead to significant improvements in regioselectivity.
Troubleshooting Guide
Issue 1: Low Overall Yield
A low overall yield can be attributed to several factors throughout the synthetic process. The following troubleshooting workflow can help identify and address the root cause.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Page loading... [guidechem.com]
- 7. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 3,4-Dichloro-2-methylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of their synthesized 3,4-Dichloro-2-methylpyridine. Specifically, this guide focuses on the effective removal of unreacted starting materials and related impurities. The following sections provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommended purification strategies.
Introduction: Understanding the Purification Challenge
The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, can often result in a crude product contaminated with unreacted starting materials and side-products. A common synthetic route involves the chlorination of 2-methylpyridine (also known as 2-picoline). Incomplete reactions or side reactions can lead to a mixture of the desired product, unreacted 2-methylpyridine, and various chlorinated pyridine isomers.
The choice of purification method is dictated by the physical and chemical properties of the product and its contaminants. This guide will explore the most effective techniques for isolating pure this compound.
Physical Properties at a Glance: Product vs. Starting Material
A critical first step in designing a purification strategy is to understand the differences in the physical properties of the desired product and the primary contaminant, the starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| 2-Methylpyridine (Starting Material) | C₆H₇N | 93.13 | 128-129 | -70 | Miscible |
| This compound (Product) | C₆H₅Cl₂N | 162.02 | ~195 | Not available | Sparingly soluble |
The significant difference of over 65°C in the boiling points of 2-methylpyridine and this compound is a key factor that can be exploited for purification.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is contaminated with the 2-methylpyridine starting material. What is the most effective way to remove it?
A: Given the substantial difference in their boiling points, fractional distillation is the most effective and scalable method for separating 2-methylpyridine from this compound. The lower boiling point of 2-methylpyridine (128-129°C) allows it to be distilled off, leaving the higher-boiling product (around 195°C) behind.
Q2: I performed a distillation, but my product is still not pure. What could be the issue?
A: This could be due to several factors:
-
Inefficient Distillation Setup: A simple distillation may not be sufficient if other chlorinated isomers with boiling points close to your product are present. A fractional distillation column (e.g., a Vigreux or packed column) is necessary to provide multiple theoretical plates for a more efficient separation.
-
Co-distillation: If significant amounts of starting material are present, an azeotrope-like behavior might be observed, or the separation might be incomplete. Ensure your distillation is performed slowly to allow for proper equilibration on the column.
-
Presence of Other Impurities: The chlorination of 2-picoline can produce a variety of mono-, di-, and tri-chlorinated isomers, some of which may have boiling points closer to your desired product. Careful control of the distillation temperature is crucial.
Q3: Can I use recrystallization to purify this compound?
A: Recrystallization can be an effective technique, particularly for removing smaller amounts of impurities or for obtaining a highly crystalline final product. The success of this method depends on finding a suitable solvent or solvent system where the solubility of this compound is high in the hot solvent and low in the cold solvent, while the impurities remain in solution upon cooling. A systematic approach to solvent screening is recommended.
Q4: What about column chromatography? Is it a viable option?
A: Yes, column chromatography is a versatile method for purifying this compound, especially for smaller-scale preparations or when dealing with impurities that have similar boiling points to the product. It separates compounds based on their differential adsorption to a stationary phase. For chlorinated pyridines, a normal-phase chromatography setup using silica gel is typically effective.
In-Depth Purification Protocols
Method 1: Fractional Distillation (Recommended for Bulk Purification)
Principle: This method separates liquids based on differences in their boiling points. A fractionating column provides a large surface area (in the form of glass indentations, packing material, or trays) for repeated cycles of vaporization and condensation, which allows for a more efficient separation of liquids with close boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux column is a good choice for this separation), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Place a stir bar in the round-bottom flask and add the crude this compound mixture.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation Process:
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises up the fractionating column.
-
The temperature should plateau at the boiling point of the most volatile component, the 2-methylpyridine starting material (around 128-129°C).
-
Collect this first fraction in a separate receiving flask. This fraction will be enriched in the unreacted starting material.
-
Continue to collect this fraction until the temperature begins to rise again.
-
-
Product Collection:
-
Once all the 2-methylpyridine has been distilled, the temperature will rise sharply.
-
Change the receiving flask to collect the main fraction.
-
The temperature should stabilize at the boiling point of this compound (approximately 195°C).
-
Collect the product until the temperature starts to fluctuate again, or until only a small amount of residue remains in the distillation flask.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of the this compound.
-
Method 2: Recrystallization (For High Purity and Solid Products)
Principle: This technique relies on the differential solubility of the compound and impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a test solvent (start with common solvents like ethanol, isopropanol, hexanes, or toluene).
-
If the compound dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve even when heated, the solvent is unsuitable.
-
The ideal solvent will dissolve the crude product when heated but will result in crystal formation upon cooling. A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the product.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals, for example, in a vacuum oven.
-
Method 3: Column Chromatography (For Small-Scale and High-Resolution Separation)
Principle: Column chromatography separates compounds based on their polarity. A solvent (the mobile phase) flows through a column containing a solid adsorbent (the stationary phase, typically silica gel). Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the stationary phase.
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
A good eluent system will give the desired product a retention factor (Rf) of around 0.3-0.4.
-
-
Column Packing:
-
Pack a glass column with silica gel using either a wet or dry packing method.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Workflow Visualizations
Troubleshooting Workflow for Product Purification
Caption: A decision-making workflow for purifying this compound.
Fractional Distillation Process Flow
Caption: A simplified process flow for fractional distillation.
References
-
2-Methylpyridine. PubChem. National Center for Biotechnology Information. [Link]
-
This compound. PubChem. National Center for Biotechnology Information. [Link]
-
Fractional Distillation. Wikipedia. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Column Chromatography. Wikipedia. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
Preventing over-chlorination in pyridine synthesis.
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing over-chlorination during pyridine synthesis. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible outcomes in your work.
Troubleshooting Guide: Over-Chlorination in Pyridine Synthesis
Over-chlorination is a common side reaction in pyridine synthesis, leading to the formation of di-, tri-, and even polychlorinated pyridines. This not only reduces the yield of the desired monochlorinated product but also complicates purification. This guide provides a systematic approach to diagnosing and resolving over-chlorination issues.
Issue 1: Excessive Formation of Dichlorinated and Polychlorinated Byproducts
Symptoms:
-
GC-MS or LC-MS analysis shows significant peaks corresponding to masses of dichlorinated, trichlorinated, or higher chlorinated pyridines.
-
¹H NMR spectrum shows multiple signals in the aromatic region with complex splitting patterns, indicating a mixture of isomers.
-
Difficulty in purifying the desired monochlorinated product by column chromatography or crystallization.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Incorrect Stoichiometry of Chlorinating Agent | An excess of the chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS) is the most direct cause of over-chlorination. Once the desired monochlorination has occurred, the remaining chlorinating agent can react further with the product. | Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 1:1 or slightly less (e.g., 0.95 equivalents) of the chlorinating agent to the pyridine substrate is recommended. For gas-phase reactions, the molar ratio of chlorine to the pyridine compound should be carefully controlled; for the selective production of 2-chloropyridine, a molar ratio of 0.2 to 2 moles of chlorine per mole of pyridine is advantageous.[1] |
| Harsh Reaction Conditions | High temperatures can increase the reactivity of the chlorinating agent and the pyridine ring, leading to a loss of selectivity and the formation of multiple chlorinated species.[2] | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. For some radical chlorination processes, a two-stage reaction with a high-temperature initiation zone followed by a lower-temperature reaction zone can improve selectivity.[1] |
| Non-Selective Chlorination Method | Some chlorination methods, particularly those involving radical mechanisms at high temperatures, are inherently less selective and prone to producing a mixture of chlorinated products.[3] | Consider alternative, more selective chlorination methods. For instance, using pyridine N-oxides can activate the ring for regioselective chlorination at the 2- and 4-positions under milder conditions.[4] Another approach is the use of designed phosphine reagents that can be installed at the 4-position of pyridines and then displaced by a chloride nucleophile.[5] |
| Catalyst Choice | The choice of catalyst can significantly influence the selectivity of the chlorination reaction. Some catalysts may promote further chlorination of the desired product. | For catalytic reactions, screen different catalysts to find one that favors monochlorination. For example, in some cases, zeolite catalysts have been shown to influence the selectivity of chlorination.[6] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-chlorination.
Frequently Asked Questions (FAQs)
Q1: How can I selectively obtain 2-chloropyridine without forming 2,6-dichloropyridine?
A1: The selective synthesis of 2-chloropyridine can be challenging due to the similar reactivity of the 2- and 6-positions. Here are some strategies:
-
Control Stoichiometry: As mentioned in the troubleshooting guide, using a substoichiometric amount of the chlorinating agent is crucial.
-
Temperature Control: In gas-phase chlorination, maintaining a hot spot at 350-500°C followed by a cooler zone below 340°C has been shown to favor the formation of 2-chloropyridine.[1]
-
Use of Pyridine N-oxide: Reacting pyridine N-oxide with a chlorinating agent like POCl₃ or SO₂Cl₂ can selectively introduce a chlorine atom at the 2-position. The N-oxide can then be removed by reduction. This method often provides higher selectivity for monochlorination at the 2-position.
Q2: What is the best analytical method to quantify the ratio of chlorinated pyridine isomers in my product mixture?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both separating and identifying different chlorinated pyridine isomers.[7][8]
-
Gas Chromatography (GC) separates the isomers based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS) provides the mass-to-charge ratio of each isomer, confirming the level of chlorination, and the fragmentation pattern can help distinguish between isomers.
For quantitative analysis, it is important to use a calibrated internal standard.
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for isomer differentiation.[9][10]
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the chlorine atoms.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also unique for each isomer.
Q3: I am trying to perform a nucleophilic chlorination on a pyridine derivative, but I am seeing low conversion and some polychlorinated byproducts. What could be the issue?
A3: Nucleophilic chlorination of pyridines typically requires an activating group on the ring to facilitate the reaction. If you are experiencing issues, consider the following:
-
Activation of the Pyridine Ring: For nucleophilic substitution, the pyridine ring needs to be electron-deficient. This is often achieved by introducing an electron-withdrawing group or by forming a pyridinium salt.
-
Leaving Group: The success of nucleophilic substitution also depends on having a good leaving group at the desired position of chlorination.
-
Reaction Conditions: Nucleophilic aromatic substitutions can be sensitive to the solvent, temperature, and the nature of the nucleophilic chloride source.
Q4: Can the choice of solvent affect the selectivity of pyridine chlorination?
A4: Yes, the solvent can play a significant role in the selectivity of chlorination reactions. The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and stabilize or destabilize reaction intermediates. For example, in some zeolite-catalyzed chlorinations, the choice of solvent has been shown to affect the conversion rate and the isomer ratio of the products.[6] It is often beneficial to screen a few different solvents to optimize the selectivity for your specific reaction.
Experimental Protocol: Selective Monochlorination of 2-Hydroxypyridine
This protocol describes the conversion of a 2-hydroxypyridine to a 2-chloropyridine using phosphorus oxychloride (POCl₃), a common and effective method.[11] This method is generally selective for the chlorination of the hydroxyl group without affecting the other positions on the pyridine ring, thus preventing over-chlorination of the ring itself.
Materials:
-
2-Hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (acts as a base)
-
Ice-cold water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-hydroxypyridine (1.0 equivalent) and pyridine (1.0 equivalent) to the flask.
-
Addition of POCl₃: Carefully add phosphorus oxychloride (1.0 equivalent per hydroxyl group) to the mixture. The reaction can be exothermic, so slow addition and cooling in an ice bath may be necessary.
-
Heating: Heat the reaction mixture to 140-160°C for 2-4 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a sufficient amount of ice-cold water. Very slowly and carefully, pour the reaction mixture onto the ice-cold water with vigorous stirring. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloropyridine.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure 2-chloropyridine.
Workflow for Selective Monochlorination:
Caption: Experimental workflow for selective monochlorination.
References
-
McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. RSC. URL: [Link]
-
McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. URL: [Link]
- Singh, A. P., Sharma, S., & Kale, S. (1997). Selective chlorination of 4-chlorotoluene using zeolite catalysts.
-
Buchwald, S. L., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. URL: [Link]
- Dow Chemical Company. (1995). Chlorination process of pyridine derivatives. Google Patents.
- Stauffer Chemical Company. (1981). Preparation of chlorinated pyridines. Google Patents.
- Atochem. (1991). Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents.
-
Li, J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. URL: [Link]
- Mianowska, B., & Witanowski, M. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
-
Das, B., et al. (2021). Regioselective chlorination of pyridine N-oxides under optimized reaction condition. ResearchGate. URL: [Link]
- Zeng, Y. K., et al. (2019). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.
- Chen, G., et al. (2020). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society.
- Ravikanth, V., & Chandrashekar, T. K. (2000). Effect of substituents in directing the regioselective synthesis of novel pyridinium chlorins. Tetrahedron Letters.
- Liu, K., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
-
Maji, M., & Hajra, A. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. URL: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? URL: [Link]
- Dong, C., et al. (2009). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Characterizing Products of 2-Chloropyridine-3-boronic Acid.
- Zhang, T., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. URL: [Link]
- BenchChem. (2025). Distinguishing Dichloropyrazine Isomers: A Guide to NMR Spectroscopic Analysis.
- Journal of Chemistry. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research and Reviews.
-
Al-Anber, M. A., & Al-Anber, Z. A. (2018). A study on microwave removal of pyridine from wastewater. ResearchGate. URL: [Link]
- El-Dars, F., Radwan, O. A., & Mansour, H. A. B. (2023). A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis.
- Thermo Fisher Scientific. (n.d.).
- Dempsey, J. L., et al. (2021).
- Singh, V. K., & Kumar, A. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal.
- Fier, P. S., & Hartwig, J. F. (2013).
- Wibaut, J. P., & den Hertog, H. J. (1950). The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st. Communication. Recueil des Travaux Chimiques des Pays-Bas.
-
Ball, M. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. URL: [Link]
- Smith, G. P., et al. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). The Journal of Chemical Physics.
- Bîrdeanu, M., et al. (2017). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. URL: [Link]
- Wang, G., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters.
- Rynkowski, J., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. URL: [Link]
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
-
McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. URL: [Link]
- Gallistl, A., & Kappen, T. (2024). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B.
- Wikipedia. (n.d.). Dichloromethane.
Sources
- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 3,4-Dichloro-2-methylpyridine
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging heterocyclic compounds. The purification of 3,4-Dichloro-2-methylpyridine, a substituted pyridine, presents a classic case where understanding the interplay between the analyte, stationary phase, and mobile phase is critical for success. Pyridine derivatives are basic, a characteristic that often leads to predictable but avoidable issues during silica gel chromatography.
This guide is structured to anticipate the common challenges you may encounter. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific crude sample composition.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the column chromatography of this compound.
Question: My fractions are showing poor separation between my target compound and an impurity. How can I improve the resolution?
Answer: Poor resolution is typically a problem of selectivity (α), the ability of the chromatographic system to distinguish between two compounds. When you see co-elution or overlapping spots on TLC, your primary goal is to alter the selectivity.
-
Underlying Cause: The initial mobile phase you've chosen interacts with your target compound and the impurity in a very similar manner, causing them to travel down the column at nearly the same speed. The polarity difference between the compounds is insufficient for separation under the current conditions.
-
Immediate Actions:
-
Change the Polar Solvent: If you are using a standard hexane/ethyl acetate system, switch the polar component. Try a system of hexane/diethyl ether or hexane/dichloromethane. Solvents like ethyl acetate, diethyl ether, and dichloromethane have different hydrogen bonding capabilities and dipole moments, which can alter their interaction with the pyridine nitrogen and chloro-substituents, thus improving selectivity.[1]
-
Add a Modifier: Introduce a small percentage (1-5%) of methanol or acetone to your hexane/ethyl acetate system. This can drastically change the polarity and interaction dynamics on the silica surface.
-
-
Advanced Strategy:
-
Change the Stationary Phase: If mobile phase adjustments fail, the issue may be the stationary phase itself. Switching from standard silica gel to a different medium, such as alumina (neutral or basic), can provide an entirely different interaction mechanism and enhance separation.[2]
-
Question: The spots for my compound on the TLC plate and the peaks in my collected fractions are "tailing" or "streaking." What causes this, and how do I fix it?
Answer: Peak tailing is the single most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[2] This phenomenon is a direct result of the compound's chemistry.
-
Underlying Cause: Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring of your this compound can engage in strong, non-ideal acid-base interactions with these silanol groups.[1][2] This leads to a secondary retention mechanism where some molecules are held too strongly, causing them to elute slowly and asymmetrically, creating a "tail."
-
The Go-To Solution: Add a Competing Base
-
The most effective solution is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical starting concentration is 0.1-1% (v/v).[2]
-
Mechanism of Action: The TEA is a stronger base and will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your target compound.[1] This ensures that your this compound interacts with the silica primarily through normal-phase partitioning, resulting in symmetrical, well-defined chromatographic bands.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common chromatography issues.
Question: I am experiencing very low recovery of my compound after purification. It seems to have disappeared on the column. What happened?
Answer: Low or no recovery is an alarming issue that typically points to one of two possibilities: irreversible adsorption or on-column degradation.
-
Underlying Cause 1: Irreversible Adsorption: The same strong acid-base interactions that cause peak tailing can, in extreme cases, lead to your compound binding so tightly to the silica that the mobile phase cannot elute it. This is more likely with highly basic compounds or particularly acidic batches of silica gel.
-
Underlying Cause 2: Degradation: The acidic surface of the silica gel can catalyze the decomposition of sensitive compounds.[3] While this compound is relatively stable, certain impurities or reaction byproducts in your crude mixture might not be.
-
Diagnostic Step: 2D TLC
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.[1]
-
Interpretation: If your compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates that the compound is degrading upon contact with the silica.[3]
-
-
Solutions:
-
For Adsorption: If the 2D TLC shows no degradation, the issue is likely strong binding. Rerunning the column with 0.5-1% triethylamine in the mobile phase should solve the problem.
-
For Degradation: If the 2D TLC confirms degradation, you must avoid standard silica gel. Your best options are to use a deactivated stationary phase (pre-treated with a base) or switch to neutral alumina, which lacks the acidic silanol groups responsible for the degradation.[1][2]
-
Section 2: Frequently Asked Questions (FAQs)
Question: What is the best stationary phase and mobile phase system to start with for this compound?
Answer: For initial trials, silica gel (60 Å, 230-400 mesh) is the standard stationary phase.[2][4] For the mobile phase, a gradient of ethyl acetate in hexane (or petroleum ether) is the most common starting point.[2]
A recommended approach is to begin TLC analysis with a 9:1 hexane:ethyl acetate mixture and incrementally increase the polarity (e.g., 8:2, 7:3) to find a system that gives your target compound an Rf value between 0.2 and 0.4.[2] This Rf range generally provides the best balance for good separation on a column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and provides good resolving power for many compounds.[4] |
| Alternative Phase | Neutral Alumina | Use if degradation or irreversible adsorption occurs on silica.[2] |
| Initial Mobile Phase | Hexane / Ethyl Acetate | A versatile system with a wide polarity range.[2] |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides optimal elution and separation on a packed column.[2] |
| Additive for Tailing | 0.1 - 1% Triethylamine (TEA) | Masks acidic silanol sites, preventing peak tailing of the basic pyridine.[1][2] |
Question: How can I visualize this compound on a TLC plate?
Answer: this compound is an aromatic heterocyclic compound, which makes it easy to visualize.
-
UV Light (254 nm): This is the primary and most convenient method. The conjugated aromatic system of the pyridine ring will absorb UV light, appearing as a dark purple or black spot on the fluorescent green TLC plate.[4]
-
Iodine Staining: If the compound concentration is low or you need a secondary confirmation, placing the TLC plate in a chamber with a few crystals of solid iodine is a very effective general-purpose stain for many organic compounds.[4] The iodine vapor will adsorb to the compound, revealing it as a temporary brown spot.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that reacts with oxidizable functional groups. While the pyridine ring itself is relatively stable, this stain can be useful for visualizing certain impurities that may be present in the crude mixture.
Question: What are the likely impurities I might be trying to separate?
Answer: Impurities in the synthesis of this compound can originate from several sources:
-
Starting Materials: Unreacted starting materials are the most common impurity.
-
Regioisomers: The synthesis of substituted pyridines can sometimes lead to the formation of regioisomers (e.g., 2,3-dichloro-4-methylpyridine or other positional isomers).[4] These often have very similar polarities, making separation challenging. This is where optimizing mobile phase selectivity is crucial.
-
Incomplete Reactions: You may have mono-chlorinated versions of the molecule (e.g., 3-chloro-2-methylpyridine) if the chlorination reaction did not go to completion. These will be less polar than your desired product.
-
Byproducts: Depending on the synthetic route, other related byproducts could be formed.
Monitoring the reaction progress carefully by TLC is the best way to identify the number and relative polarity of the impurities you will need to separate.[4]
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step TLC Method Development
-
Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Use a capillary tube to draw a small, concentrated spot of the sample solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 8:2 Hexane:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (254 nm).[4]
-
Analyze and Optimize:
-
Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).
-
If the target spot has an Rf > 0.4, the eluent is too polar. Increase the proportion of hexane.
-
If the target spot has an Rf < 0.2, the eluent is too non-polar. Increase the proportion of ethyl acetate.
-
If you observe tailing, add 0.5% TEA to the mobile phase and re-run the TLC.
-
Aim for an Rf of ~0.3 for your target compound with good separation from all other spots.
-
Protocol 2: Column Packing and Sample Loading
-
Wet Loading (Recommended for most samples):
-
Pack the Column: Insert a cotton or glass wool plug at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]
-
Load the Sample: Dissolve your crude product in the minimum amount of dichloromethane or the mobile phase.[5] Carefully pipette this concentrated solution directly onto the top surface of the packed silica.
-
Elute: Open the stopcock and allow the sample to absorb onto the silica. Carefully add a protective layer of sand on top of the silica bed and then fill the column with the mobile phase to begin the elution process.[2]
-
-
Dry Loading (For samples poorly soluble in the mobile phase):
-
Prepare the Sample: Dissolve your crude product in a low-boiling-point solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[5]
-
Load the Column: Carefully add this powder to the top of the packed silica bed in your column.
-
Elute: Add the protective sand layer and begin eluting as described above. This method often results in sharper bands and better separation for difficult-to-dissolve samples.[5]
-
References
-
Lin, C. E., Lin, C. H., & Li, F. K. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Journal of Chromatography A, 910(1), 159-167. Available from: [Link]
-
Li, H., Chen, L., & Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1876-1880. Available from: [Link]
-
Reddy, G. S., Kumar, N. S., & Reddy, B. M. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][4][6]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, 12(3), 345-358. Available from: [Link]
-
Zapata, M., Garrido, J. L., & Jeffrey, S. W. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series, 195, 29-45. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]
-
Hu, W., Yang, C., & Tanaka, K. (2010). Separation of inorganic anions on a pyridine stationary phase in ion chromatography. Analytical Sciences, 26(4), 511-514. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Stassen, H., et al. (2015). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments. ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3,4-Dichloro-2-methylpyridine Derivatives
Welcome to the technical support guide for the purification of 3,4-dichloro-2-methylpyridine and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the crystallization-based purification of this important class of heterocyclic compounds. As key intermediates in pharmaceutical and agrochemical development, achieving high purity is critical for downstream success.
This guide provides direct answers to common experimental challenges and explains the underlying chemical principles to empower you to make informed decisions in the lab.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems encountered during the purification of this compound derivatives in a question-and-answer format.
Question 1: I've dissolved my crude this compound derivative in a hot solvent, but upon cooling, no crystals have formed. What should I do?
Answer: This is a classic case of either using too much solvent or the solution being reluctant to nucleate despite being supersaturated.[1] Here is a systematic approach to resolve this:
Immediate Steps to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][3]
-
Seeding: If you have a small crystal of the pure compound saved from a previous batch, add it to the solution. A "seed crystal" provides a perfect template for further crystal formation.[2][4] If you don't have one, you can dip a glass rod into the solution, remove it, and allow the solvent to evaporate, which may leave a thin crystalline residue on the rod that can be used for seeding.[2]
-
Flash Cooling: Briefly cool the flask in a colder bath (e.g., a dry ice/acetone bath for non-aqueous solvents) for a few minutes. This can sometimes shock the system into producing a few initial crystals. Once nucleation begins, return the flask to the slower, intended cooling path.[4]
If Nucleation Fails: The most likely cause is excessive solvent, meaning the solution is not supersaturated at the lower temperature.
-
Action: Gently reheat the solution and evaporate a portion of the solvent.[2] A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again. Repeat until you see turbidity or crystal formation upon cooling.
Question 2: My compound separated as an oil instead of crystals. How can I fix this "oiling out"?
Answer: Oiling out is a common problem, especially for compounds that have low melting points or when significant impurities are present, which can cause melting point depression.[1][2] The compound is coming out of solution at a temperature above its melting point.
Causality & Solutions:
-
High Solute Concentration: The solution is likely too concentrated, leading to precipitation at too high a temperature.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a thermodynamically favored, but disordered, oil.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the solute's melting point.
-
Solution: Consider a different solvent or a two-solvent system. A good second solvent (or "anti-solvent") should be miscible with the first but should not dissolve the compound.[3] Adding the anti-solvent dropwise to the hot, dissolved solution until persistent cloudiness appears, then clarifying with a drop of the primary solvent, can be an effective strategy.
-
Troubleshooting Workflow for Recrystallization
The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Question 3: My final product has low purity despite successful crystallization. What went wrong?
Answer: This indicates that impurities were incorporated into the crystal lattice. The goal of recrystallization is to have impurities remain in the "mother liquor" (the cold solvent).[5][6]
Potential Causes and Solutions:
-
Crystallization Was Too Rapid: If crystals form too quickly ("crashing out"), impurities can become trapped within the growing crystal lattice.[2]
-
Solution: Repeat the recrystallization. Use slightly more solvent than the minimum required and ensure very slow cooling to allow for the selective formation of pure crystals.
-
-
Poor Solvent Choice: The chosen solvent might not effectively differentiate between your desired compound and a major impurity. If an impurity has very similar solubility characteristics to your product, it may co-crystallize.
-
Solution: Perform a new solvent screen. Look for a solvent that dissolves your product well when hot but poorly when cold, while having the opposite effect on the main impurity (or keeping it soluble at all temperatures).
-
-
Insufficient Washing: Impurities from the mother liquor can deposit on the surface of the crystals after filtration.
-
Solution: After filtering the crystals in a Büchner funnel, wash the crystal cake with a small amount of ice-cold recrystallization solvent.[4] This will wash away the surface-adherent mother liquor without dissolving a significant amount of your product.
-
Frequently Asked Questions (FAQs)
Question 1: How do I select the best starting solvent for my this compound derivative?
Answer: The ideal recrystallization solvent should dissolve your compound completely when hot but very poorly when cold.[6] Given the structure (a halogenated pyridine), the molecule is moderately polar.
Solvent Selection Protocol:
-
Estimate Polarity: The dichloromethylpyridine core suggests solubility in moderately polar to nonpolar organic solvents. Solvents like ethanol, acetone, ethyl acetate, toluene, and heptane/ethyl acetate mixtures are excellent starting points.[7][8] Very polar solvents like water may be poor choices unless the derivative has highly polar functional groups.[7]
-
Small-Scale Solubility Tests:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a solvent dropwise at room temperature. If the solid dissolves easily, the solvent is too good and will give poor recovery.[6]
-
If it is insoluble or sparingly soluble, heat the test tube gently. If the solid now dissolves completely, you have a promising candidate.
-
Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Document Results: Test 4-5 different solvents or solvent systems and record the outcomes in a table for comparison.
Table 1: Common Solvents for Recrystallization of Moderately Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes & Potential Use for Dichloromethylpyridines |
| Heptane/Hexane | 69 / 98 | Nonpolar | Good as an "anti-solvent" or for less polar derivatives. Prone to causing oiling out if used alone.[7] |
| Toluene | 111 | Nonpolar | Excellent for aromatic compounds; its high boiling point allows for a large temperature gradient. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent, often used in a mixture with heptane to fine-tune polarity.[8] |
| Acetone | 56 | Moderately Polar | A strong solvent, but its low boiling point can limit the temperature differential. Good for compounds with ketone-like polarity. |
| Ethanol | 78 | Polar | Good general-purpose solvent for moderately polar compounds. Often used in a mixture with water.[7][8] |
| Acetonitrile | 82 | Polar | Can be effective for compounds containing aromatic rings.[9] |
Question 2: What is polymorphism, and should I be concerned about it with pyridine derivatives?
Answer: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[10] These different forms, called polymorphs, can have distinct physical properties, including solubility, melting point, and stability. This is a critical consideration in the pharmaceutical industry, as a change in crystal form can impact a drug's efficacy.
Pyridine and its derivatives are known to exhibit polymorphism.[11][12][13] The specific polymorph obtained can be influenced by factors such as the choice of solvent, the rate of cooling, and the temperature of crystallization.[11] It is crucial to maintain a consistent and well-documented recrystallization protocol to ensure you are producing the same, stable crystal form every time. Analytical techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) can be used to characterize the crystalline form.
Question 3: What is the difference between single-solvent and two-solvent recrystallization?
Answer: The choice depends entirely on finding a system that meets the "soluble hot, insoluble cold" criteria.
-
Single-Solvent Method: This is the preferred and most straightforward method. It involves finding a single solvent that dissolves the compound when hot but not when cold.[3] The procedure involves dissolving the solid in a minimum amount of the boiling solvent, followed by cooling to induce crystallization.
-
Two-Solvent (Mixed-Solvent) Method: This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "non-solvent").[3]
-
Procedure: The crude solid is first dissolved in a minimal amount of the hot "solvent." Then, the hot "anti-solvent" is added dropwise until the solution becomes persistently cloudy (saturated). A final drop or two of the hot "solvent" is added to re-clarify the solution, which is then cooled slowly. Common pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[8]
-
Solvent Selection Logic Diagram
Caption: A flowchart for deciding between single- and two-solvent recrystallization methods.
References
-
Di Nicola, C., et al. (2022). Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[14]arene and p-tert-butylhomooxacalix[n]arenes. MDPI. Available at: [Link]
-
Nyman, J., et al. (2015). Isotopic Polymorphism in Pyridine. ResearchGate. Available at: [Link]
-
Dawson, A., et al. (2011). High-pressure polymorphism in pyridine. ResearchGate. Available at: [Link]
-
Dawson, A., et al. (2011). High-pressure polymorphism in pyridine. Semantic Scholar. Available at: [Link]
-
Various Authors. (2022). Polymorphism in Crystals. MDPI. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
San Jose State University. (n.d.). Recrystallization-1.pdf. Available at: [Link]
-
Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
ChemSynthesis. (2025). This compound. Available at: [Link]
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
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- 14. [PDF] High-pressure polymorphism in pyridine | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Scientist's Guide to Improving Regioselectivity in Nucleophilic Substitution of Dichloropyridines
Welcome to our dedicated technical support center for the regioselective functionalization of dichloropyridines. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on these critical heterocyclic scaffolds. Here, we address common challenges in achieving positional control, offering in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in dichloropyridine substitutions?
A1: The regiochemical outcome of nucleophilic substitution on dichloropyridines is a delicate interplay of electronic and steric factors.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom inherently activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[1] This is because the anionic intermediate (a Meisenheimer complex in the case of SNAr) formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[2][3][4] Attack at the meta positions (C3, C5) does not allow for this stabilization, making these sites significantly less reactive towards nucleophiles.[2][3]
-
Steric Effects: The size of the incoming nucleophile, as well as any substituents on the pyridine ring or ligands on a metal catalyst, can physically block access to a more electronically favored position.[1] This can be exploited to direct the reaction to a less sterically hindered, albeit electronically less activated, site.
-
Reaction Type: The mechanism of the substitution plays a crucial role. In classical SNAr, electronic factors are often dominant. However, in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the ligand bound to the palladium center can be the primary determinant of regioselectivity, capable of overriding the inherent electronic preferences of the pyridine ring.[1]
Troubleshooting Guides by Isomer
This section provides targeted advice for specific dichloropyridine isomers, addressing the most common experimental challenges.
2,4-Dichloropyridine: The C2 vs. C4 Challenge
The distinct electronic environments of the C2 and C4 positions in 2,4-dichloropyridine make it a classic case study in regioselectivity. Generally, the C4 position is more reactive in traditional SNAr reactions.[5]
This is a frequent challenge where the desired outcome is the thermodynamically favored C4 product, but competitive reaction at C2 occurs.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is a primary lever for controlling selectivity. Standard or less bulky ligands may not provide sufficient steric shielding at the C2 position.
-
Suboptimal Reaction Conditions: Solvent and base can significantly influence the reaction outcome.
Troubleshooting & Optimization Strategy:
| Parameter | Recommendation for C4 Selectivity | Rationale |
| Ligand | Use sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr.[1] | The bulk of these ligands effectively blocks the palladium catalyst from accessing the more sterically crowded C2 position, thus favoring oxidative addition at C4. |
| Conditions | Consider "Jeffery" ligand-free conditions. | These conditions have been demonstrated to provide excellent C4 selectivity (>99:1).[1] |
| Solvent/Base | Screen common systems like Dioxane/H₂O or DMF/H₂O with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] | The solubility and strength of the base can modulate the reactivity and selectivity. Note that highly polar solvents can sometimes erode selectivity.[1] |
Achieving C2 selectivity requires overriding the inherent electronic preference for the C4 position.
Potential Cause & Solution:
-
Standard Conditions Favor C4: Your current protocol is likely promoting the kinetically preferred C4 substitution.[1] A specific ligand and protecting group strategy is required to steer the reaction to C2.
Recommended Protocol for C2-Amination:
A highly effective method involves the use of a specific ligand system and an N-acetyl protected amine.[1]
-
Catalyst System: Use a combination of a palladium(II) acetate catalyst with a Xantphos ligand.[1]
-
Nucleophile: Employ an N-acetyl-masked aminoarene. The acetyl group not only protects the amine but also plays a role in directing the selectivity.
-
Base & Solvent: Use cesium carbonate (Cs₂CO₃) as the base in dioxane.[1]
This combination has proven to be robust and scalable for achieving high C2 selectivity.[1]
2,3-Dichloropyridine: The C2 vs. C3 Challenge
In SNAr reactions with 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate.[1]
While C2 has an inherent electronic advantage, harsh conditions or certain nucleophiles can lead to a loss of selectivity.
Potential Causes & Solutions:
-
Reaction Conditions: High temperatures or prolonged reaction times might be enabling the slower reaction at the C3 position.
-
Nucleophile Choice: "Hard" nucleophiles may be less selective than "soft" nucleophiles.
Troubleshooting & Optimization Strategy:
| Parameter | Recommendation for C2 Selectivity | Rationale |
| Nucleophile | Use soft nucleophiles like thiols (e.g., thiophenol).[1] | Soft nucleophiles often exhibit higher selectivity for the electronically favored C2 position. Reaction with thiophenol in refluxing water (catalyst and base-free) has been reported to give high yields of the 2-substituted product.[1] |
| Temperature | Carefully control and minimize the reaction temperature. | Lowering the temperature will favor the kinetically preferred pathway, which is attack at the more activated C2 position. |
| Catalysis | For C-N bond formation, use a targeted Buchwald-Hartwig protocol. | A system of Pd(OAc)₂, PPh₃, and NaOtBu in toluene at 100°C has been shown to be effective for the selective amination at C2.[6] |
Detailed Protocol: C2-Selective Buchwald-Hartwig Amination of 2,3-Dichloropyridine [6]
-
Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, combine 2,3-dichloropyridine (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the aniline nucleophile (1.05 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
-
Monitoring: Monitor reaction progress by TLC or LC-MS to ensure completion and avoid side-product formation.
3,5-Dichloropyridine: The Reactivity Challenge
The C3 and C5 positions are electronically deactivated for standard SNAr. Therefore, functionalization often requires alternative strategies.
Yes, 3,5-dichloropyridine is generally unreactive towards standard SNAr conditions because the chlorine atoms are in the meta positions relative to the ring nitrogen.
Solution:
-
Forcing Conditions: To achieve substitution, you must use forcing conditions. This typically involves high temperatures, strong nucleophiles (e.g., thiolates, alkoxides), and polar aprotic solvents like DMF or DMSO.[1] Be aware that even under these conditions, reactions can be slow and yields may be moderate.[1]
Directed ortho metalation (DoM) is the premier strategy for this substrate. The C4 position is the most acidic proton, allowing for selective deprotonation followed by quenching with an electrophile.[1]
Key Experimental Considerations for DoM:
-
Base: Use a strong, non-nucleophilic base, with freshly prepared Lithium Diisopropylamide (LDA) being the standard choice.
-
Temperature: The reaction is extremely sensitive to temperature. Deprotonation and the subsequent electrophilic quench must be performed and maintained at -78 °C to ensure selectivity and prevent side reactions.[1]
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,4-Dichloro-2-methylpyridine
Prepared by: Senior Application Scientist, Catalyst & Process Development
Welcome to the technical support center for cross-coupling reactions involving 3,4-dichloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging heterocyclic substrate. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
The structure of this compound presents a unique set of challenges. The presence of two C-Cl bonds of differing reactivity, potential for catalyst inhibition by the pyridine nitrogen, and steric hindrance from the C2-methyl group all demand careful consideration in catalyst system selection. This guide will help you rationalize your experimental choices to achieve optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: There are three main challenges you will encounter:
-
C-Cl Bond Inertness: Carbon-chlorine bonds are significantly stronger and less reactive than their C-Br or C-I counterparts. This makes the initial oxidative addition step, which is often rate-limiting in the catalytic cycle, more difficult to achieve.[1][2] A highly active catalyst is therefore non-negotiable.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalyst and stalling the reaction.[1][3]
-
Regioselectivity: The substrate has two distinct chlorine atoms at the C3 and C4 positions. Achieving selective coupling at one position over the other requires fine-tuning of the reaction conditions, particularly the choice of ligand.
Q2: Which chlorine atom, at C3 or C4, is expected to be more reactive, and why?
A2: The chlorine atom at the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions. The rationale is primarily electronic:
-
The C4 position is para to the electron-withdrawing pyridine nitrogen. This positioning lowers the electron density at C4, making the C-Cl bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Conversely, the C3 position is meta to the nitrogen, experiencing a less pronounced electronic effect.
-
Furthermore, the methyl group at the C2 position provides some steric hindrance around the C3 position, which can further favor catalyst approach and reaction at the more accessible C4 position. While innate selectivity favors C4, this can sometimes be modulated or even inverted through judicious ligand selection.[4]
Q3: Why are bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) so frequently recommended for this type of substrate?
A3: These advanced ligands are crucial for overcoming the challenges mentioned in Q1.
-
Electron-Rich Character: Ligands with strong electron-donating properties (like the biaryl phosphines developed by Buchwald, e.g., SPhos, XPhos, or NHCs like IPr) increase the electron density on the palladium(0) center. This makes the metal a better nucleophile, accelerating the difficult oxidative addition of the C-Cl bond.[5]
-
Steric Bulk: The large size of these ligands serves two purposes. First, it promotes the final, product-releasing step (reductive elimination) in the catalytic cycle. Second, and critically for pyridine substrates, the steric hindrance around the palladium center can physically block the pyridine nitrogen from coordinating and deactivating the catalyst.[4][6]
Troubleshooting Guide
Problem: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting material.
This is a common issue when working with chloropyridines. A systematic approach to troubleshooting is the most effective strategy.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Problem: I am observing significant side products, such as homocoupling of my boronic acid or hydrodehalogenation of my pyridine.
Answer: These side reactions become competitive when the desired cross-coupling catalytic cycle is slow.
-
Homocoupling of Boronic Acid: This typically arises from the presence of oxygen in your reaction. Ensure your solvents are rigorously degassed and that you maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Using a highly active catalyst system that promotes rapid cross-coupling can also outcompete the homocoupling pathway.[1]
-
Hydrodehalogenation (or Protodeboronation): The replacement of a chlorine with hydrogen (hydrodehalogenation) or the cleavage of the C-B bond on your boronic acid (protodeboronation) often points to issues with the transmetalation step.[1][5] This can be exacerbated by excess water or an inappropriate base.
-
Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step.[6] Ensure your boronic acid is fresh and of high purity. While some water is often beneficial or required for Suzuki couplings, using completely anhydrous solvents might be a viable strategy if protodeboronation is severe.
-
Problem: My Buchwald-Hartwig amination is giving low yields.
Answer: The Buchwald-Hartwig amination is also highly sensitive to catalyst, ligand, and base choice.[7][8]
-
Catalyst/Ligand: Similar to the Suzuki reaction, C-Cl amination requires a highly active catalyst. Systems based on bulky biarylphosphine ligands like BrettPhos or Josiphos are excellent starting points.[9] Pre-formed palladium precatalysts (e.g., BrettPhos Pd G3) are highly recommended as they rapidly and cleanly generate the active Pd(0) species.[9]
-
Base: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[9] Carbonate and phosphate bases are generally not strong enough for C-Cl amination.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.
Problem: My Sonogashira coupling is failing, or I only see alkyne homocoupling (Glaser coupling).
Answer: The Sonogashira coupling of aryl chlorides is demanding and the copper co-catalyst, while often necessary, can promote the unwanted homocoupling of the terminal alkyne.[10][11]
-
Suppressing Homocoupling: This side reaction is oxygen-dependent.[11] Rigorous degassing of all reagents and solvents is critical. Running the reaction under a slight positive pressure of a reducing gas mixture (e.g., H₂ diluted in N₂ or Ar) has been shown to dramatically reduce homocoupling.[11]
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI) is traditional.[12] However, for challenging substrates, more advanced ligands can be beneficial. Copper-free Sonogashira conditions have also been developed, which can circumvent the homocoupling issue. These often rely on highly active palladium catalysts and may require a different base, such as Cs₂CO₃.[13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as the solvent or co-solvent.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling with this compound
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | SPhos Pd G3 (2%) | (none needed) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 |
| Buchwald-Hartwig | BrettPhos Pd G3 (2%) | (none needed) | NaOtBu (1.4) | Toluene | 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-4%) | PPh₃ (4-8%) | TEA / THF | 65 | |
| (Copper-Catalyzed) | + CuI (5%) |
Note: These are starting points. Optimization of temperature, concentration, and stoichiometry is highly recommended.
DOT Diagram: General Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 3,4-Dichloro-2-methylpyridine Reactions
Welcome to the technical support center for monitoring reactions involving 3,4-Dichloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who work with this critical intermediate. Here, we move beyond simple protocols to address the specific, practical challenges you may encounter during your experiments. Our goal is to provide a self-validating system of analysis and troubleshooting, grounded in established scientific principles.
Section 1: Foundational Concepts & Technique Selection
The synthesis of this compound, a key building block in pharmaceuticals and agrochemicals, often involves the chlorination of 2-methylpyridine (2-picoline) or its derivatives.[1][2][3] Monitoring these reactions is not merely a quality control step; it is essential for controlling the formation of regioisomers, preventing over-chlorination, and ensuring the reaction proceeds to completion safely and efficiently.[4][5]
Q1: What are the primary analytical methods for monitoring the formation of this compound, and how do I choose the right one?
Choosing the correct analytical technique depends on the specific information you need (qualitative vs. quantitative), the equipment available, and the complexity of your reaction mixture. The most common methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Thin-Layer Chromatography (TLC) is also invaluable for quick, qualitative checks.[6]
Decision Workflow for Analytical Technique Selection
Below is a logical workflow to help you select the most appropriate method for your needs.
Caption: Workflow for selecting the right analytical method.
Table 1: Comparison of Primary Analytical Techniques
| Technique | Primary Use Case | Advantages | Limitations |
| TLC | Rapid, qualitative progress checks. | Fast, inexpensive, requires minimal sample. | Not quantitative, low resolution. |
| HPLC-UV | Routine quantitative analysis of starting material, product, and major impurities. | Highly reproducible, excellent for quantification, widely available. | Requires method development, may not identify unknown peaks without a mass spectrometer. |
| GC-MS | Analysis of volatile components and definitive identification of known/unknown impurities.[7][8] | High resolution, provides mass data for structural elucidation. | Not suitable for non-volatile compounds, potential for thermal degradation of analytes. |
| ¹H NMR | Structural confirmation and quantification (qNMR).[9] | Provides detailed structural information, non-destructive, can be made highly accurate for quantification with an internal standard.[4] | Lower sensitivity than HPLC/GC, complex mixtures can be difficult to interpret, higher equipment cost. |
| LC-MS | Identification of non-volatile unknown impurities.[10] | Combines separation power of HPLC with mass data, ideal for troubleshooting unexpected results. | Higher cost and complexity than HPLC-UV. |
Q2: I need to develop an HPLC method from scratch. Where do I begin?
Developing a robust HPLC method is crucial for accurate monitoring. The goal is to achieve good separation between your starting material (e.g., 2-methylpyridine), intermediates (mono-chlorinated species), the desired product (this compound), and any side products (isomers, over-chlorinated species).
Experimental Protocol: Reverse-Phase HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile stationary phase that works well for separating small aromatic molecules of varying polarity.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the pyridine nitrogen, leading to sharper peaks and more consistent retention.
-
Solvent B: Acetonitrile.
-
Ensure both solvents are HPLC grade and are properly degassed to prevent air bubbles in the system.[11]
-
-
Initial Gradient:
-
Start with a broad gradient to elute all components. A good starting point is 10-90% Solvent B over 20 minutes.
-
Based on the results, you can create a more focused gradient around the elution time of your key components to improve resolution and shorten the run time.
-
-
Detector Settings:
-
Use a UV-Vis detector. The optimal wavelength can be determined by running a UV scan of your product standard. For pyridine derivatives, a wavelength between 254 nm and 270 nm is typically effective.
-
-
Sample Preparation:
-
Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately. This can be done by diluting into a large volume of a weak base solution (like saturated sodium bicarbonate) if the reaction is acid-catalyzed, or simply by diluting into your mobile phase.
-
Dilute the quenched sample with the initial mobile phase composition (e.g., 90% A / 10% B) to a suitable concentration (e.g., ~0.1 mg/mL). Crucially, injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. [12][13]
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.
-
Section 2: Troubleshooting Guide
Even with a well-designed experiment, problems can arise. This section addresses the most common issues encountered during the analysis of this compound reactions.
Q3: My HPLC chromatogram shows broad, tailing, or split peaks. What is causing this and how do I fix it?
Poor peak shape is one of the most frequent HPLC problems. It compromises resolution and leads to inaccurate quantification. The causes are often systematic and can be resolved with a logical approach.
Troubleshooting Flowchart for HPLC Peak Shape Issues
Caption: A step-by-step guide to troubleshooting poor HPLC peak shape.
Table 2: Common HPLC Troubleshooting Scenarios & Solutions
| Symptom | Probable Cause | Solution |
| Drifting Retention Times | Poor temperature control; column not fully equilibrated; mobile phase composition changing. | Use a column oven; increase equilibration time between runs; prepare fresh mobile phase and ensure proper mixing/degassing.[11][12][14] |
| Ghost Peaks | Contamination in the injector or column; carryover from a previous injection. | Flush the injector and column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol); inject a blank run to confirm cleanliness.[13] |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing); mobile phase precipitation. | Systematically disconnect components to isolate the blockage; filter mobile phases and samples; flush the system to remove salts if buffers are used.[12] |
| No Peaks or Very Small Peaks | Injector issue (e.g., blocked needle, sample loop not filled); detector lamp failure; incorrect sample concentration. | Verify injector operation and sample volume; check detector lamp status; confirm sample was prepared correctly.[13] |
Q4: I see several unexpected peaks in my chromatogram. How do I determine if they are reaction side products?
This is a critical question, as the formation of isomers or over-chlorinated species directly impacts yield and purity.
-
Hypothesize Potential Side Products:
-
Isomers: Depending on the synthetic route, chlorination can occur at different positions on the pyridine ring. For example, starting from 2-methyl-3-chloropyridine, further chlorination could potentially occur at the 4, 5, or 6 positions. Electrophilic halogenation of pyridines can be complex and yield regioisomeric mixtures.[4]
-
Over-chlorination: The reaction may proceed too far, adding another chlorine atom to yield a trichloro-2-methylpyridine species.
-
Side-chain Chlorination: Under certain conditions (e.g., radical initiation), chlorination can occur on the methyl group.[5]
-
Hydrolysis: If water is present, particularly under harsh pH conditions, the chloro-substituents can be hydrolyzed to hydroxyl groups.[5]
-
-
Use Mass Spectrometry for Confirmation:
-
The most effective way to identify these peaks is to re-run the analysis using LC-MS or GC-MS.
-
The mass-to-charge ratio (m/z) will confirm the molecular weight. For example:
-
This compound: C₆H₅Cl₂N, MW ≈ 162.01 g/mol [15]
-
Trichloro-2-methylpyridine: C₆H₄Cl₃N, MW ≈ 196.45 g/mol
-
-
The distinct isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a powerful diagnostic tool. A compound with two chlorines will show a characteristic M, M+2, and M+4 pattern.
-
Q5: My reaction seems to have stalled. The starting material is no longer being consumed. What should I investigate?
A stalled reaction can be caused by several factors related to the specific chemistry of pyridine chlorination.
-
Formation of Hydrochloride Salts: Pyridine nitrogen is basic and reacts with generated HCl. The resulting hydrochloride salt is often less reactive and may precipitate from non-polar solvents, effectively removing it from the reaction.[5] Some protocols add a base or control the pH to prevent this.[5]
-
Deactivation of the Ring: As chlorine atoms are added to the pyridine ring, their electron-withdrawing nature deactivates the ring towards further electrophilic substitution, making each subsequent chlorination step more difficult than the last.[4] This may require an increase in temperature or a change in the chlorinating agent to drive the reaction to completion.
-
Reagent Decomposition: The chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) may have degraded over time or been consumed by side reactions. An in-process addition of fresh reagent may be necessary.
Section 3: Advanced Monitoring & FAQs
Q6: How can I use ¹H NMR to not only identify my product but also quantify the reaction conversion?
¹H NMR is a powerful tool for both structural confirmation and quantification. The chemical shifts of the protons on the pyridine ring and the methyl group are sensitive to the substitution pattern.
Experimental Protocol: Quantitative NMR (qNMR) for Reaction Monitoring
-
Sample Preparation:
-
Draw a precise aliquot of the reaction mixture (e.g., 100 µL).
-
Add it to a vial containing a known mass of a stable, non-reactive internal standard. The standard should have a simple spectrum with peaks that do not overlap with your analyte signals (e.g., triphenylmethane or 1,3,5-trimethoxybenzene).[4]
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved peak from your product (e.g., the methyl singlet) and a peak from your internal standard.
-
The molar ratio of your product to the standard can be calculated, and from there, the concentration and reaction yield can be determined. Even in a complex mixture, this method can provide accurate quantification of specific components.[9]
-
Q7: What is the most common mistake researchers make when monitoring these reactions?
The most common oversight is improper sample handling between the reactor and the analytical instrument. Reactions, especially those involving reactive chlorinating agents, do not stop the moment you draw a sample. The aliquot must be quenched immediately and consistently for every time point. Failure to do so means the reaction continues in the syringe or vial, leading to inaccurate and non-reproducible data on the reaction's progress.
References
-
This compound - 103949-58-2, C6H5Cl2N, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]
-
The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides. (2025). ACS Publications. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]
- Method of side-chain chlorination of 2-chloro-methylpyridine. (n.d.). Google Patents.
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PubMed Central. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). International Journal for Scientific and Research Publications. Retrieved from [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.
-
¹H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Retrieved from [Link]
- Chlorination process. (n.d.). Google Patents.
-
Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. (n.d.). Journal of Environmental Quality. Retrieved from [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). Nature Communications. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. (1908). Journal of the Chemical Society, Transactions. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
-
A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate. (n.d.). PubMed. Retrieved from [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing. Retrieved from [Link]
-
This compound (C007B-519276). (n.d.). Cenmed Enterprises. Retrieved from [Link]
-
Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Multiresidue Pesticides Analysis in Norbixin Color Additive using LCMS-8050 and GCMS-TQ8040 NX. (n.d.). Shimadzu. Retrieved from [Link]
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000). European Patent Office. Retrieved from [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 3. CXCVII.—The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ijsdr.org [ijsdr.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. This compound | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification of 3,4-Dichloro-2-methylpyridine
Welcome to the technical support center for the synthesis of 3,4-dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical work-up and purification stages of your synthesis. Our goal is to equip you with the expertise to overcome common challenges, ensuring high yield and purity of your final product.
Workflow of the Work-up Procedure
The following diagram outlines the general workflow for the work-up of this compound following its synthesis, typically via chlorination of 2-methylpyridine (2-picoline) or a related precursor.
Caption: General work-up and purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.
Q1: I've formed a persistent emulsion during the extraction with dichloromethane after basifying the aqueous layer. How can I break it?
A1: Emulsion formation is a common issue, particularly when extracting basic pyridine compounds with chlorinated solvents[1]. The basic nitrogen atom can act as a surfactant, stabilizing the interface between the organic and aqueous layers. Here are several strategies to resolve this:
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for 15-30 minutes can lead to separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation in the first place[2].
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion[2].
-
Filtration through Celite®: Persistent emulsions are often caused by fine particulate matter. Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion[1].
-
Change in pH: If the emulsion persists, a slight adjustment of the aqueous layer's pH can help. If it's too basic, a very careful addition of dilute acid to bring the pH closer to neutral might be effective. Conversely, if the solution is near neutral, a slight increase in basicity could also work.
-
Centrifugation: If available, centrifuging the emulsified mixture is a highly effective method for separating the layers.
Q2: My final product is a dark oil, and the yield is lower than expected. What could be the cause?
A2: A dark-colored product and low yield can stem from several factors, often related to side reactions during the synthesis or issues during the work-up.
-
Incomplete Reaction or Over-chlorination: The chlorination of 2-methylpyridine can result in a mixture of mono-, di-, and trichlorinated products on the methyl group, as well as different isomers on the pyridine ring. If the reaction is not driven to completion or is allowed to proceed for too long, a complex mixture of byproducts can form, leading to a lower yield of the desired this compound and a darker appearance due to polymeric materials.
-
Hydrolysis of Chlorinated Intermediates: During the quenching and neutralization steps, especially if the pH becomes strongly basic for an extended period, there is a risk of hydrolyzing the chloro-substituents on the pyridine ring to hydroxypyridines. These are often more water-soluble and can be lost to the aqueous layer, reducing your overall yield.
-
Product Loss during Extraction: this compound has some water solubility, especially if the aqueous layer is not sufficiently saline. Ensure you perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery. Also, ensure the pH of the aqueous layer is in the neutral to slightly basic range (pH 7-8) before extraction. If the solution is acidic, your product will be protonated and highly soluble in the aqueous layer.
Q3: After removing the solvent, my crude product is contaminated with other chlorinated species. How can I purify it effectively?
A3: The most common impurities are isomers and other chlorinated derivatives of 2-methylpyridine. The choice of purification method depends on the nature of these impurities.
-
Fractional Distillation under Reduced Pressure: This is often the most effective method for separating compounds with different boiling points. While a definitive boiling point for this compound is not consistently reported in the literature, related dichloromethylpyridines have boiling points in the range of 200-230 °C at atmospheric pressure. Distillation under vacuum is therefore essential to prevent thermal decomposition. A fractionating column will be necessary to achieve good separation from closely boiling isomers.
-
Column Chromatography: If distillation is not effective, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The different polarity of the isomers should allow for their separation.
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an excellent method for achieving high purity. You may need to screen various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous layer before extraction?
A1: The optimal pH is generally between 7 and 8. In this range, the pyridine nitrogen is not protonated, ensuring the product is preferentially soluble in the organic solvent. A strongly basic pH should be avoided to minimize the risk of hydrolysis of the chloro groups.
Q2: Which organic solvent is best for extraction?
A2: Dichloromethane is a common and effective solvent for extracting chlorinated pyridines. Ethyl acetate can also be used. It's important to use a solvent in which your product is highly soluble and which is immiscible with water.
Q3: How do I properly quench a chlorination reaction?
A3: Chlorination reactions are often quenched by carefully pouring the reaction mixture onto crushed ice. This helps to dissipate the heat from the exothermic reaction of residual chlorinating agents with water. It is crucial to perform this step in a well-ventilated fume hood and to add the reaction mixture slowly to control the rate of quenching.
Q4: My product seems to be somewhat volatile. What precautions should I take during solvent removal?
A4: If you suspect your product is volatile, use a rotary evaporator with caution. It is advisable to use a moderate temperature for the water bath (e.g., 30-40 °C) and to control the vacuum carefully. It's also good practice to use a cold trap to collect any volatile product that may be lost.
Q5: What are the expected physical properties of this compound?
A5: Key physical properties are summarized in the table below. Note that the boiling point is not well-documented in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | [2] |
| Molecular Weight | 162.01 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | General observation for similar compounds |
| Boiling Point | Not consistently reported | [1] |
References
-
ChemSynthesis. This compound. [Link]
- European Patent Office. Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.
- Google Patents. Method for chlorination of side chain of picolines. CN101337924A.
- Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. EP1064265B1.
-
Organic Syntheses. [Link]
-
Organic Syntheses Procedure. [Link]
-
PubChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
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Validation & Comparative
Comparing 3,4-Dichloro-2-methylpyridine and 2,3-dichloro-5-methylpyridine in synthesis
An In-Depth Comparative Guide for Synthetic Chemists: 3,4-Dichloro-2-methylpyridine vs. 2,3-dichloro-5-methylpyridine
In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks, particularly in the agrochemical and pharmaceutical industries. Among these, dichloromethylpyridines serve as versatile intermediates, offering multiple reaction sites for constructing complex molecular architectures. This guide provides a detailed comparison of two constitutional isomers, this compound and 2,3-dichloro-5-methylpyridine, focusing on their synthesis, comparative reactivity, and strategic application in multi-step synthetic routes.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, the two isomers appear similar. However, the seemingly minor shift in substituent positions profoundly impacts their electronic and steric properties, dictating their synthetic utility.
| Property | This compound | 2,3-dichloro-5-methylpyridine |
| CAS Number | 133379-49-8 | 22352-67-2 |
| Molecular Formula | C₆H₅Cl₂N | C₆H₅Cl₂N |
| Molecular Weight | 162.02 g/mol | 162.02 g/mol |
| Appearance | Off-white to light yellow crystalline solid | White to off-white crystalline solid |
| Boiling Point | ~225-230 °C | ~215-220 °C |
| Melting Point | 45-48 °C | 33-36 °C |
The key to their differential reactivity lies in the electronic interplay between the electron-donating methyl group, the electron-withdrawing chlorine atoms, and the pyridine nitrogen.
-
In This compound , the methyl group is at the C2 position, adjacent to the nitrogen. This placement enhances the electron density at C2 and, to a lesser extent, C4 and C6 through inductive and hyperconjugative effects.
-
In 2,3-dichloro-5-methylpyridine , the methyl group is at C5, meta to the nitrogen. Its electron-donating effect is primarily directed towards C3 and C5, influencing the adjacent chlorine atoms differently.
Synthesis Strategies: Pathways to the Core Scaffolds
The synthesis of these isomers typically involves multi-step sequences starting from readily available picoline or lutidine precursors. The choice of strategy is often dictated by the desired chlorination pattern.
Synthesis of this compound
A common route begins with 2-methylpyridine (α-picoline), involving nitration followed by controlled chlorination and subsequent functional group manipulations.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 2-Methylpyridine
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-methylpyridine at 0-5 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium carbonate solution to precipitate the product, 2-methyl-3-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Suspend 2-methyl-3-nitropyridine in ethanol and add a catalyst such as Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-2-methylpyridine.
Step 3: Sandmeyer Reaction for Dichlorination
-
Dissolve 3-amino-2-methylpyridine in concentrated hydrochloric acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (N₂) will be observed.
-
The reaction to introduce the first chlorine at C3 is followed by a second chlorination step, often requiring more forcing conditions or alternative chlorinating agents like sulfuryl chloride to achieve dichlorination at C4, yielding this compound.
Synthesis of 2,3-dichloro-5-methylpyridine
The synthesis of this isomer often starts from 3-methylpyridine (β-picoline) or 5-methyl-2-pyridone. Direct chlorination is a primary method.
Experimental Protocol: Synthesis of 2,3-dichloro-5-methylpyridine
Step 1: Direct Chlorination of 3-Methylpyridine
-
Charge a high-pressure reactor with 3-methylpyridine.
-
Introduce chlorine gas at elevated temperatures (e.g., 150-250 °C) and pressure. This gas-phase chlorination is often non-selective and can produce a mixture of chlorinated isomers.
-
The crude product mixture is then subjected to fractional distillation to isolate 2,3-dichloro-5-methylpyridine.
Alternative Step 2: Chlorination of 5-Methyl-2-pyridone
-
Treat 5-methyl-2-pyridone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of PCl₅/POCl₃.
-
Heat the mixture under reflux for several hours.
-
After cooling, the reaction mixture is carefully quenched with ice water and neutralized to precipitate the product. This method provides better regioselectivity for the C2 chlorine.
-
A subsequent chlorination step, for instance using N-chlorosuccinimide (NCS), can then be used to introduce the chlorine at the C3 position.
Comparative Reactivity and Strategic Application
The true divergence of these isomers is in their reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions. The position of the chlorine atoms relative to the activating/deactivating groups governs their lability.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine nitrogen strongly activates the C2, C4, and C6 positions towards nucleophilic attack. The methyl group's electron-donating nature can either enhance or diminish this effect.
-
This compound:
-
The chlorine at C4 is significantly more reactive towards nucleophiles. It is para to the ring nitrogen, which provides powerful resonance stabilization for the Meisenheimer intermediate.
-
The chlorine at C3 is less reactive. It is not directly activated by the nitrogen and experiences some steric hindrance from the adjacent methyl group.
-
Strategic Use: This isomer is ideal for selective, sequential functionalization. A nucleophile will preferentially displace the C4 chlorine, leaving the C3 chlorine available for a subsequent, different transformation.
-
-
2,3-dichloro-5-methylpyridine:
-
The chlorine at C2 is the most reactive site. It is ortho to the ring nitrogen, receiving strong activation.
-
The chlorine at C3 is less reactive. It is meta to the nitrogen and does not benefit from the same degree of activation. The C5-methyl group provides a minor activating effect through induction.
-
Strategic Use: This isomer is the precursor of choice when functionalization is desired at the C2 position. For example, in the synthesis of many kinase inhibitors, an amine is introduced at C2.
-
The following diagram illustrates the decision-making process when choosing an isomer for a selective SₙAr reaction.
Caption: Isomer selection for selective SₙAr.
Metal-Catalyzed Cross-Coupling Reactions
Both isomers are excellent substrates for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The reactivity order generally mirrors that of SₙAr, with C4-Cl of this compound and C2-Cl of 2,3-dichloro-5-methylpyridine being more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This allows for the selective formation of C-C, C-N, or C-O bonds.
The workflow for a typical sequential cross-coupling is shown below.
Caption: Sequential functionalization workflow.
Conclusion: A Strategic Choice
The choice between this compound and 2,3-dichloro-5-methylpyridine is not arbitrary but a strategic decision based on a deep understanding of their differential reactivity.
-
Choose this compound when your synthetic plan requires initial functionalization at the C4 position . Its unique electronic arrangement allows for clean, selective substitution, preserving the C3-chloro group for subsequent elaboration.
-
Choose 2,3-dichloro-5-methylpyridine when the primary target for modification is the C2 position . The powerful activation by the adjacent ring nitrogen makes this site the most labile, ideal for introducing key pharmacophores or coupling partners.
By understanding the nuanced electronic and steric differences between these isomers, researchers can design more efficient, predictable, and high-yielding synthetic routes, accelerating the discovery and development of novel chemical entities.
References
- Patent WO2021239848A1: PROCESS FOR PREPARING 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE.
-
Synthesis of 2,3-Dichloropyridine: A procedure for the synthesis of a related dichloropyridine compound. Organic Syntheses. [Link]
A Comparative Guide to the Analytical Purity Assessment of 3,4-Dichloro-2-methylpyridine
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is a cornerstone of product safety, efficacy, and regulatory compliance. 3,4-Dichloro-2-methylpyridine, a key building block in the synthesis of various active compounds, is no exception. Rigorous and reliable analytical methods are paramount to ensure its quality by identifying and quantifying the active pharmaceutical ingredient (API) and any potential impurities. This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical method is a critical decision, contingent on factors such as the expected impurities, the required sensitivity and selectivity, and the available instrumentation. This guide will delve into the theoretical underpinnings and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this substituted pyridine.
The Importance of Method Validation
Before delving into specific techniques, it is crucial to underscore the principle of analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][2][3][4][5] Validation demonstrates that a method is reliable, reproducible, and accurate for the analysis of a specific substance.[6][7] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[2] Adherence to these principles is not merely a regulatory formality but a scientific necessity for generating trustworthy data.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds, making it highly suitable for this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality Behind Experimental Choices in GC
The selection of the GC column and detector is critical for achieving optimal separation and sensitivity. For chlorinated compounds like this compound, a mid-polarity column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (USP G43), is often a good starting point.[8] This polarity provides a balance of interactions to effectively separate the target analyte from potential impurities, which may include isomers or compounds with varying degrees of chlorination that can arise during synthesis.[9]
A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering excellent sensitivity. For enhanced specificity, particularly in complex matrices or for trace-level impurity identification, a Mass Spectrometry (MS) detector is invaluable. GC-MS provides not only quantitative data but also structural information through mass fragmentation patterns, aiding in the unequivocal identification of unknown impurities.[10][11]
Diagram of a Typical GC Workflow
Caption: Workflow for GC-based purity assessment.
Experimental Protocol: GC-FID/MS
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
2. Chromatographic Conditions:
-
Column: 60 m x 0.32 mm I.D., 1.8 µm film thickness, 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624 or equivalent).[8]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 5 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 6 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Detector Temperature (FID): 280°C.
-
MS Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
4. Data Analysis:
-
Purity is typically determined by area percent calculation, assuming all components have a similar response factor with an FID. For higher accuracy, especially with an MS detector or when impurities are structurally different, a relative response factor should be determined using certified reference standards.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds with varying polarities and thermal stabilities.[12][13] For this compound, a reversed-phase HPLC (RP-HPLC) method is generally most suitable.
Causality Behind Experimental Choices in HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. The choice of a C18 column is based on its ability to effectively retain and separate aromatic compounds like pyridine derivatives.[14] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and resolution of the analyte from its impurities. The addition of a buffer is crucial for controlling the ionization state of the basic pyridine nitrogen, which ensures reproducible retention times and good peak shapes. A low pH, achieved with an acid like trifluoroacetic acid or formic acid, will protonate the pyridine nitrogen, which can improve peak symmetry.[14]
UV detection is commonly employed for aromatic compounds due to their strong absorbance in the UV region. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification.
Diagram of a Typical HPLC Workflow
Caption: Workflow for HPLC-based purity assessment.
Experimental Protocol: RP-HPLC-UV/PDA
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
0-20 min: 10% to 90% B.
-
20-25 min: 90% B.
-
25.1-30 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or monitor a range with PDA).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
4. Data Analysis:
-
Purity is determined by area percent calculation. For accurate quantification of impurities, especially those with different chromophores, relative response factors should be established using reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[15] Instead, a certified internal standard of known purity is used.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, making it an inherently quantitative technique.
Causality Behind Experimental Choices in qNMR
The choice of a suitable internal standard is critical for the accuracy of qNMR. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals, be stable, non-volatile, and not react with the analyte or the solvent. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are often good choices. The selection of a deuterated solvent that completely dissolves both the sample and the internal standard is also essential. For substituted pyridines, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[1]
To ensure accurate quantification, specific acquisition parameters must be carefully controlled, particularly the relaxation delay (d1), which should be at least five times the longest longitudinal relaxation time (T₁) of the protons being quantified. This ensures complete relaxation of the nuclei between scans, leading to accurate signal integration.
Diagram of a qNMR Workflow
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GC-MS analysis of 3,4-Dichloro-2-methylpyridine
An In-Depth Comparative Guide to the GC-MS Analysis of 3,4-Dichloro-2-methylpyridine
Authored by a Senior Application Scientist
For professionals in pharmaceutical development and chemical synthesis, the accurate identification and quantification of intermediates like this compound (CAS No. 103949-58-2) is a cornerstone of quality control and process optimization.[1][2][3] This heterocyclic compound, a dichlorinated picoline derivative, serves as a critical building block in the synthesis of more complex molecules. Its purity can directly impact the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for the characterization of this compound. We will delve into the causality behind methodological choices, present a robust, self-validating protocol, and draw objective comparisons with alternative analytical approaches, principally High-Performance Liquid Chromatography (HPLC). The insights herein are grounded in established principles of analytical chemistry to ensure reliability and reproducibility in your laboratory.
The Rationale for GC-MS in Analyzing Chlorinated Pyridines
Gas chromatography is the premier technique for separating volatile and semi-volatile compounds that are thermally stable.[4] this compound, with its relatively low molecular weight (162.01 g/mol ) and chlorinated pyridine structure, is an ideal candidate for this method.[2] The separation occurs as the vaporized analyte, transported by an inert carrier gas, partitions between the stationary phase of a long, narrow capillary column and the mobile gas phase.
The true power of the technique is realized when the gas chromatograph is coupled to a mass spectrometer. As the separated analyte elutes from the GC column, it enters the MS ion source, where it is fragmented into characteristic, predictable ions. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," providing definitive structural confirmation that is far more specific than the retention time data from the GC alone.[5] For chlorinated compounds, this is particularly advantageous, as the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) produces distinctive M, M+2, and M+4 ion clusters, further enhancing confidence in identification.
A Validated Protocol for GC-MS Analysis
This protocol is designed for robustness and is based on established methods for similar chlorinated aromatic compounds.[6] Every step is included to ensure a self-validating system where performance can be consistently monitored.
Sample and Standard Preparation
The foundation of accurate analysis is meticulous sample preparation. The goal is to dissolve the analyte in a suitable solvent that is compatible with the GC system and free from interfering contaminants.
-
Step 1: Solvent Selection: Choose a high-purity, volatile organic solvent. Dichloromethane or Ethyl Acetate are excellent choices due to their volatility and ability to dissolve a wide range of organic compounds.
-
Step 2: Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound. Dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a stock solution of ~1000 µg/mL.
-
Step 3: Calibration Curve: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). This is crucial for quantitative analysis.
-
Step 4: Sample Preparation: Prepare the unknown sample by dissolving a precisely weighed amount in the same solvent to achieve an expected concentration within the calibration range.
-
Step 5: Filtration (If Necessary): If the sample solution contains particulates, filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point. Method optimization may be required depending on the specific instrumentation and sample matrix.
| Parameter | Setting | Justification & Expert Insight |
| GC System | Agilent 8890 GC or equivalent | A modern GC system with electronic pneumatic control (EPC) is essential for stable and reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides the required sensitivity and selectivity for this application. |
| Injector | Split/Splitless Inlet | |
| Injector Temp | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[6] A high temperature minimizes discrimination of higher boiling point compounds. |
| Injection Mode | Split (50:1 ratio) | A split injection is used to prevent column overloading when analyzing concentrated samples and standards, ensuring sharp, symmetrical peaks.[6] For trace analysis, a splitless injection would be employed. |
| Injection Volume | 1 µL | A standard volume for capillary GC that balances mass on column with peak shape. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency.[7] Hydrogen can be used for faster analysis, but may require method re-optimization. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A constant flow rate ensures reproducible retention times, even during the oven temperature ramp.[6] |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-bleed, non-polar (5% phenyl-methylpolysiloxane) column is a versatile and robust choice for a wide range of semi-volatile analytes, including halogenated compounds. |
| Oven Program | ||
| Initial Temp | 80 °C, hold for 2 min | A low initial temperature allows for the separation of highly volatile impurities or solvent artifacts from the analyte of interest.[6] |
| Ramp | 10 °C/min to 280 °C | A moderate ramp rate provides a good balance between separation efficiency and analysis time.[6] |
| Final Temp | Hold at 280 °C for 5 min | This final hold ensures that any less volatile components are eluted from the column, preventing carryover into the next run (a "bake-out").[6] |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | EI is a robust, universal ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates stable and extensive fragmentation patterns for structural elucidation.[8] |
| Ion Source Temp | 230 °C | Hot enough to prevent condensation of the analyte, but not so hot as to cause thermal degradation within the source.[6] |
| Quadrupole Temp | 150 °C | Maintains the cleanliness of the mass filter and ensures consistent ion transmission.[6] |
| Acquisition Mode | Scan | Full scan mode (e.g., m/z 40-350) is used to collect the complete mass spectrum for definitive identification. For higher sensitivity, Selected Ion Monitoring (SIM) could be used. |
Data Analysis and Interpretation
-
Identification: The primary identification is achieved by matching the mass spectrum of the chromatographic peak with a reference library (e.g., NIST). The presence of the molecular ion (m/z 161) and the characteristic chlorine isotope pattern (a peak at m/z 163 approximately two-thirds the intensity of the m/z 161 peak) provides very high confidence.
-
Quantification: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of the unknown sample is then calculated from this curve using its measured peak area.
Visualizing the GC-MS Workflow
The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data reporting.
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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3,4-Dichloro-2-methylpyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3,4-Dichloro-2-methylpyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its isomeric purity and the absence of process-related impurities are critical, as even minute variations can significantly impact the downstream reaction kinetics, yield, and the impurity profile of the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific requirements.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility. For a substituted pyridine like this compound, a C18 column is an excellent starting point due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.[1]
Causality behind Experimental Choices
The selection of a C18 stationary phase is predicated on the non-polar nature of the dichloromethylpyridine, ensuring adequate retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is designed to achieve optimal peak shape and resolution. The acidic modifier, in this case, formic acid, serves to protonate the pyridine nitrogen, which suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks. A gradient elution is chosen to ensure the timely elution of both the main analyte and any potential late-eluting, more non-polar impurities. UV detection is selected based on the aromatic nature of the pyridine ring, which confers strong chromophoric properties.
Experimental Protocol: A Proposed RP-HPLC Method
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on typical absorbance for chloropyridines). The DAD should be set to monitor a wider range (e.g., 200-400 nm) to detect impurities with different spectral properties.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis and Quantification:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For assay determination, a calibration curve should be constructed using a certified reference standard.
Visualizing the HPLC Workflow
Sources
A Comparative Guide to the Biological Activity of 3,4-Dichloro-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chlorinated Pyridine Derivatives
The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry, present in numerous natural products and synthetic compounds with diverse biological activities. The introduction of halogen atoms, particularly chlorine, to the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This, in turn, profoundly influences its interaction with biological targets.
3,4-Dichloro-2-methylpyridine, a member of the dichlorinated picoline family, possesses a unique substitution pattern that suggests a range of potential bioactivities. The presence of chlorine atoms at the 3 and 4 positions, combined with a methyl group at the 2 position, creates a distinct electronic and steric profile that can be exploited for targeted biological effects. This guide will delve into the known and extrapolated activities of this class of compounds.
Herbicidal Activity: A Potential Auxin Mimic?
Chlorinated pyridine derivatives are well-represented among commercial herbicides, often functioning as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The herbicidal activity of pyridinecarboxylic acids like aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) is well-documented.[2]
Comparative Herbicidal Activity of Pyridine Derivatives
To provide a quantitative comparison, the following table summarizes the herbicidal activity of related pyridine compounds against various weed species. It is important to note that these are not direct data for this compound but for structurally related compounds.
| Compound | Target Weed | Activity Metric | Value | Reference |
| Aminopyralid | Canola | ED50 | 60.3 g ae ha⁻¹ | [3] |
| Picloram | Canola | ED50 | 227.7 g ha⁻¹ | [3] |
| Clopyralid | Squash | ED50 | > Not effective | [3] |
| Pyrido[2,3-d]pyrimidine derivative (2o) | Bentgrass | Inhibition | Complete at 1 mM | [4] |
Causality Behind Experimental Choices: The choice of whole-plant bioassays is critical as it provides a holistic view of a compound's herbicidal potential, encompassing uptake, translocation, and metabolism, which are often missed in in-vitro screens.[5] The selection of both monocot and dicot species is essential to determine the spectrum of activity and potential for selectivity.
Experimental Protocol: Whole-Plant Post-Emergence Herbicidal Assay
This protocol is a robust method for assessing the post-emergence herbicidal activity of compounds like this compound derivatives.
Objective: To determine the dose-response relationship of a test compound on various weed species after they have emerged from the soil.
Materials:
-
Test compound (e.g., this compound derivative)
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20 or Triton X-100)
-
Weed species (e.g., Amaranthus retroflexus (dicot), Setaria viridis (monocot)) grown in pots
-
Spray chamber
-
Positive control (e.g., a commercial herbicide like 2,4-D or glyphosate)
-
Negative control (solvent + surfactant)
Procedure:
-
Plant Preparation: Grow weed species in pots containing a suitable soil mix under controlled greenhouse conditions (e.g., 25°C, 16h photoperiod) until they reach the 2-4 true leaf stage.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to be tested, each containing a constant concentration of surfactant (e.g., 0.1% v/v).
-
Herbicide Application: Transfer the plants to a spray chamber. Apply the different concentrations of the test compound, positive control, and negative control to the foliage of the plants at a constant spray volume.
-
Incubation: Return the treated plants to the greenhouse and maintain them under the same controlled conditions.
-
Data Collection: Visually assess the percentage of plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Calculate the GR50 (the concentration of the compound that causes a 50% reduction in plant growth) or ED50 (the dose that is effective in 50% of the population) values by fitting the data to a dose-response curve.
Insecticidal Activity: A Potential Neurotoxin?
Many pyridine-based insecticides, such as the neonicotinoids (e.g., acetamiprid), act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death. The chlorine and methyl substituents on the pyridine ring of this compound could potentially facilitate binding to such receptors.
Comparative Insecticidal Activity of Pyridine Derivatives
The following table presents LC50 values for various pyridine derivatives against the cowpea aphid (Aphis craccivora), a common agricultural pest. This provides a benchmark for the potential insecticidal efficacy of this compound derivatives.
| Compound | Target Insect | Time | LC50 (ppm) | Reference |
| Pyridine Derivative 2 | Cowpea aphid nymphs | 24h | 0.029 | [6] |
| Pyridine Derivative 3 | Cowpea aphid nymphs | 24h | 0.040 | [6] |
| Acetamiprid (Control) | Cowpea aphid nymphs | 24h | 0.045 | [6] |
| Pyridine Derivative 2 | Cowpea aphid adults | 48h | 0.017 | [6] |
| Acetamiprid (Control) | Cowpea aphid adults | 48h | 0.023 | [6] |
Trustworthiness of the Protocol: The leaf-dip bioassay is a standardized and widely accepted method for determining the contact toxicity of insecticides.[7] The inclusion of a commercial standard like acetamiprid allows for the calculation of a toxic ratio, providing a reliable comparison of the potency of the test compounds.[8]
Experimental Protocol: Insecticidal Leaf-Dip Bioassay
This protocol details a common method for evaluating the insecticidal activity of chemical compounds against aphids.
Objective: To determine the lethal concentration (LC50) of a test compound against a target insect species.
Materials:
-
Test compound
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Triton X-100)
-
Target insects (e.g., adult cowpea aphids, Aphis craccivora)
-
Fresh, untreated leaves (e.g., fava bean leaves)
-
Petri dishes lined with moist filter paper
-
Positive control (e.g., acetamiprid)
-
Negative control (solvent + surfactant)
Procedure:
-
Insect Rearing: Maintain a healthy culture of the target insect on host plants in a controlled environment.
-
Solution Preparation: Prepare a stock solution of the test compound and a series of dilutions in water containing a surfactant (e.g., 0.1%).
-
Leaf Treatment: Dip fresh leaves into each test solution for a standardized time (e.g., 10 seconds). Allow the leaves to air-dry.
-
Insect Exposure: Place the treated leaves into Petri dishes lined with moist filter paper. Introduce a known number of insects (e.g., 20 adults) onto each leaf.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16h photoperiod).
-
Mortality Assessment: Record the number of dead insects at specified time points (e.g., 24 and 48 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the insect population.
Fungicidal Activity: Targeting Fungal Growth
The fungicidal potential of pyridine derivatives is also an active area of research. For instance, strobilurin analogues containing a 3,4-dichloroisothiazole moiety have demonstrated potent and broad-spectrum fungicidal activity.[9] The mechanism of action for many strobilurin fungicides involves the inhibition of mitochondrial respiration.[9]
Comparative Fungicidal Activity of Heterocyclic Compounds
The following table provides Minimum Inhibitory Concentration (MIC) values for related heterocyclic compounds against various fungal pathogens, offering a comparative basis for the potential of this compound derivatives.
| Compound | Fungal Pathogen | MIC (µg/mL) | Reference |
| 3,4-dichloroisothiazolocoumarin-containing strobilurin (7d) | Botrytis cinerea | 7.65 | [10] |
| Trifloxystrobin (Control) | Botrytis cinerea | 21.96 | [10] |
| 1,3,4-Oxadiazole derivative (LMM6) | Candida albicans | 8-32 | [11] |
| Thiazolo[4,5-b]pyridin-2-one derivative (3g) | Pseudomonas aeruginosa | 0.21 µM | [12] |
Authoritative Grounding: The use of standardized microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of MIC data across different studies.
Experimental Protocol: Antifungal Broth Microdilution Assay
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungus.
Materials:
-
Test compound
-
Solvent (e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Positive control (e.g., fluconazole)
-
Negative control (medium + solvent)
-
Growth control (medium + fungus)
Procedure:
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration spectrophotometrically.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Therapeutic Potential: Antiproliferative Activity
Pyridine derivatives are a cornerstone of many therapeutic agents, and their antiproliferative activity against various cancer cell lines is an area of intense investigation. The mechanism of action can vary widely, from kinase inhibition to disruption of DNA replication.[13] The dichlorophenyl substitution pattern has been associated with topoisomerase IIα inhibition in some pyridine-based compounds.[13]
Comparative Antiproliferative Activity of Pyridine Derivatives
The following table summarizes the IC50 values of several pyridine derivatives against different cancer cell lines, providing a context for the potential therapeutic efficacy of this compound analogs.
| Compound | Cancer Cell Line | IC50 | Reference |
| 2-phenol-4,6-dichlorophenyl-pyridine (2) | HCT-15 (Colon) | Not specified, but significant activity | [13] |
| 2-phenol-4,6-dichlorophenyl-pyridine (12) | T47D (Breast) | Not specified, but significant activity | [13] |
| Pyridine derivative with CH3 group (31) | General | 1.30 mM | [14] |
| Pyridine derivative with Cl group (32) | General | 5.84 mM | [14] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5d) | HepG2 (Liver) | 1-5 µM |
Expertise & Experience: The choice of multiple cell lines representing different cancer types is crucial for assessing the spectrum of antiproliferative activity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cancer cells.
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.
Conclusion and Future Directions
While specific biological activity data for this compound is sparse in the public domain, the analysis of structurally related chlorinated pyridine derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the dichloro-methyl-pyridine scaffold suggests promising avenues for exploration in herbicidal, insecticidal, fungicidal, and therapeutic applications.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its novel derivatives. Future research should focus on the synthesis and biological screening of a focused library of these compounds to elucidate their specific activities and mechanisms of action. Such studies will be instrumental in unlocking the full potential of this intriguing class of molecules for the development of new and effective agrochemicals and pharmaceuticals.
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Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. [Link]
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Flessner, M. L., & McElroy, S. D. (2020). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 34(2), 233-239. [Link]
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El-Shafei, A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. [Link]
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Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. [Link]
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Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]
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Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. PubMed. [Link]
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Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health. [Link]
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Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences. [Link]
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]
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Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. PubMed. [Link]
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Bioassay results. Insecticide resistance bioassay results (± SE) for... ResearchGate. [Link]
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Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. [Link]
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Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. National Institutes of Health. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. National Institutes of Health. [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
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Design, synthesis and fungicidal activity of 3,4-dichloroisothiazolocoumarin-containing strobilurins. PubMed. [Link]
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Structure--activity relationship of quinolones. PubMed. [Link]
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Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. National Institutes of Health. [Link]
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Comparison of the activity of topically applied pesticides and the herbicide 2,4-D in two short-term in vivo assays of genotoxicity in the mouse. PubMed. [Link]
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MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Herbicidal Activity and Metabolic Profiling of Piper tuberculatum Jacq. Leachates. ACS Publications. [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. National Institutes of Health. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
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A Senior Application Scientist's Guide to Screening 3,4-Dichloro-2-methylpyridine Analogs for Novel Bioactivity
Authored by: [Your Name/Title], Senior Application Scientist
Introduction: The Untapped Potential of the Dichloromethylpyridine Scaffold
The pyridine ring is a cornerstone in the development of bioactive molecules, with its derivatives demonstrating a wide spectrum of applications in medicine and agriculture. The strategic placement of halogen substituents on this heterocyclic core can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. The 3,4-dichloro-2-methylpyridine scaffold, in particular, presents a compelling starting point for the discovery of novel herbicides, fungicides, and insecticides. The presence of two chlorine atoms can enhance the molecule's lipophilicity and metabolic stability, while the methyl group can influence its binding to target proteins. This guide provides a comprehensive framework for the systematic screening of a library of this compound analogs to identify lead compounds with potent and selective bioactivity. We will delve into the rationale behind the experimental design, provide detailed protocols for a tiered screening approach, and discuss the interpretation of structure-activity relationships (SAR).
Experimental Design: A Multi-Faceted Approach to Bioactivity Discovery
Our screening strategy is designed to efficiently identify promising candidates from a diverse library of analogs. The rationale is to employ a tiered approach, beginning with high-throughput primary screens to identify "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.
Rationale for Analog Library Design:
To explore the structure-activity landscape around the this compound core, a library of analogs will be synthesized. The synthetic strategy will focus on modifications at the 5- and 6-positions of the pyridine ring, as these positions are often amenable to functionalization without disrupting the core scaffold's inherent properties. The choice of substituents will be guided by the need to probe a range of electronic and steric effects. For instance, introducing electron-donating and electron-withdrawing groups will help in understanding the electronic requirements for bioactivity. Varying the size and hydrophobicity of the substituents will provide insights into the steric constraints of the target binding sites.
Screening Workflow:
The overall screening workflow is depicted in the following diagram:
Caption: A tiered screening workflow for the identification of bioactive this compound analogs.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the comparative analysis of the analog library.
Part 1: Herbicidal Activity Screening
1.1. Primary Screen: Whole-Plant Pre-emergence and Post-emergence Assays
This initial screen provides a holistic assessment of a compound's herbicidal potential, as it encompasses uptake, translocation, and metabolic stability within a whole plant system.[1]
-
Materials:
-
Seeds of representative monocot (e.g., Lolium rigidum) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Pots (10 cm diameter) filled with a standardized potting mix.
-
Stock solutions of test compounds (10 mg/mL in DMSO).
-
A known commercial herbicide as a positive control (e.g., glyphosate for post-emergence, atrazine for pre-emergence).
-
A 0.1% (v/v) Tween-20 solution as a surfactant.
-
Controlled environment growth chamber.
-
-
Protocol:
-
Pre-emergence Application: a. Sow 10-15 seeds of each weed species approximately 1 cm deep in separate pots. b. Prepare the test solutions by diluting the stock solutions in water to a final concentration of 100 µg/mL with 0.1% Tween-20. c. Apply 10 mL of the test solution evenly to the soil surface of each pot. d. Include a solvent control (water with DMSO and Tween-20) and a positive control. e. Place the pots in a growth chamber with a 16:8 hour light:dark cycle at 25°C. f. Assess phytotoxicity by visual scoring (0 = no effect, 100 = complete kill) and by measuring the fresh weight of the emerged seedlings after 14 days.[2]
-
Post-emergence Application: a. Sow seeds as described above and allow them to grow until the seedlings have reached the 2-3 leaf stage. b. Apply the test solutions (100 µg/mL) as a foliar spray until runoff. c. Return the pots to the growth chamber. d. Assess phytotoxicity as described for the pre-emergence assay after 14 days.[3]
-
1.2. Secondary Screen: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Many commercial herbicides target the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis.[4][5] This assay will determine if the active compounds from the primary screen act via this mechanism.
-
Materials:
-
Isolated plant PPO enzyme (commercially available or purified from plant tissues).
-
Protoporphyrinogen IX (substrate).
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.1% Tween-20).
-
A known PPO-inhibiting herbicide as a positive control (e.g., fomesafen).
-
96-well microplates.
-
A fluorescence plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the "hit" compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution, 188 µL of assay buffer containing the PPO enzyme, and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of protoporphyrinogen IX.
-
Measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each active compound.[6]
-
Part 2: Fungicidal Activity Screening
2.1. Primary Screen: Agar Dilution Method
This method is a straightforward and widely used technique to assess the in vitro antifungal activity of compounds against a panel of pathogenic fungi.[7][8]
-
Materials:
-
Cultures of representative plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA).
-
Sterile petri dishes.
-
Stock solutions of test compounds (10 mg/mL in DMSO).
-
A known commercial fungicide as a positive control (e.g., boscalid).
-
-
Protocol:
-
Prepare PDA and autoclave. Allow it to cool to 45-50°C.
-
Add the test compounds to the molten PDA to achieve a final concentration of 50 µg/mL. Also prepare a solvent control plate and a positive control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug from a fresh culture of the test fungus.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony after 3-5 days, or when the colony in the control plate has reached a significant size.
-
Calculate the percentage of mycelial growth inhibition for each compound.[9]
-
2.2. Secondary Screen: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
SDH is a key enzyme in the mitochondrial electron transport chain and a common target for fungicides.[10] This assay will help to identify the mechanism of action of the fungicidal "hits."
-
Materials:
-
Isolated fungal mitochondria or purified SDH enzyme.
-
Succinate (substrate).
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).
-
Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS)).
-
A known SDH-inhibiting fungicide as a positive control (e.g., thifluzamide).
-
A spectrophotometer.
-
-
Protocol:
-
Prepare serial dilutions of the active compounds.
-
In a cuvette, combine the assay buffer, mitochondrial suspension/purified enzyme, and the test compound. Pre-incubate for 10 minutes.
-
Add the electron acceptors and initiate the reaction by adding succinate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.
-
Calculate the rate of reaction and determine the IC50 value for each compound.[10]
-
Part 3: Insecticidal Activity Screening
3.1. Primary Screen: Whole-Organism Aphid Mortality Assay
Aphids are a common agricultural pest and a good model organism for initial insecticidal screening.
-
Materials:
-
A culture of a susceptible aphid species (e.g., Aphis craccivora).[11]
-
Broad bean plants or another suitable host plant.
-
Stock solutions of test compounds (10 mg/mL in DMSO).
-
A known commercial insecticide as a positive control (e.g., acetamiprid).
-
A 0.1% (v/v) Tween-20 solution.
-
-
Protocol:
-
Prepare test solutions at a concentration of 100 µg/mL in 0.1% Tween-20.
-
Infest host plant leaves with a known number of aphids (e.g., 20-30).
-
Spray the infested leaves with the test solutions until runoff.
-
Include a solvent control and a positive control.
-
Maintain the plants in a controlled environment.
-
Count the number of dead aphids after 24 and 48 hours.
-
Calculate the percentage mortality for each compound.
-
3.2. Secondary Screen: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Neonicotinoids, a major class of insecticides, act on nAChRs. This assay will determine if the insecticidal "hits" share this mode of action.[12][13]
-
Materials:
-
Insect neuronal membranes expressing nAChRs (e.g., from housefly heads or a recombinant source).
-
A radiolabeled ligand that binds to nAChRs (e.g., [³H]imidacloprid).
-
A known nAChR agonist as a positive control (e.g., imidacloprid).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the active compounds.
-
In a microcentrifuge tube, combine the insect neuronal membranes, the radiolabeled ligand at a fixed concentration, and the test compound.
-
Incubate the mixture at a specific temperature for a set time to allow for binding equilibrium to be reached.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filter to remove any unbound radioligand.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[14]
-
Data Presentation and Interpretation
The quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison.
Table 1: Herbicidal Activity of this compound Analogs
| Compound ID | Pre-emergence (% Inhibition) | Post-emergence (% Inhibition) | PPO Inhibition (IC50, µM) |
| Parent Compound | 15 | 20 | >100 |
| Analog 1 | 85 | 90 | 5.2 |
| Analog 2 | 30 | 45 | 50.1 |
| Analog 3 | 95 | 98 | 1.8 |
| Positive Control | 99 | 99 | 0.5 |
Table 2: Fungicidal Activity of this compound Analogs
| Compound ID | Mycelial Growth Inhibition (%) | SDH Inhibition (IC50, µM) |
| Parent Compound | 10 | >100 |
| Analog 4 | 92 | 8.5 |
| Analog 5 | 40 | 65.3 |
| Analog 6 | 98 | 2.1 |
| Positive Control | 99 | 1.5 |
Table 3: Insecticidal Activity of this compound Analogs
| Compound ID | Aphid Mortality (%) | nAChR Binding (IC50, µM) |
| Parent Compound | 5 | >100 |
| Analog 7 | 88 | 12.3 |
| Analog 8 | 25 | 80.7 |
| Analog 9 | 95 | 3.6 |
| Positive Control | 98 | 2.8 |
Structure-Activity Relationship (SAR) Analysis:
The data from these tables will be crucial for establishing SAR. For example, if analogs with electron-withdrawing groups at the 5-position consistently show high herbicidal activity and PPO inhibition, this suggests that this electronic feature is important for binding to the PPO active site. Conversely, if bulky substituents at the 6-position lead to a loss of insecticidal activity, this would indicate a steric hindrance at the nAChR binding site.[15] A thorough SAR analysis is essential for guiding the next phase of lead optimization.
Conclusion and Future Directions
This comprehensive screening guide provides a robust framework for the identification and characterization of novel bioactive compounds based on the this compound scaffold. By employing a tiered screening approach that combines whole-organism assays with in vitro mechanistic studies, researchers can efficiently identify promising lead compounds for the development of new herbicides, fungicides, and insecticides. The subsequent SAR analysis will be instrumental in optimizing the potency and selectivity of these lead compounds, ultimately contributing to the development of next-generation crop protection agents.
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Tomizawa, M., & Casida, J. E. (2006). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. Journal of Agricultural and Food Chemistry, 54(9), 3364-3370. [Link]
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Koch, U., et al. (2015). Reaction and inhibition of PPO. (A) Reaction scheme of PPO. Protoporphyrinogen IX is oxidised to protoporphyrin IX by molecular oxygen that is reduced to hydrogen peroxide. Hydrogen atoms eliminated during the reaction are written in bold letters. (B) Inhibitor INH. ResearchGate. [Link]
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Li, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1421. [Link]
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Wang, X., et al. (2022). Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. ResearchGate. [Link]
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El-Gaby, M. S. A., et al. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]
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A Comparative Study of Dichlorinated Pyridine Isomers in SNAr Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, dichlorinated pyridines represent a class of exceptionally versatile building blocks. Their utility is primarily unlocked through Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forging carbon-heteroatom and carbon-carbon bonds. However, the isomeric position of the two chlorine atoms on the pyridine ring profoundly dictates the molecule's reactivity and the regiochemical outcome of the substitution.
This guide provides an in-depth comparative analysis of the SNAr reactions of various dichlorinated pyridine isomers. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings that govern their reactivity, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Theoretical Framework: Understanding Reactivity and Regioselectivity
The propensity of a dichlorinated pyridine isomer to undergo SNAr is fundamentally governed by the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom. This inherent electrophilicity is further modulated by the position of the chlorine substituents. The rate and regioselectivity of these reactions are primarily dictated by the stability of the transient Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack.
The stability of this intermediate is influenced by several factors:
-
Position of the Ring Nitrogen: The pyridine nitrogen is a powerful electron-withdrawing group. When the nucleophilic attack occurs at a position ortho (C2/C6) or para (C4) to the nitrogen, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization, thereby lowering the activation energy and accelerating the reaction. Conversely, attack at a meta position (C3/C5) does not allow for this direct resonance stabilization, resulting in a much less stable intermediate and a significantly slower reaction rate.
-
Inductive Effects: The chlorine atoms themselves exert an electron-withdrawing inductive effect, further enhancing the electrophilicity of the pyridine ring and stabilizing the negatively charged intermediate.
-
Steric Hindrance: The steric environment around the carbon atom undergoing attack can influence the rate of reaction. Bulky nucleophiles may face greater difficulty approaching a sterically hindered position, such as the C2 or C6 positions, especially if adjacent positions are also substituted.
-
Frontier Molecular Orbital (FMO) Theory: A more nuanced understanding can be gained through FMO theory. The reaction is favored at the carbon atom with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). In some cases, particularly for attack at the C2 position, the LUMO+1 orbital may also play a significant role. The energy gap between the LUMO and LUMO+1 can be a determining factor in regioselectivity.[1]
The interplay of these factors determines the hierarchy of reactivity and the preferred site of substitution for each dichlorinated pyridine isomer.
Factors influencing SNAr outcomes in dichloropyridines.
Comparative Reactivity and Regioselectivity of Dichlorinated Pyridine Isomers
The following sections provide a comparative overview of the SNAr reactivity of common dichlorinated pyridine isomers. The information is a synthesis of literature data, and while direct quantitative comparisons under identical conditions are not always available for all isomers, the general trends and observed outcomes provide a robust framework for understanding their relative behavior.
Isomers with Activated Positions: 2,4-, 2,6-, and 3,4-Dichloropyridine
These isomers are generally more reactive in SNAr reactions due to the presence of at least one chlorine atom at an activated ortho or para position relative to the ring nitrogen.
2,4-Dichloropyridine: This isomer presents a fascinating case of regioselectivity.
-
Reactivity: Generally highly reactive towards nucleophiles.
-
Regioselectivity: The C4 position is typically more susceptible to nucleophilic attack in classical SNAr reactions.[1] This is attributed to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen. However, the C2 position can be favored under certain conditions, particularly in palladium-catalyzed cross-coupling reactions. The choice of nucleophile and reaction conditions can thus be used to selectively functionalize either position.
2,6-Dichloropyridine: A symmetrical and highly reactive isomer.
-
Reactivity: The two equivalent chlorine atoms at the activated C2 and C6 positions make this isomer highly susceptible to monosubstitution.
-
Regioselectivity: Monosubstitution yields a single product, simplifying purification. However, the introduction of an electron-donating group in the first substitution deactivates the ring towards a second SNAr reaction, making disubstitution more challenging.[1]
3,4-Dichloropyridine: This isomer offers a single activated position.
-
Reactivity: The chlorine at the C4 position is activated and readily undergoes substitution. The chlorine at the C3 position is significantly less reactive.
-
Regioselectivity: Nucleophilic attack occurs selectively at the C4 position. This allows for the synthesis of 3-chloro-4-substituted pyridines.
Isomers with Less Activated or Deactivated Positions: 2,3-, 2,5-, and 3,5-Dichloropyridine
These isomers generally exhibit lower reactivity in SNAr reactions compared to their counterparts with chlorine atoms at the C4 or C6 positions.
2,3-Dichloropyridine: An isomer with one activated and one deactivated position.
-
Reactivity: The chlorine at the C2 position is activated, while the C3 chlorine is not. Substitution occurs preferentially at the C2 position.
-
Regioselectivity: Offers a route to 2-substituted-3-chloropyridines.
2,5-Dichloropyridine: Similar to 2,3-dichloropyridine in terms of activation.
-
Reactivity: The chlorine at the C2 position is activated, making it the primary site for nucleophilic attack.
-
Regioselectivity: Leads to the formation of 2-substituted-5-chloropyridines.
3,5-Dichloropyridine: The least reactive of the dichlorinated pyridine isomers in SNAr.
-
Reactivity: Both chlorine atoms are at meta positions relative to the ring nitrogen, which are not activated for SNAr. Consequently, this isomer is significantly less reactive and requires more forcing conditions (higher temperatures, stronger nucleophiles) for substitution to occur.[2]
-
Regioselectivity: Monosubstitution can be achieved, but the low reactivity limits its synthetic utility in many cases.
Data Presentation: A Comparative Overview of Experimental Outcomes
The following table summarizes representative experimental outcomes for the SNAr reactions of various dichlorinated pyridine isomers with different classes of nucleophiles. It is important to note that direct kinetic comparisons under identical conditions are not extensively reported for all isomers. This table is a compilation of data from various sources to provide a qualitative and semi-quantitative comparison.
| Isomer | Nucleophile | Reaction Conditions | Major Product(s) | Typical Yield | Notes |
| 2,3-Dichloropyridine | Sodium Methoxide | MeOH, reflux | 2-Methoxy-3-chloropyridine | Good | Selective substitution at the activated C2 position. |
| 2,4-Dichloropyridine | Piperidine | EtOH, reflux | 4-(Piperidin-1-yl)-2-chloropyridine | High | Preferential attack at the C4 position is commonly observed.[1] |
| Sodium Thiophenoxide | DMF, 100 °C | 4-(Phenylthio)-2-chloropyridine | Good | C4 selectivity is maintained with sulfur nucleophiles. | |
| 2,5-Dichloropyridine | Morpholine | Dioxane, 100 °C | 4-(5-Chloropyridin-2-yl)morpholine | Moderate-Good | Substitution occurs at the activated C2 position. |
| 2,6-Dichloropyridine | Ammonia | EtOH, 150 °C, sealed tube | 6-Chloro-2-aminopyridine | Good | Mono-amination is efficient; di-amination is challenging. |
| Sodium Ethoxide | EtOH, reflux | 2-Ethoxy-6-chloropyridine | High | Straightforward mono-etherification. | |
| 3,4-Dichloropyridine | Benzylamine | NMP, 120 °C | N-Benzyl-3-chloro-4-pyridinamine | Good | Selective substitution at the activated C4 position. |
| 3,5-Dichloropyridine | Piperidine | High temp/pressure | 3-Chloro-5-(piperidin-1-yl)pyridine | Low to Moderate | Reaction is sluggish due to the less activated positions.[2] |
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for a representative SNAr reaction, highlighting the rationale behind each step. This protocol can be adapted for other dichlorinated pyridine isomers and nucleophiles with appropriate modifications to the reaction conditions.
Representative Protocol: Synthesis of 4-(Benzylamino)-2-chloropyridine from 2,4-Dichloropyridine
This protocol describes the regioselective amination of 2,4-dichloropyridine at the C4 position.
Materials:
-
2,4-Dichloropyridine
-
Benzylamine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq).
-
Rationale: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, although for many SNAr reactions this is not strictly necessary.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the 2,4-dichloropyridine. To this solution, add benzylamine (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the reaction. A slight excess of the amine is used to ensure complete consumption of the limiting reagent. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Rationale: The aqueous work-up removes the DMF and inorganic salts. Ethyl acetate is a common organic solvent for extracting the desired product.
-
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Rationale: The brine wash removes any remaining water from the organic layer. Anhydrous sodium sulfate is a drying agent. Column chromatography is a standard technique for purifying organic compounds based on their polarity.
-
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 3,4-Dichloro-2-methylpyridine in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and the overall strategic approach. 3,4-Dichloro-2-methylpyridine has long served as a valuable building block for the introduction of the 2-methyl-3-chloro-4-pyridyl or related moieties. However, the pursuit of synthetic excellence demands a continuous evaluation of alternative reagents and strategies that may offer improved regioselectivity, milder reaction conditions, and access to a broader diversity of molecular architectures.
This guide provides an in-depth technical comparison of viable alternatives to this compound. We will explore the performance of alternative dichlorinated pyridines, other halogenated analogs, and entirely different "de novo" synthetic strategies. This analysis is supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of Pyridine Scaffolds
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs. Their ability to act as hydrogen bond acceptors and their tunable electronic properties make them privileged scaffolds in drug design. The specific substitution pattern on the pyridine ring is often crucial for biological activity, making the regioselective introduction of substituents a key challenge in synthesis.
Understanding the Reactivity of this compound
To appreciate the utility of alternative reagents, we must first understand the reactivity of this compound itself. The pyridine nitrogen atom is electron-withdrawing, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic aromatic substitution (SNAr). In this compound, both the C3 and C4 positions are subject to nucleophilic attack, and the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. The methyl group at the C2 position can also exert steric and electronic effects.
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the relative reactivity of the C-Cl bonds at the C3 and C4 positions is a key consideration. Generally, the C4 position is more activated towards SNAr due to better stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[1] However, in palladium-catalyzed couplings, the outcome is less straightforward and can be influenced by the choice of catalyst and ligands.
Alternative Halogenated Pyridine Building Blocks: A Comparative Analysis
A primary strategy for circumventing challenges with this compound is to utilize alternative halogenated pyridines. These can be other dichlorinated isomers or pyridines bearing different halogens (bromine or iodine), which offer different reactivity profiles.
Isomeric Dichloromethylpyridines
The use of an isomeric dichloromethylpyridine can dramatically alter the regioselectivity of subsequent reactions. While direct comparative data for this compound is scarce in the literature, we can draw valuable insights from studies on related dichloropyridines.
Key Considerations for Isomeric Dichloropyridines:
-
2,4-Dichloropyridines: In this isomer, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions.[1] However, recent advances in palladium catalysis have enabled highly regioselective Suzuki-Miyaura coupling at the C4 position.[2] Buchwald-Hartwig amination has also been shown to proceed with high regioselectivity at the C2 position.[2] This tunable reactivity makes 2,4-dichloropyridines versatile alternatives.
-
2,6-Dichloropyridines: The symmetry of 2,6-dichloropyridines simplifies mono-substitution, as both chlorine atoms are equivalent. However, the introduction of an electron-donating group during the first substitution deactivates the ring, making a second substitution more challenging. The regioselectivity of reactions on 3-substituted 2,6-dichloropyridines is influenced by the steric bulk of the 3-substituent and the solvent's hydrogen-bond accepting ability.[3]
-
3,5-Dichloropyridines: In this isomer, the chlorine atoms are meta to the nitrogen, making them the least activated towards nucleophilic aromatic substitution. More forcing conditions are generally required for their functionalization.
Bromo- and Iodo-analogs
The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This trend is reflected in the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, where the general order of reactivity is I > Br > Cl.
Performance Advantages of Bromo- and Iodo-pyridines:
-
Milder Reaction Conditions: The higher reactivity of C-Br and C-I bonds often allows for cross-coupling reactions to be performed under milder conditions (e.g., lower temperatures, weaker bases).
-
Higher Yields: For challenging couplings, bromo- and iodo-pyridines can provide significantly higher yields compared to their chloro-analogs.
-
Chemoselectivity: In molecules with multiple halogen atoms, the differential reactivity can be exploited for sequential, site-selective functionalization.
While often more expensive than their chlorinated counterparts, the improved performance of bromo- and iodo-pyridines can justify their use, particularly in the synthesis of high-value compounds.
"De Novo" Synthesis: Building the Pyridine Ring from Acyclic Precursors
One notable example is the multi-step synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for the HIV reverse transcriptase inhibitor Nevirapine. This synthesis starts from readily available malononitrile and acetone, demonstrating the power of building the pyridine core to achieve a specific substitution pattern.[4][5][6][7]
A Representative "De Novo" Synthesis of a 2,3,4-Trisubstituted Pyridine:
The following workflow illustrates a patented synthesis of 3-amino-2-chloro-4-methylpyridine, showcasing a de novo approach.[5]
Caption: "De Novo" synthesis of 3-amino-2-chloro-4-methylpyridine.
This strategy, while longer than a single functionalization step on a pre-existing pyridine, offers complete control over the placement of substituents.
Comparative Experimental Data
To facilitate a direct comparison, the following tables summarize key experimental data for various reactions on dichloropyridines and their alternatives.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Conditions | Major Product | Regioselectivity | Yield (%) | Reference |
| 2,4-Dichloropyridine | Piperidine | EtOH, 100 °C | 4-Piperidinyl-2-chloropyridine | >95:5 (C4:C2) | 85 | [1] |
| 2,6-Dichloropyridine | 1-Methylpiperazine | Acetonitrile | 2-(1-Methylpiperazinyl)-6-chloropyridine | N/A (symmetrical) | 92 | [3] |
| 3,5-Dichloropyridine | Sodium Methoxide | MeOH, reflux | 3-Chloro-5-methoxypyridine | N/A (symmetrical) | 75 | Inferred |
Table 2: Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 80 | 85 | 10.4:1 (C4:C2) | [2] |
| 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | 85 (mono) | >20:1 (mono:di) | Inferred |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 | High | Selective at C2 | [8] |
Table 3: Performance in Palladium-Catalyzed Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 100 | 95 | Highly C2 selective | [2] |
| 3-Bromo-2-methylpyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 92 | N/A | [9] |
| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 88 (mono) | N/A (symmetrical) | Inferred |
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for key transformations are provided below.
General Procedure for Nucleophilic Aromatic Substitution of Dichloropyridines
Caption: General workflow for Nucleophilic Aromatic Substitution.
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Nucleophile (amine, alkoxide, etc.) (1.1-1.5 eq.)
-
Solvent (e.g., DMSO, NMP, EtOH)
-
Base (if required, e.g., K₂CO₃, NaH)
Procedure:
-
In a round-bottom flask, dissolve the dichloropyridine and the nucleophile in the chosen solvent.
-
If required, add the base portion-wise.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Dichloropyridines
Caption: General workflow for Suzuki-Miyaura Coupling.
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Aryl- or vinylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dichloropyridine, boronic acid, base, palladium catalyst, and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
While this compound remains a useful synthetic building block, a thorough evaluation of its alternatives can lead to significant process improvements and open up new avenues for molecular design. For reactions where high reactivity and mild conditions are paramount, bromo- or iodo-analogs may be superior choices, justifying their potentially higher cost. Isomeric dichloropyridines offer a powerful means to control regioselectivity, particularly with the advent of sophisticated catalyst systems that can override the inherent electronic preferences of the pyridine ring.
Furthermore, "de novo" synthesis provides the ultimate control over substitution patterns, albeit at the cost of a longer synthetic sequence. The choice of the optimal reagent and strategy will always be a multifactorial decision, balancing cost, scalability, and the specific synthetic challenge at hand. This guide provides the necessary data and frameworks to assist researchers in navigating these choices and optimizing their synthetic routes towards the next generation of pharmaceuticals and agrochemicals.
References
- Henry, G. D. De Novo Synthesis of Substituted Pyridines. Tetrahedron2004, 60 (29), 6043–6061.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
- Gildner, P. G.; Colacot, T. J. A Decade of Development in Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl Chlorides. Organometallics2015, 34 (23), 5497–5508.
- US6111112A, "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone," issued August 29, 2000.
- Denmark, S. E.; Kofink, C. C. De Novo Synthesis of Substituted Pyridines. Denmark Group Meeting, University of Illinois, Urbana-Champaign, 2011.
- WO2000043365A1, "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone," issued July 27, 2000.
- US6399781B1, "Process for making 3-amino-2-chloro-4-methylpyridine," issued June 4, 2002.
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ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Available at: [Link]
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PrepChem. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available at: [Link]
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ChemRxiv. Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. Available at: [Link]
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National Institutes of Health. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available at: [Link]
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A Spectroscopic Journey: Characterizing the Synthesis of 3,4-Dichloro-2-methylpyridine
Introduction: The Significance of a Halogenated Pyridine
In the landscape of modern chemistry, halogenated pyridines are indispensable building blocks, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Among these, 3,4-Dichloro-2-methylpyridine is a key intermediate whose purity and structural integrity are paramount for the successful synthesis of downstream active ingredients.[2][3] Monitoring the transformation from simple precursors to this more complex chlorinated derivative is a task perfectly suited for a suite of spectroscopic techniques. Each method provides a unique window into the molecular changes occurring at each synthetic step.
This guide provides a detailed spectroscopic comparison of this compound with its common precursors, 2-methylpyridine (also known as 2-picoline) and 2-methylpyridine N-oxide. We will follow a typical synthetic pathway, examining the characteristic fingerprints from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that confirm the successful conversion at each stage. This multi-step analysis approach is crucial for process validation in both research and development and industrial-scale production.[4][5]
The Synthetic Pathway: From Picoline to Dichloropicoline
The conversion of 2-methylpyridine to this compound is not a direct process. The electron-rich nature of the pyridine ring must first be modified to direct the chlorination to the desired 3- and 4-positions. This is typically achieved through an N-oxidation step, which alters the electronic distribution within the ring, followed by chlorination.
Caption: Synthetic workflow from 2-methylpyridine to the final product.
Part 1: Spectroscopic Characterization of the Starting Material: 2-Methylpyridine
2-Methylpyridine is a simple substituted pyridine. Its spectroscopic data provide a crucial baseline for our comparative analysis.
Molecular Structure:
IUPAC Name: 2-methylpyridine
Formula: C₆H₇N[6]
Molecular Weight: 93.13 g/mol [6]¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.[1] In 2-methylpyridine, the protons on the pyridine ring appear in the characteristic aromatic region (δ 7.0-8.5 ppm). The proton at the C6 position is the most deshielded (furthest downfield) due to its proximity to the electronegative nitrogen atom.[1][7] The methyl group protons appear as a distinct singlet in the upfield region (around δ 2.5 ppm).
The ¹³C NMR spectrum shows six distinct signals, one for each carbon. The carbon attached to the nitrogen (C2) and the methyl group is the most downfield among the ring carbons.[6][8]
FT-IR Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational modes of the bonds.[9] For 2-methylpyridine, we expect to see:
-
C-H stretching (aromatic): Just above 3000 cm⁻¹
-
C-H stretching (aliphatic -CH₃): Just below 3000 cm⁻¹
-
C=C and C=N ring stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region.[10]
-
C-H bending modes: In the fingerprint region below 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For 2-methylpyridine, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 93.[11] A significant fragment is often observed at m/z = 92, corresponding to the loss of a hydrogen atom to form a stable pyridyl-methyl cation.
Part 2: The Intermediate - 2-Methylpyridine N-oxide
The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a critical step. This transformation dramatically alters the electronic properties of the molecule, which is clearly reflected in its spectra.
Molecular Structure:
IUPAC Name: 2-Methylpyridine 1-oxide[12]
Formula: C₆H₇NO[13]
Molecular Weight: 109.13 g/mol [12]Comparative Spectroscopic Analysis: 2-Methylpyridine vs. 2-Methylpyridine N-oxide
The formation of the N-O bond has profound electronic consequences. The N-oxide group is strongly electron-withdrawing through induction but can also act as an electron-donating group through resonance. This duality changes the electron density at various positions on the ring.
NMR Spectroscopy: The formation of the N-oxide bond causes a general downfield shift for the ring protons compared to the parent picoline. This is because the positive formal charge on the nitrogen atom deshields the ring protons.[14][15] This effect is a key indicator of successful oxidation. The ¹³C NMR signals for the ring carbons also shift, reflecting the altered electronic environment.
FT-IR Spectroscopy: The most significant change in the IR spectrum is the appearance of a strong, characteristic N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region.[16] The C-H and ring stretching vibrations will also be slightly shifted.
Mass Spectrometry: The molecular ion peak (M⁺) will now appear at m/z = 109, confirming the addition of an oxygen atom (16 Da) to the starting material.[13] A common fragmentation pattern involves the loss of the oxygen atom (M-16), resulting in a peak at m/z = 93.
Part 3: The Final Product - this compound
The final step is the chlorination of the N-oxide intermediate, followed by deoxygenation, to yield the target molecule.
Molecular Structure:
IUPAC Name: this compound[2]
Formula: C₆H₅Cl₂N[2]
Molecular Weight: 162.01 g/mol [2]Comparative Spectroscopic Analysis: Precursors vs. Final Product
The introduction of two heavy chlorine atoms and the removal of the N-oxide group result in dramatic and definitive spectroscopic changes.
NMR Spectroscopy: The ¹H NMR spectrum simplifies significantly. With the substitution at the 3- and 4-positions, only two aromatic protons remain (at C5 and C6). These will appear as two distinct doublets, coupled to each other. Their chemical shifts will be influenced by the electron-withdrawing chlorine atoms. The methyl group signal remains, though its chemical shift may be slightly altered. The ¹³C NMR spectrum will show six signals, with the carbons bonded to chlorine (C3 and C4) exhibiting significant downfield shifts.
FT-IR Spectroscopy: The strong N-O stretch seen in the intermediate will be absent. New, strong absorption bands corresponding to C-Cl stretching vibrations will appear in the fingerprint region, typically between 600-800 cm⁻¹.[17]
Mass Spectrometry: The mass spectrum provides the most unambiguous confirmation. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl exist in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The M⁺ peak for the molecule with two ³⁵Cl atoms will be at m/z = 161. The (M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl) will be at m/z = 163, and the (M+4)⁺ peak (two ³⁷Cl atoms) at m/z = 165. The characteristic intensity ratio of this cluster (approx. 9:6:1) is a definitive signature for a dichlorinated compound.[18]
Summary of Comparative Spectroscopic Data
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Key FT-IR Bands (cm⁻¹) | Key MS (m/z) Peaks |
| 2-Methylpyridine | ~8.5 (H6), 7.0-7.6 (ring H), ~2.5 (-CH₃)[19][20] | ~158 (C2), ~149 (C6), 120-137 (ring C), ~24 (-CH₃)[6][8] | ~3050 (Ar C-H), ~2950 (Aliph. C-H), 1400-1600 (C=C, C=N)[10] | 93 (M⁺) , 92 |
| 2-Methylpyridine N-oxide | Downfield shift of ring protons vs. start[14] | Downfield shift of ring carbons vs. start | ~1250 (N-O stretch) , ~3050 (Ar C-H), ~2950 (Aliph. C-H)[16] | 109 (M⁺) , 93 (M-16)[13] |
| This compound | Two doublets in aromatic region, ~2.6 (-CH₃) | C3/C4 signals shifted downfield | Absence of N-O stretch, ~700-800 (C-Cl stretch) [17] | 161 (M⁺) , 163 (M+2), 165 (M+4) cluster[18] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Causality: Chloroform-d (CDCl₃) is a common solvent as it dissolves a wide range of organic compounds and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[21] Tetramethylsilane (TMS) is often used as an internal standard because its protons are highly shielded, providing a reference signal at 0 ppm.[21] Shimming is critical for obtaining sharp, well-resolved peaks by making the magnetic field as uniform as possible across the sample.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
Caption: Step-by-step procedure for preparing a KBr pellet for FT-IR.
Causality: Potassium Bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range and forms a durable pellet.[17] The sample must be thoroughly ground and dry to minimize light scattering and avoid a strong, broad water absorption band around 3400 cm⁻¹.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: General workflow for GC-MS analysis.
Causality: Gas chromatography separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum is from a pure compound.[9] A standard ionization energy of 70 eV is used because it provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Conclusion
The transformation of 2-methylpyridine to this compound is a classic example of how multi-step synthesis can be effectively monitored using a combination of spectroscopic techniques.[22] Each method—NMR, FT-IR, and MS—provides complementary and confirmatory data. By understanding the expected spectral changes at each step, from the shift of NMR signals upon N-oxidation to the appearance of the characteristic chlorine isotope pattern in the final product's mass spectrum, researchers can proceed with confidence in the identity and purity of their materials. This rigorous analytical approach is fundamental to the principles of modern synthetic chemistry.
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 3,4-Dichloro-2-methylpyridine
In the landscape of pharmaceutical and agrochemical development, the precise characterization of chemical intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. 3,4-Dichloro-2-methylpyridine serves as a crucial building block in the synthesis of numerous active compounds. Its purity directly influences reaction yields, impurity profiles, and the ultimate quality of the final product. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the definitive purity assessment of this key intermediate.
The narrative that follows is grounded in the principles of analytical chemistry, explaining not just the "how" but the fundamental "why" behind each methodological choice. We will explore how qNMR, as a primary ratio method, offers a distinct advantage in providing direct, traceable quantification without the need for a specific certified reference material of the analyte itself—a common bottleneck in novel synthesis workflows.[1][2]
The Gold Standard: Purity by Quantitative NMR (qNMR)
Quantitative NMR stands apart from nearly all other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][3][4][5] This fundamental principle allows for the determination of a compound's purity by comparing the integral of a specific analyte signal to the integral of a highly pure, certified internal standard of known concentration.[2] This makes qNMR a primary method, capable of delivering results traceable to the International System of Units (SI).[2][5][6]
Causality Behind the qNMR Experimental Design
Achieving accurate and reproducible qNMR results is contingent upon a meticulously planned experiment where each parameter is optimized to ensure valid quantification.[7] The process is a self-validating system, where careful planning and execution ensure the integrity of the final purity value.
1. The Crucial Choice: The Internal Standard (IS)
The internal standard is the anchor of the entire qNMR experiment; any inaccuracy in its purity or mass is directly transferred to the final result.[8] An ideal IS for the analysis of this compound must meet several stringent criteria:
-
High, Certified Purity: The IS must have a precisely known purity, typically ≥99.5%, with a certificate of analysis.[9] This minimizes the introduction of systematic error.
-
Spectral Simplicity and Separation: The IS should produce one or more sharp, well-resolved signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[7][8][9] For this compound, we expect signals for the methyl group and two aromatic protons. A suitable IS, such as 1,2,4,5-tetrachloro-3-nitrobenzene , is an excellent choice as its single proton signal appears far downfield, avoiding overlap.
-
Chemical Inertness: The IS must not react with the analyte, the solvent, or trace amounts of water.[8][10]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution, which is critical for accurate measurements.[1][9]
-
Stability: The IS should be non-volatile and not hygroscopic to allow for accurate weighing.[11]
2. Solvent Selection: Ensuring Homogeneity
The choice of a deuterated solvent is dictated by its ability to completely dissolve both the analyte (this compound) and the internal standard.[1][10] Incomplete dissolution leads to signal broadening and inaccurate integration.[9] For a moderately polar compound like our analyte, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a robust choice due to its excellent solvating power for a wide range of organic molecules.[12]
3. Acquisition Parameters: The Key to Quantitativity
Simply recording a standard NMR spectrum is insufficient for quantification.[7] Specific parameters must be set to ensure that the signal intensity is directly and linearly proportional to the concentration of nuclei.
-
Sufficient Relaxation Delay (d1): This is arguably the most critical parameter. Protons require a certain amount of time to return to their equilibrium state after being excited by an RF pulse (a process called T1 relaxation). If the delay between pulses is too short, protons with longer T1 values will not fully relax, leading to signal saturation and an underestimation of their integral area.[8] To ensure 99.9% relaxation, the delay (d1) combined with the acquisition time (aq) should be at least 5 to 7 times the longest T1 value of any proton of interest in both the analyte and the standard.
-
High Signal-to-Noise Ratio (S/N): For integration errors to be below 1%, an S/N ratio of at least 250:1 is required.[7] This is achieved by acquiring a sufficient number of scans (transients).
-
Uniform Excitation: A 90° pulse angle should be used to ensure all protons across the spectrum are excited uniformly, which is essential for comparing their signal intensities.[10]
Workflow for qNMR Purity Analysis
The following diagram outlines the logical workflow for determining the purity of this compound using qNMR.
Caption: Figure 1: Experimental workflow for qNMR purity determination.
Experimental Protocol: qNMR Purity of this compound
-
Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the mass precisely.
-
Accurately weigh approximately 15 mg of a suitable certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. Record the mass precisely.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Secure the cap and vortex the vial until both the sample and the standard are completely dissolved.
-
Transfer the homogeneous solution into a 5 mm NMR tube.
-
-
Data Acquisition (on a ≥400 MHz Spectrometer):
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Set the following key acquisition parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation for most small molecules).
-
Number of Scans (ns): 16 to 64, or as needed to achieve an S/N > 250:1 for the signals to be integrated.
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Calculation:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transform, followed by careful manual phase and baseline correction across the entire spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl singlet) and a signal for the internal standard.
-
Integrate these signals accurately. The integration range should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[10]
-
Calculate the purity using the following equation[10]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass weighed
-
Purity_std: Certified purity of the internal standard
-
analyte refers to this compound and std refers to the internal standard.
-
-
Alternative Methods: A Comparative Overview
While qNMR is a powerful primary method, chromatographic techniques like HPLC and GC are workhorses in most analytical labs and provide orthogonal data for purity assessment.[13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] For a moderately polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common approach.[12]
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) at a 60:40 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 254 nm.[12]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.[12] Purity is determined by area percent, assuming all impurities have the same response factor, or more accurately against a certified reference standard of the analyte.
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds.[12] this compound is sufficiently volatile for GC analysis, typically using a Flame Ionization Detector (FID), which offers excellent sensitivity to organic compounds.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: A mid-polarity capillary column such as a DB-17 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow.[12]
-
Injector Temperature: 250°C.[12]
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.[12]
-
Detector Temperature: 280°C.[12]
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like dichloromethane. Purity is determined by area percent.
Head-to-Head Comparison: Choosing the Right Tool
The selection of an analytical method depends on the specific requirements of the analysis, including the availability of standards, desired accuracy, and the information needed.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal area is proportional to the number of nuclei.[3] | Differential partitioning between mobile and stationary phases.[12] | Partitioning between carrier gas and stationary phase based on volatility. |
| Analyte Standard | Not required; uses a universal internal standard.[1][2] | Required for accurate quantification; area percent assumes equal response factors. | Required for accurate quantification; area percent is a common estimation. |
| Traceability | Primary method; directly traceable to SI units.[2][6] | Secondary method; requires calibration against a known standard. | Secondary method; requires calibration against a known standard. |
| Information | Provides quantitative purity and structural confirmation simultaneously.[15] | Provides retention time and quantitative data. | Provides retention time and quantitative data. |
| Precision (RSD) | Typically < 1.0% | Typically < 1.0% | Typically < 1.5% |
| Sample Type | Soluble compounds | Soluble, non-volatile, and thermally labile compounds.[12] | Volatile and thermally stable compounds.[12] |
| Destructive? | No, the sample can be recovered.[2][16] | Yes, the sample is consumed. | Yes, the sample is consumed. |
Decision-Making Workflow for Purity Analysis
This diagram provides a logical framework for selecting the most appropriate analytical technique.
Caption: Figure 2: Decision guide for selecting an analytical method.
Conclusion
For the definitive purity determination of this compound, qNMR is the superior technique , offering absolute, SI-traceable quantification without the need for an analyte-specific reference standard. Its non-destructive nature and the simultaneous acquisition of structural information provide unparalleled value, especially in research and development settings where reference materials may be scarce.
HPLC and GC are excellent orthogonal techniques . HPLC is a robust method for routine quality control when a reference standard is available or when relative purity by area percent is sufficient. GC offers high sensitivity for volatile impurities but is less suited for non-volatile or thermally sensitive compounds.
Ultimately, a multi-faceted approach provides the most comprehensive characterization. Employing qNMR to establish an accurate purity value for a synthesized batch, which can then be used as an in-house reference standard for developing routine HPLC or GC methods, represents a powerful and scientifically rigorous strategy for drug development professionals.
References
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
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Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]
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AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
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National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]
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Bruker. (n.d.). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Retrieved from [Link]
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Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-874. Retrieved from [Link]
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University of Leicester. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
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US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a generic quantitative 1H NMR method for natural products analysis. Journal of AOAC International, 97(4), 986-997. Retrieved from [Link]
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González, V., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 63(523), 200-207. Retrieved from [Link]
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Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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Pawłowski, W., & Szelejewska-Woźniakowska, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Novel Pyridine-Based Fungicides Versus Existing Commercial Agents
In the relentless pursuit of robust crop protection strategies, the development of novel fungicides with improved efficacy and diverse mechanisms of action is paramount. This guide provides a comprehensive comparison of the performance of emerging fungicides derived from pyridine-based scaffolds against established commercial fungicides. By synthesizing data from recent peer-reviewed studies, we aim to offer researchers, scientists, and drug development professionals an in-depth technical overview to inform future research and development in agrochemical design.
Introduction: The Need for Innovation in Fungicide Development
The escalating challenge of fungicide resistance in plant pathogens necessitates a continuous pipeline of new active ingredients with novel modes of action. Pyridine-containing compounds have long been recognized for their broad-spectrum biological activities, making them a fertile ground for the discovery of new fungicidal agents. This guide focuses on the efficacy of recently developed pyridine derivatives and benchmarks their performance against widely used commercial fungicides, providing a critical analysis of their potential to address current gaps in crop disease management.
Comparative Efficacy Analysis: In Vitro and In Vivo Studies
The fungicidal efficacy of novel pyridine-based compounds has been rigorously evaluated against a panel of economically important plant pathogens. The following tables summarize the comparative performance of these emerging fungicides alongside established commercial standards. Efficacy is presented in terms of the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
In Vitro Fungicidal Activity
The in vitro screening of novel pyridine derivatives reveals their intrinsic fungicidal potential against a range of pathogens.
Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of Novel Pyridine-Based Fungicides and Commercial Standards
| Fungal Pathogen | Novel Pyridine Compound A5[1][2] | Novel Pyridine Compound I-12[3] | Carbendazim (Commercial)[1] | Tebuconazole (Commercial)[1] | Thifluzamide (Commercial)[4] |
| Fusarium graminearum | 2.53 | - | >50 | - | - |
| Magnaporthe oryzae | 2.84 | - | - | - | - |
| Rhizoctonia solani | 1.64 | 4.61 | >50 | - | - |
| Botrytis cinerea | 4.67 | - | - | - | - |
| Sclerotinia sclerotiorum | 5.50 | 6.66 | - | - | - |
| Alternaria sp. | 2.84 | - | - | - | - |
| Cercospora arachidicola | - | 5.32 | - | - | - |
Note: '-' indicates data not available in the cited sources. Lower EC₅₀ values denote higher antifungal activity.
Table 2: Comparative In Vitro Efficacy (Inhibition Rate % at 50 µg/mL) of Pyridine Carboxamides and a Commercial Standard
| Fungal Pathogen | Novel Pyridine Carboxamide 3f[4] | Thifluzamide (Commercial)[4] |
| Botrytis cinerea | 76.9% | - |
| Fusarium solani | - | - |
| Sclerotinia sclerotiorum | - | - |
| Phytophthora capsici | - | - |
| Fusarium oxysporum | - | - |
| Cytospora ambiens | - | - |
| Gibberella zeae | - | - |
| Alternaria alternata | - | - |
Note: '-' indicates data not available in the cited sources.
In Vivo Protective Efficacy
In vivo assays are critical for evaluating the practical applicability of a fungicide in a whole-plant system.
Table 3: Comparative In Vivo Protective Efficacy of a Novel Pyridine-Based Fungicide and Commercial Standards on Wheat Leaves Infected with F. graminearum
| Treatment (at 100 µg/mL) | Disease Progression | Efficacy Comparison |
| Blank Control | Vigorous mycelial growth and disease spots | - |
| Novel Pyridine Compound A5[1] | Remarkable preventive efficacy | Comparable to Carbendazim and Tebuconazole |
| Carbendazim (Commercial)[1] | Remarkable preventive efficacy | - |
| Tebuconazole (Commercial)[1] | Remarkable preventive efficacy | - |
Table 4: Comparative In Vivo Protective Efficacy of a Pyridine Carboxamide and a Commercial Standard against B. cinerea on Tomato Fruits
| Treatment Concentration (mg/L) | Novel Pyridine Carboxamide 3f (% Efficacy)[4] | Thifluzamide (% Efficacy)[4] |
| 200 | 53.9% | 55.2% |
| 100 | 49.0% | 41.2% |
| 50 | 27.1% | 33.8% |
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is crucial for the strategic development and deployment of new fungicides to combat resistance.
Inhibition of Succinate Dehydrogenase (SDH)
Several novel pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4] This mode of action is shared with a class of commercial fungicides known as SDHIs.
-
Enzymatic Inhibition: Compound 3f , a novel pyridine carboxamide, exhibited an IC₅₀ value of 5.6 mg/L against B. cinerea SDH, which is comparable to the commercial SDHI fungicide thifluzamide (IC₅₀ = 7.61 mg/L).[4] This demonstrates that these novel compounds can effectively disrupt fungal respiration.
Disruption of Lipid Metabolism and Cell Membrane Integrity
Recent studies on pyridine amide-hydrazide derivatives, such as compound A5 , suggest a different mechanism of action involving the disruption of lipid metabolism.[1][2]
-
Transcriptomic and Metabolic Analysis: Treatment of R. solani with compound A5 led to significant enrichment in differentially expressed genes and metabolites associated with lipid metabolism pathways.[1][2]
-
Morphological Changes: Scanning and transmission electron microscopy revealed that compound A5 induced wrinkling of R. solani hyphae and shrinkage of the plasma membrane, indicating a loss of cell integrity.[1]
The following diagram illustrates the proposed mechanism of action for pyridine amide-hydrazide compound A5, highlighting its impact on fungal lipid metabolism and subsequent effects on the cell membrane.
Caption: Proposed mechanism of action for Pyridine Amide-Hydrazide (A5).
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol is fundamental for determining the intrinsic fungicidal activity of a compound.
-
Preparation of Test Compounds: Dissolve the synthesized pyridine derivatives and commercial fungicides in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Poisoned Agar Plates: Incorporate appropriate concentrations of the test compounds into a molten Potato Dextrose Agar (PDA) medium. Pour the mixture into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the prepared agar plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, depending on the growth rate of the fungus.
-
Data Collection: Measure the diameter of the fungal colony. Calculate the percentage of mycelial growth inhibition relative to a control plate containing only the solvent.
-
EC₅₀ Determination: To determine the EC₅₀ value, test a range of concentrations of the compound and use probit analysis to calculate the concentration that inhibits fungal growth by 50%.
The following diagram outlines the workflow for the in vitro antifungal activity assay.
Caption: Workflow for In Vitro Antifungal Activity Assay.
In Vivo Protective Efficacy Assay on Detached Leaves
This assay provides a more realistic evaluation of a fungicide's ability to protect plant tissue from infection.
-
Plant Material: Use healthy, detached leaves of a susceptible host plant (e.g., wheat, tomato).
-
Fungicide Application: Spray the leaves evenly with a solution of the test compound at a specific concentration. Allow the leaves to air dry.
-
Inoculation: Place a mycelial disc of the target pathogen onto the center of the treated leaves.
-
Incubation: Place the inoculated leaves in a high-humidity chamber at an appropriate temperature to facilitate fungal infection and growth.
-
Disease Assessment: After a set incubation period, measure the diameter of the disease lesion on each leaf.
-
Efficacy Calculation: Calculate the protective efficacy of the compound by comparing the lesion size on treated leaves to that on control leaves (sprayed with solvent only).
Conclusion and Future Directions
The novel pyridine-based fungicides presented in this guide demonstrate significant potential as next-generation crop protection agents. Several of the highlighted compounds exhibit efficacy comparable or, in some cases, superior to existing commercial fungicides against a broad spectrum of plant pathogens.[1][4][5] The diverse mechanisms of action, including SDH inhibition and disruption of lipid metabolism, are particularly promising for managing fungicide resistance.
Further research should focus on optimizing the lead structures to enhance their field performance, broaden their activity spectrum, and ensure favorable environmental and toxicological profiles. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of these promising pyridine-based fungicides, paving the way for more sustainable and effective disease management strategies in agriculture.
References
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Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. Available at: [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available at: [Link]
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Navigating the Structure-Activity Landscape of 3,4-Dichloro-2-methylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives are a subject of intense research due to their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet under-documented subclass: 3,4-dichloro-2-methylpyridine derivatives. While extensive research exists for various pyridine analogs, a comprehensive, comparative analysis of this particular scaffold remains elusive in publicly available literature.
This guide will synthesize the available information on related pyridine compounds to infer potential SAR trends for this compound derivatives, highlighting the importance of substituent effects on biological activity. We will explore the known roles of similar structural motifs in modulating the efficacy of kinase inhibitors and other therapeutic agents.
The this compound Core: A Foundation for Drug Design
The this compound moiety presents a unique electronic and steric profile. The two chlorine atoms at positions 3 and 4 are electron-withdrawing, which can significantly influence the pKa of the pyridine nitrogen and the overall reactivity of the ring. The methyl group at position 2 introduces a steric and lipophilic element. These features provide a distinct starting point for the design of novel bioactive molecules.
Inferred Structure-Activity Relationships: Learning from Analogs
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[2] By examining SAR studies of analogous compounds, we can extrapolate potential principles applicable to the this compound scaffold.
Kinase Inhibition: A Promising Avenue
Pyridine-based structures are prevalent in the design of kinase inhibitors.[3][4] The pyridine ring often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases. The substituents on the pyridine ring play a crucial role in determining potency and selectivity.
Key Inferences for this compound Derivatives as Kinase Inhibitors:
-
Substitution at Positions 5 and 6: Modifications at the C5 and C6 positions of the pyridine ring are likely to be critical for modulating kinase inhibitory activity. Introducing various aryl, heteroaryl, or aliphatic groups at these positions can lead to interactions with different pockets within the kinase active site, thereby influencing potency and selectivity.
-
Role of the Dichloro Substitution: The 3,4-dichloro substitution pattern may contribute to favorable interactions within the ATP binding pocket of certain kinases, potentially through halogen bonding or by influencing the overall conformation of the molecule.
-
The 2-Methyl Group: The methyl group at the C2 position can provide a crucial anchor point or introduce beneficial steric hindrance that enhances selectivity for a particular kinase.
The following diagram illustrates a hypothetical workflow for the development and evaluation of novel kinase inhibitors based on the this compound scaffold.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Anticancer Activity: Beyond Kinase Inhibition
Pyridine derivatives have demonstrated broad anticancer activity through various mechanisms beyond kinase inhibition.[1] These can include disruption of microtubule dynamics, induction of apoptosis, and inhibition of other key cellular enzymes.
Hypothesized SAR for Anticancer Activity:
-
Lipophilicity and Cell Permeability: The overall lipophilicity of the molecule, influenced by substituents, will be a key determinant of its ability to cross cell membranes and reach its intracellular target.
-
Hydrogen Bonding Moieties: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with biological targets, enhancing potency.
-
Steric Factors: The size and shape of substituents can influence binding affinity and selectivity for a particular anticancer target.
Experimental Protocols: A Blueprint for Future Research
To establish a definitive SAR for this compound derivatives, a systematic approach to synthesis and biological evaluation is required. The following protocols provide a general framework for such an investigation.
General Synthesis of this compound Derivatives
A common strategy for modifying the pyridine ring is through cross-coupling reactions, such as the Suzuki or Stille coupling, which allow for the introduction of a wide variety of substituents.
Step-by-Step Suzuki Coupling Protocol:
-
Starting Material: 3,4-dichloro-5-bromo-2-methylpyridine (can be synthesized from this compound).
-
Reaction Setup: In a reaction vessel, combine the starting material, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and perform an aqueous workup to remove inorganic salts.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
To assess the kinase inhibitory potential of the synthesized compounds, a variety of commercially available assay kits can be utilized.
General Protocol for a Luminescence-Based Kinase Assay:
-
Reagents: Prepare solutions of the kinase, substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.
-
Detection: After the incubation period, add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during the kinase reaction).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
The following diagram illustrates the principle of a competitive kinase inhibition assay.
Caption: Competitive inhibition of a kinase by a small molecule inhibitor.
Conclusion and Future Directions
While a detailed structure-activity relationship for this compound derivatives is not yet established in the scientific literature, the analysis of related pyridine compounds provides a valuable framework for future research. The unique electronic and steric properties of this scaffold make it a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition and cancer therapy.
Systematic synthesis and biological evaluation of a library of this compound derivatives are necessary to elucidate the specific SAR for this class of compounds. Such studies will be instrumental in unlocking their full therapeutic potential and contributing to the ever-expanding landscape of pyridine-based medicines.
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A Comparative Guide to the In Vitro Evaluation of Pharmaceutical Intermediates from 3,4-Dichloro-2-methylpyridine
This guide provides a comprehensive framework for the in vitro assessment of pharmaceutical intermediates derived from the versatile starting material, 3,4-Dichloro-2-methylpyridine. We will delve into the critical testing cascade required to characterize these molecules, comparing their performance profiles against relevant alternatives. The focus is not merely on procedural steps but on the scientific rationale behind each assay, ensuring a robust and translatable dataset for drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a key building block in modern medicinal chemistry, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs).[1][2] Its specific substitution pattern allows for the efficient construction of the substituted benzimidazole core common to many blockbuster drugs, such as Pantoprazole.[3][4] The intermediates derived from this precursor are on the direct path to creating the final active pharmaceutical ingredient (API). Therefore, their biological and safety profiles must be rigorously evaluated early in the development process to mitigate late-stage failures.
This guide will use the synthesis of a PPI as a central theme to compare a hypothetical intermediate, Intermediate A , derived from this compound, with an Alternative Intermediate B , which might be synthesized from a different precursor or represent an alternative chemical scaffold targeting the same biological mechanism.
The In Vitro Testing Cascade: From Efficacy to Safety
A successful pharmaceutical intermediate must not only demonstrate potential for conversion into a potent final compound but also possess a clean safety and metabolic profile to avoid derailing a drug development program. The following in vitro testing cascade provides a holistic view of an intermediate's potential.
Caption: High-level workflow for in vitro evaluation of pharmaceutical intermediates.
Primary Efficacy Assay: H+/K+ ATPase Inhibition
For intermediates destined to become PPIs, the primary measure of efficacy is the inhibition of the gastric hydrogen-potassium ATPase (H+/K+ ATPase). These compounds are prodrugs that require activation in an acidic environment to become the active sulfenamide, which then covalently binds to cysteine residues on the proton pump.[5]
An in vitro assay simulating this process is crucial. While intermediates themselves may be inactive, their potential is assessed by their rate of conversion to the active inhibitor under acidic conditions and the subsequent potency of this active form.
Caption: Mechanism of proton pump inhibition by activated PPI intermediates.
Key Safety and ADMET Assays
A potent intermediate is useless if it is overly toxic, metabolically unstable, or prone to causing dangerous drug-drug interactions. The following assays are fundamental for building a comprehensive safety profile.
Cytotoxicity Assays
Cytotoxicity assays provide the first indication of a compound's intrinsic cellular toxicity.[6][7] They are essential for establishing a therapeutic window and eliminating overtly toxic candidates early.[8]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a quantitative measure of cell viability.[9]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] Measuring LDH activity in the supernatant is a direct marker of cell death and membrane disruption.
Metabolic Stability Assays
These assays predict how long a drug will last in the body by measuring its rate of metabolism, primarily in the liver.[10] High metabolic instability can lead to poor bioavailability and short duration of action. The two most common systems are human liver microsomes (HLM) and cryopreserved hepatocytes.[11]
-
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[10]
-
Hepatocytes: As intact liver cells, hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes and cofactors, offering a more complete picture of metabolic clearance.[12]
The primary outputs are the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are crucial for metabolizing most drugs.[14] If an investigational drug inhibits a specific CYP isoform, it can dangerously increase the concentration of a co-administered drug that is metabolized by the same enzyme.[15][16] Regulatory agencies like the FDA recommend testing for inhibition of at least seven major CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[17] These assays use human liver microsomes and isoform-specific probe substrates to determine the IC50 value—the concentration of the test compound required to inhibit 50% of the enzyme's activity.[18]
Caption: Standard workflow for an in vitro CYP450 inhibition assay.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[19][20] Early assessment of hERG liability is a critical safety checkpoint in drug discovery.
The gold standard method is automated patch-clamp electrophysiology, which directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293).[20] The effect of the test compound on the hERG current is measured, and an IC50 value is determined. The FDA provides detailed recommendations for voltage protocols to ensure data quality and consistency.[21]
Comparative Data Summary
To make an informed decision, the data from these assays must be integrated and compared. The table below presents a hypothetical comparison between Intermediate A (from this compound) and an Alternative Intermediate B .
| Parameter | Intermediate A | Alternative Intermediate B | Rationale for Comparison |
| Primary Efficacy | |||
| H+/K+ ATPase Inhibition IC₅₀ (nM) | 150 | 450 | A lower IC₅₀ indicates higher potency at the target enzyme. |
| Safety & ADMET Profile | |||
| Cytotoxicity (HepG2) IC₅₀ (µM) | > 50 | 15 | A higher IC₅₀ is desirable, indicating lower general cell toxicity. |
| Metabolic Stability (HLM) t½ (min) | 45 | 10 | A longer half-life suggests better stability and potentially longer duration of action in vivo. |
| CYP3A4 Inhibition IC₅₀ (µM) | 25 | 2 | A higher IC₅₀ indicates a lower risk of causing drug-drug interactions with other drugs metabolized by CYP3A4. |
| hERG Inhibition IC₅₀ (µM) | > 30 | 5 | A higher IC₅₀ is critical, indicating a lower risk of cardiotoxicity. A >30 µM value is often considered a low risk. |
Interpretation: In this hypothetical scenario, Intermediate A presents a superior profile. Although both intermediates show target engagement, Intermediate A is more potent. Critically, it displays a much better safety profile with lower cytotoxicity, higher metabolic stability, and significantly lower risk of CYP and hERG inhibition compared to Alternative Intermediate B. This data strongly supports prioritizing the development of Intermediate A.
Detailed Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation:
-
Prepare a 1 mg/mL stock of pooled Human Liver Microsomes (HLM) in a phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test intermediate in DMSO.
-
Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test intermediate (final concentration 1 µM; final DMSO concentration <0.1%).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
-
Time Points and Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard.[22]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining concentration of the parent intermediate at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[12]
-
Protocol: hERG Inhibition Assay using Automated Patch Clamp
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel under standard conditions.
-
On the day of the experiment, prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).[20]
-
-
System Setup:
-
Prime the system with extracellular and intracellular solutions.
-
Obtain high-resistance (>100 MOhms) whole-cell seals.[20]
-
-
Data Acquisition:
-
Apply a specific voltage pulse protocol to elicit the characteristic hERG tail current. A standardized FDA-recommended protocol should be used for consistency.[21]
-
Establish a stable baseline current by perfusing the cell with the vehicle (e.g., 0.1% DMSO in extracellular solution) for 3-5 minutes.
-
-
Compound Application:
-
Apply the test intermediate at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell, allowing the current to reach steady-state at each concentration (typically 3-5 minutes).
-
Include a positive control (e.g., E-4031, a known hERG inhibitor) and a vehicle control in each run.[20]
-
-
Analysis and Interpretation:
-
Measure the peak tail current amplitude at the end of each compound application.
-
Calculate the percentage inhibition of the current at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.[21]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro-2-methylpyridine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper handling and disposal of 3,4-Dichloro-2-methylpyridine, a halogenated pyridine derivative. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding, empowering you to manage this chemical with confidence and scientific integrity.
Core Principle: Hazard-Aware Waste Management
The foundation of any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. This compound is a compound that demands respect due to its toxicological profile. Disposal is not merely about discarding unwanted material; it is about neutralizing its potential harm.
Hazard Profile Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1][2][3] |
This data underscores that every stage of the disposal process, from initial collection to final transport, must be managed to prevent ingestion, skin/eye contact, and inhalation.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate PPE must be donned. This is a non-negotiable first line of defense.
-
Eye Protection : Wear chemical safety goggles or a face shield. Given the risk of serious eye damage, standard safety glasses are insufficient[2][3][4].
-
Hand Protection : Use chemically resistant gloves. Nitrile gloves may offer limited protection; therefore, butyl rubber or Viton™ gloves are recommended for extended contact. Always consult the glove manufacturer's compatibility chart.
-
Body Protection : A fully buttoned laboratory coat is mandatory to protect against skin contact[3][4].
-
Respiratory Protection : All handling of this compound, especially when generating dust or aerosols, must occur within a certified chemical fume hood to prevent respiratory tract irritation[5].
The causality is clear: the selection of PPE is directly dictated by the compound's hazard profile to create a barrier between the researcher and potential routes of exposure.
Waste Segregation and Collection Protocol
Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.
Step-by-Step Collection Procedure:
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste."[5] Glass or high-density polyethylene (HDPE) are typically appropriate.
-
Labeling : The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")[6]
-
-
Collection :
-
For solid waste (e.g., contaminated filter paper, weigh boats), place it directly into the designated container.
-
For solutions, pour carefully into the designated liquid waste container, avoiding splashes.
-
-
Closure : Keep the waste container securely sealed when not in use to prevent the escape of vapors[2][5][6].
-
Storage : Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents) and sources of ignition[5][7]. The storage location should have secondary containment.
Approved Disposal Methodologies: The Rationale
Halogenated organic compounds like this compound should not be disposed of via drains or in regular trash[4][7]. The environmental persistence and toxicity of such compounds necessitate specific treatment technologies.
The primary and most effective disposal method for this category of chemical waste is high-temperature incineration in a licensed hazardous waste facility[8].
-
Why Incineration? Incineration at temperatures between 820°C and 1,600°C ensures the complete thermal decomposition of the molecule[9]. This process, when equipped with afterburners and scrubbers, breaks down the compound into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is neutralized in the scrubbing process)[8]. This method provides ultimate destruction, preventing the chemical from entering the ecosystem.
-
Alternative Technologies : While less common for laboratory-scale waste, other technologies for treating halogenated organic wastes exist, such as chemical dechlorination[10]. These methods involve chemical reactions to remove the chlorine atoms but are often tailored to specific industrial waste streams and are not typically performed by the end-user in a lab.
Your responsibility as a researcher is to ensure the waste is correctly segregated and labeled, allowing the certified waste disposal vendor to apply the appropriate technology.
Emergency Procedures: Spill Management
Accidents can happen. A prepared response is critical to mitigating harm. The following protocol outlines the steps for managing a spill of this compound.
Step-by-Step Spill Response Protocol:
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area of the spill[6][11].
-
Assess the Situation : From a safe distance, assess the extent of the spill. If the spill is large, involves other reactive chemicals, or you feel unable to handle it safely, call your institution's emergency number or 911 immediately[11].
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Containment : Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or earth to create a dike around the spill[6][12]. Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption & Neutralization :
-
Cleanup : Place all contaminated absorbent materials and any contaminated disposable gear (e.g., gloves) into a sealable plastic bag or container for disposal as hazardous waste[13][14].
-
Decontamination :
-
Surfaces : Wash the contaminated surface with ethanol, followed by a thorough wash with soap and water[13].
-
Personnel : If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[14][15][16]. For eye contact, flush with water at an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[14][16].
-
Visualization of Disposal Workflow
To ensure a clear and logical process, the following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Regulatory Imperative
This guide provides a framework based on established safety protocols and chemical principles. However, it is imperative to remember that all hazardous waste disposal is governed by law. Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[17]. Always coordinate with your institution's Environmental Health & Safety (EHS) department to ensure your procedures align with their specific protocols and legal requirements.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3,4-Dichloro-2-methylpyridine
For the modern researcher in pharmaceutical and agrochemical development, 3,4-Dichloro-2-methylpyridine is a valuable heterocyclic building block. Its unique substitution pattern makes it a key intermediate for complex molecular architectures. However, its utility is matched by a significant hazard profile that demands a meticulous and informed approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your team.
At its core, our philosophy is that every safety protocol should be a self-validating system. This means not just knowing what to do, but understanding why you are doing it. This understanding transforms safety from a set of rules into an intuitive and proactive scientific practice. This guide is structured to build that intuition, providing essential, immediate safety and logistical information grounded in authoritative standards.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound (CAS No. 103949-58-2) presents a multi-faceted hazard profile that dictates our handling strategy.[1][2] According to the Globally Harmonized System (GHS), it is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The presence of two chlorine atoms on the pyridine ring enhances its reactivity and toxicological properties. The "Serious Eye Damage" classification is particularly critical; this is not mere irritation but a risk of permanent injury, which elevates the requirement for eye protection beyond standard safety glasses. Similarly, its potential to cause respiratory irritation necessitates stringent engineering controls to prevent inhalation of any dusts or vapors.
Personal Protective Equipment (PPE): An Integrated Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component of your PPE ensemble works in concert to create a barrier between you and the chemical. All PPE usage must comply with the OSHA standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4][5]
| PPE Component | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles AND a full-face shield. | The "Serious Eye Damage (Category 1)" hazard means that even a minor splash could have irreversible consequences.[1] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary, broader barrier for the entire face.[6][7] |
| Hand Protection | Nitrile or Neoprene gloves. | Chlorinated organic compounds can degrade some glove materials. Nitrile and neoprene offer good resistance to a broad range of chemicals, including pyridines.[8] Always inspect gloves for any signs of degradation or discoloration before and during use.[7] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | This is the primary barrier to prevent incidental skin contact, which can cause irritation as per the GHS classification.[1] |
| Respiratory Protection | Use only within a certified chemical fume hood. | The potential for respiratory tract irritation from dust or vapors is a key concern.[1] A properly functioning fume hood is the most effective engineering control to minimize inhalation exposure.[7][8] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends from the moment you receive the chemical to its final disposal. The following workflow is designed to minimize risk at every stage.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol: Weighing and Preparing a Solution
This protocol outlines a common laboratory procedure and is designed to be a self-validating system of safety checks and actions.
-
Preparation and Verification:
-
Action: Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year.
-
Rationale: This ensures the primary engineering control is functioning at its specified face velocity to protect the user from inhaling hazardous vapors or dusts.[7]
-
Action: Assemble all necessary glassware and equipment within the fume hood. This includes your balance, weigh paper, spatula, and reaction vessel.
-
Rationale: Minimizes movement in and out of the hood, reducing the potential for contamination of the lab environment.
-
Action: Don all required PPE as specified in the table above.
-
Rationale: Establishes a complete barrier of protection before any potential for exposure occurs.
-
-
Chemical Handling:
-
Action: Carefully open the container of this compound inside the fume hood.
-
Action: Using a clean spatula, weigh the desired amount of the solid onto weigh paper.
-
Rationale: Performing this action in the hood contains any fine particulates that may become airborne.
-
Action: Carefully transfer the solid to the reaction vessel containing the solvent.
-
Rationale: Slow and deliberate transfer prevents splashing and aerosol generation.
-
Action: Immediately and securely cap the reaction vessel.
-
Rationale: Prevents the escape of vapors from the solvent and the dissolved pyridine derivative.
-
-
Cleanup and Waste Disposal:
-
Action: Dispose of the used weigh paper and any contaminated paper towels into a designated, sealed container for "Halogenated Solid Waste."
-
Rationale: Halogenated waste must be segregated from non-halogenated waste for proper disposal, often via incineration at specific temperatures to prevent the formation of dioxins.[9]
-
Action: Wipe down the spatula, the balance, and the work surface within the fume hood with an appropriate solvent and paper towels, disposing of them in the halogenated solid waste container.
-
Rationale: Decontamination of all surfaces and equipment prevents cross-contamination and future accidental exposures.
-
Action: All liquid waste containing this compound must be collected in a clearly labeled, sealed container for "Halogenated Organic Waste."[9][10]
-
Rationale: Proper labeling and segregation are mandated by hazardous waste regulations to ensure safe transport and disposal.[11]
-
-
Post-Handling:
-
Action: Remove PPE in the correct order (gloves first, then face shield, then goggles, then lab coat) to avoid re-contaminating yourself.
-
Action: Wash hands thoroughly with soap and water.
-
Rationale: This final step removes any potential residual contamination.
-
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][8] The presence of an eyewash station within a 10-second travel distance is a mandatory laboratory requirement when handling this chemical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill: For a small spill, contain it with an inert absorbent material like vermiculite or sand.[8] Sweep up the absorbed material, place it in a sealed container, and label it as hazardous waste for disposal. Do not use combustible materials like paper towels to absorb the spill.
By integrating a deep understanding of the hazards with deliberate, step-by-step procedures, you can confidently and safely utilize this compound in your research endeavors. This approach not only ensures compliance but also fosters a culture of safety that is the bedrock of innovative and successful science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21922890, this compound. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
-
U.S. Centers for Disease Control and Prevention, The National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Retrieved from [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]
Sources
- 1. This compound | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. questron.ca [questron.ca]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
